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  • Product: N-(2-Chloro-4-methylphenyl)hydroxylamine
  • CAS: 146019-40-1

Core Science & Biosynthesis

Foundational

Mechanistic Elucidation of N-(2-Chloro-4-methylphenyl)hydroxylamine Formation: Synthetic Pathways and Toxicological Significance

Executive Summary N-(2-Chloro-4-methylphenyl)hydroxylamine is a highly reactive intermediate with profound significance in both synthetic organic chemistry and molecular toxicology. Structurally, it serves as the critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-Chloro-4-methylphenyl)hydroxylamine is a highly reactive intermediate with profound significance in both synthetic organic chemistry and molecular toxicology. Structurally, it serves as the critical bridge between 2-chloro-4-methylnitrobenzene and 2-chloro-4-methylaniline. Understanding its formation is essential for drug development professionals, as the hydroxylamine moiety is a well-documented pharmacophore in targeted therapies, while simultaneously acting as a putative genotoxic intermediate in the metabolic activation of primary aromatic amines[1].

This whitepaper provides an in-depth mechanistic analysis of the two primary pathways for its formation: the controlled partial reduction of the corresponding nitroarene, and the electrophilic N-oxidation of the corresponding aniline.

The Reductive Pathway: Kinetic Control over Thermodynamic Sinks

The reduction of a nitro group to an aniline is a highly exothermic process. The thermodynamic sink of this reaction is the fully reduced primary amine. Arresting this reduction at the intermediate hydroxylamine stage requires strict kinetic control and precise moderation of the proton-coupled electron transfer (PCET) steps.

Chemical Logic and Mechanism

The reduction of 2-chloro-4-methylnitrobenzene proceeds via a single-electron transfer (SET) cascade. The nitroarene accepts two electrons and two protons to form a transient nitrosoarene intermediate. This nitroso species is highly electrophilic and rapidly accepts another two electrons and two protons to form N-(2-chloro-4-methylphenyl)hydroxylamine.

To prevent over-reduction, the choice of reducing agent and pH is critical. While catalytic hydrogenation using transition metals (e.g., Pd/C) often drives the reaction completely to the aniline derivative[2], the classic Zinc/Ammonium Chloride (Zn/NH₄Cl) system provides an ideal self-buffering environment. NH₄Cl acts as a mild proton source (pH ~6-7). If a strong acid (like HCl) were used, the hydroxylamine nitrogen would protonate, severely weakening the N-O bond and triggering rapid cleavage to the aniline. The mild acidity of NH₄Cl ensures the hydroxylamine remains unprotonated and stable.

Self-Validating Protocol: Zn/NH₄Cl Mediated Partial Reduction

Objective: Selective synthesis of N-(2-chloro-4-methylphenyl)hydroxylamine without over-reduction.

  • Solvent & Substrate Preparation: Dissolve 10.0 mmol of 2-chloro-4-methylnitrobenzene in 40 mL of an Ethanol/Water (4:1 v/v) co-solvent system. Causality: The aqueous component is necessary to dissolve the NH₄Cl buffer, while ethanol solubilizes the organic substrate.

  • Buffer Integration: Add 15.0 mmol (1.5 eq) of solid NH₄Cl. Stir until fully dissolved to establish the critical pH ~6.5 buffering zone.

  • Controlled Electron Transfer: Cool the reaction vessel to 0–5 °C using an ice bath. Gradually add 22.0 mmol (2.2 eq) of activated Zinc dust in small portions over 30 minutes. Causality: Portion-wise addition prevents thermal runaway, which would supply the activation energy required to break the N-O bond.

  • Reaction Monitoring (Validation Check): Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1). The protocol is validated when the bright yellow nitroarene spot disappears and a lower-R_f spot appears that stains deep blue with Phosphomolybdic Acid (PMA), confirming the presence of the N-OH group.

  • Quench & Filtration: Filter the heterogeneous mixture through a Celite pad to remove the precipitated Zn(OH)₂ and ZnCl₂ complexes. Wash the pad with hot ethanol to ensure complete product recovery.

  • Isolation: Concentrate the filtrate under reduced pressure, extract with Ethyl Acetate, wash with brine, and dry over anhydrous Na₂SO₄. Evaporate to yield the crude hydroxylamine, which can be recrystallized from hexane/dichloromethane.

The Oxidative Pathway: Electrophilic Oxygen Transfer and Toxicology

The reverse pathway—oxidizing 2-chloro-4-methylaniline to the hydroxylamine—is synthetically achieved via peroxy acids and biologically mediated by hepatic enzymes. This pathway is the cornerstone of the "nitrenium hypothesis," which explains the mutagenicity of primary aromatic amines[3].

Chemical Oxidation Mechanism

Chemical oxidation utilizes electrophilic oxygen sources, such as meta-chloroperoxybenzoic acid (m-CPBA) or peroxybenzoic acid, to directly transfer an oxygen atom to the nucleophilic lone pair of the aniline nitrogen. The primary challenge here is over-oxidation: the resulting hydroxylamine is more nucleophilic than the starting aniline and can easily be oxidized further to the nitrosobenzene derivative[4].

Self-Validating Protocol: m-CPBA N-Oxidation

Objective: Controlled electrophilic N-oxidation of 2-chloro-4-methylaniline.

  • Preparation: Dissolve 10.0 mmol of 2-chloro-4-methylaniline in 30 mL of anhydrous Dichloromethane (DCM) under an inert Argon atmosphere.

  • Oxidant Delivery: Cool the solution to strictly 0 °C. Prepare a solution of 11.0 mmol (1.1 eq) of purified m-CPBA in 20 mL DCM. Add this dropwise over 45 minutes. Causality: Strict stoichiometric control (1.1 eq) and low temperature suppress the secondary oxidation to the nitroso compound.

  • Reaction Phase: Stir at 0 °C for 1 hour.

  • Quenching (Validation Check): Add 20 mL of saturated aqueous NaHCO₃ and 10 mL of 10% aqueous Na₂S₂O₃ (Sodium Thiosulfate). Validation: Test the organic layer with starch-iodide paper. A negative result (no blue-black color) self-validates the complete destruction of residual peracid, ensuring the mixture is safe for downstream concentration.

  • Isolation: Separate the organic layer, dry over MgSO₄, and concentrate. Purify immediately via flash chromatography to isolate the hydroxylamine.

Biological Activation and the Nitrenium Ion

In vivo, 2-chloro-4-methylaniline is N-oxidized by Cytochrome P450 enzymes (primarily CYP1A2) to form the N-hydroxylamine[1]. This intermediate undergoes Phase II esterification (e.g., O-acetylation or O-sulfation). The resulting ester is a highly competent leaving group. Its departure yields a highly reactive, electrophilic nitrenium ion (Ar-NH⁺).

The stability of this nitrenium ion is heavily influenced by the negative inductive effect of the ortho-chlorine and the hyperconjugation of the para-methyl group. Quantum mechanical calculations (such as AM1 values) demonstrate that the stability of the 2-chloro-4-methylaniline nitrenium ion directly correlates with a high potential for mutagenicity in the Ames test, as the ion readily forms non-hydrolyzable adducts with the C8 position of guanine in DNA[1][3].

Visualizing the Mechanistic Workflows

SyntheticPathways Nitro 2-Chloro-4-methylnitrobenzene Nitroso Nitrosobenzene Intermediate Nitro->Nitroso Zn / NH4Cl (2e-, 2H+) Hydroxylamine N-(2-Chloro-4-methylphenyl)hydroxylamine Nitroso->Hydroxylamine Zn / NH4Cl (2e-, 2H+) Hydroxylamine->Nitroso Over-oxidation (Excess Oxidant) Aniline 2-Chloro-4-methylaniline Hydroxylamine->Aniline Over-reduction (Strong Acid/Fe) Aniline->Hydroxylamine m-CPBA / DCM Electrophilic[O]

Figure 1: Convergent synthetic and degradation pathways of the target hydroxylamine.

ToxActivation Aniline 2-Chloro-4-methylaniline N_OH N-Hydroxy Metabolite Aniline->N_OH CYP450 Oxidation Ester N-Acetoxy/Sulfoxy Ester N_OH->Ester NAT/SULT Phase II Nitrenium Nitrenium Ion (Ar-NH+) Ester->Nitrenium - Leaving Group DNA DNA Adduct Nitrenium->DNA Nucleophilic Attack

Figure 2: Biological activation of primary aromatic amines to genotoxic nitrenium ions.

Quantitative Pathway Comparison

To aid researchers in selecting the optimal synthetic route, the following table summarizes the operational parameters, yields, and primary failure modes of the reductive and oxidative methodologies.

ParameterReductive Pathway (Zn/NH₄Cl)Oxidative Pathway (m-CPBA)Biological Pathway (CYP450)
Starting Material 2-Chloro-4-methylnitrobenzene2-Chloro-4-methylaniline2-Chloro-4-methylaniline
Active Reagents Zn dust, NH₄Cl, EtOH/H₂Om-CPBA, Anhydrous DCMCYP1A2, NADPH, O₂
Key Intermediate Nitrosoarene (Ar-NO)Direct Oxygen TransferCompound I (Fe(IV)=O)
Typical Yield 60% – 85%40% – 65%N/A (Metabolic fraction)
Primary Byproducts Aniline (over-reduction), AzoxyNitrosoarene (over-oxidation)C-hydroxylated metabolites
Selectivity Control pH buffering (NH₄Cl at pH ~6.5)Stoichiometry (1.1 eq) & Temp (0 °C)Enzyme active site sterics
Thermodynamic Risk N-O bond cleavageN-O bond hyper-oxidationNitrenium ion formation

References

  • Title : Mechanistic and Other Relevant Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Source : nih.gov URL : 1

  • Title : Preparations of C-Nitroso Compounds | Chemical Reviews Source : acs.org URL :4

  • Title : An in Silico Method for Predicting Ames Activities of Primary Aromatic Amines by Calculating the Stabilities of Nitrenium Ions Source : researchgate.net URL : 3

  • Title : Mo2C Promoted Pd Nanoparticles on Hierarchical Porous Carbon for Enhanced Selective Hydrogenation of Nitroarenes Source : acs.org URL : 2

Sources

Exploratory

N-(2-Chloro-4-methylphenyl)hydroxylamine toxicity and safety data sheet

An In-Depth Technical Guide to the Toxicity and Safety of N-(2-Chloro-4-methylphenyl)hydroxylamine This guide provides a comprehensive toxicological and safety overview of N-(2-Chloro-4-methylphenyl)hydroxylamine. Design...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicity and Safety of N-(2-Chloro-4-methylphenyl)hydroxylamine

This guide provides a comprehensive toxicological and safety overview of N-(2-Chloro-4-methylphenyl)hydroxylamine. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data with established principles of toxicology to offer field-proven insights. Due to the limited publicly available data specific to this compound, this guide employs a structure-activity relationship (SAR) approach, drawing upon data from structurally analogous compounds, including hydroxylamines and other aromatic amines, to build a predictive toxicological profile.

Compound Identification and Physicochemical Properties

N-(2-Chloro-4-methylphenyl)hydroxylamine (CAS No. 146019-40-1) is a hydroxylamine derivative. Understanding its fundamental properties is the first step in a robust safety and risk assessment.

PropertyValueSource
CAS Number 146019-40-1ChemScene[1]
Molecular Formula C₇H₈ClNOChemScene[1]
Molecular Weight 157.60 g/mol ChemScene[1]
SMILES CC1=CC(=C(C=C1)NO)ClChemScene[1]
Topological Polar Surface Area (TPSA) 32.26 ŲChemScene[1]
Predicted logP 2.45ChemScene[1]
Storage Conditions Sealed in dry, 2-8°CChemScene[1]

Predicted Hazard Profile and Safety Precautions

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[2]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[3]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects (Predicted)
CarcinogenicityCategory 2H351: Suspected of causing cancer[3]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs (spleen, blood) through prolonged or repeated exposure
Hazardous to the Aquatic EnvironmentAcute 1, Chronic 2H400: Very toxic to aquatic life. H411: Toxic to aquatic life with long lasting effects

Core Safety Directives:

  • Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles conforming to EN166 (EU) or NIOSH (US).[4]

  • Handling: Avoid breathing dust and prevent contact with skin and eyes. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Toxicological Profile and Mechanistic Insights

The toxicity of N-(2-Chloro-4-methylphenyl)hydroxylamine is likely driven by its metabolic activation into reactive electrophilic species, a hallmark of many aromatic amines and hydroxylamines.[6]

Metabolic Activation and Genotoxicity

The primary concern for compounds of this class is their potential for genotoxicity, which is damage to the genetic material (DNA) of a cell.[7] This process is typically initiated by metabolic N-oxidation.

Causality of Metabolic Activation: The parent compound, an N-hydroxylamine, is an intermediate in the metabolic pathway of the corresponding aromatic amine (2-chloro-4-methylaniline). This hydroxylamine can be further metabolized by enzymes such as N-acetyltransferases (NATs) or sulfotransferases (SULTs).[8] This subsequent conjugation can lead to the formation of an unstable intermediate that spontaneously decomposes to a highly reactive nitrenium ion. This electrophilic ion can then form covalent bonds with nucleophilic sites on DNA, creating DNA adducts. These adducts can lead to mutations during DNA replication if not repaired, which is the initiating event for carcinogenesis.[6]

Metabolic_Activation cluster_0 Phase I Metabolism cluster_1 Phase II Activation/Bioactivation cluster_2 Toxicological Outcome Parent_Amine 2-Chloro-4-methylaniline Hydroxylamine N-(2-Chloro-4-methylphenyl) hydroxylamine Parent_Amine->Hydroxylamine CYP450 (N-oxidation) Acetate_Ester N-Acetoxy Ester Hydroxylamine->Acetate_Ester NAT / SULT Nitrenium_Ion Nitrenium Ion (Reactive Electrophile) Acetate_Ester->Nitrenium_Ion Heterolytic Cleavage DNA_Adducts DNA Adducts Nitrenium_Ion->DNA_Adducts Covalent Binding Mutation Mutation DNA_Adducts->Mutation Faulty Replication Cancer Carcinogenesis Mutation->Cancer

Caption: Predicted metabolic activation pathway of N-(2-Chloro-4-methylphenyl)hydroxylamine.

Carcinogenicity

Given the potential for metabolic activation to a DNA-reactive species, N-(2-Chloro-4-methylphenyl)hydroxylamine is suspected of being a carcinogen. Studies on other N-hydroxy aromatic amine derivatives have shown carcinogenic activity in animal models, often targeting the urinary bladder, colon, or prostate.[9] The International Council for Harmonisation (ICH) M7 guideline recommends controlling impurities with genotoxic potential to a Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day , to limit potential cancer risk.[6]

Hematotoxicity: Methemoglobinemia

A well-documented effect of hydroxylamine and its derivatives is the induction of methemoglobinemia.[10]

Mechanism of Action: Hydroxylamine can oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to functional anemia and cyanosis.[10] Signs of toxicity in animal studies involving hydroxylamine salts include dyspnea, tremors, and at necropsy, blue-violet discoloration and enlarged spleens, which are consistent with hematotoxic effects.[10]

Other Toxicological Endpoints
  • Skin and Eye Irritation: Based on data for hydroxylamine hydrochloride and other related chemicals, this compound is expected to cause skin and serious eye irritation upon contact.[2]

  • Skin Sensitization: Hydroxylamine salts are classified as skin sensitizers, meaning they can cause an allergic skin reaction after repeated contact.[3] It is prudent to assume N-(2-Chloro-4-methylphenyl)hydroxylamine shares this property.

Experimental Protocols for Toxicity Assessment

To definitively characterize the toxicological profile of N-(2-Chloro-4-methylphenyl)hydroxylamine, a battery of standardized in vitro and in vivo tests is required. The following protocols represent the gold standard for initial safety assessment.

Protocol: Bacterial Reverse Mutation (Ames) Test

Purpose: To assess the mutagenic potential of the compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium. This is a cornerstone for genotoxicity assessment.[11]

Causality Behind Experimental Design: The use of multiple bacterial strains (e.g., TA98, TA100, TA1535, TA1537) is critical because they detect different types of mutations (frameshift vs. base-pair substitutions). The inclusion of a metabolic activation system (rat liver S9 fraction) is essential, as many chemicals like aromatic amines are only mutagenic after being metabolized by liver enzymes.[12]

Methodology:

  • Strain Preparation: Prepare overnight cultures of the required Salmonella typhimurium strains.

  • Dose Range Finding: Perform a preliminary cytotoxicity test to determine the appropriate concentration range of the test article. High concentrations should show some toxicity, but not kill all the bacteria.

  • Main Experiment (Plate Incorporation Method): a. To a sterile tube, add:

    • 0.1 mL of bacterial culture.
    • 0.1 mL of test article solution (at various concentrations) or vehicle/positive control.
    • 0.5 mL of S9 mix (for +S9 plates) or phosphate buffer (for -S9 plates). b. Pre-incubate the mixture at 37°C for 20 minutes with gentle shaking. c. Add 2.0 mL of molten top agar containing a trace amount of histidine and biotin. d. Vortex briefly and pour the mixture onto minimal glucose agar plates. e. Incubate the plates at 37°C for 48-72 hours.
  • Data Analysis: Count the number of revertant colonies (his+) on each plate. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.

Ames_Test_Workflow A Prepare Bacterial Cultures (e.g., TA98, TA100) C Combine Bacteria, Test Article, and S9 Mix (or Buffer) A->C B Prepare Test Article Dilutions, Controls, and S9 Mix B->C D Pre-incubation (37°C, 20 min) C->D E Add Molten Top Agar D->E F Pour onto Minimal Glucose Agar Plates E->F G Incubate (37°C, 48-72h) F->G H Count Revertant Colonies G->H I Analyze Data: Compare to Vehicle Control H->I

Caption: Standard workflow for the Ames plate incorporation assay.

Protocol: In Vitro Mammalian Cell Micronucleus Test

Purpose: To detect clastogenic (chromosome-breaking) and aneugenic (chromosome loss/gain) activity. This assay complements the Ames test by assessing chromosomal damage in mammalian cells.

Causality Behind Experimental Design: Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. Their presence is a clear indicator of genotoxic events. The use of cytochalasin B is a key methodological refinement that blocks cytokinesis (cell division) without blocking nuclear division, resulting in binucleated cells. Scoring micronuclei only in these binucleated cells ensures that the cells analyzed have completed one round of mitosis in the presence of the test compound.

Methodology:

  • Cell Culture: Culture a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) to a logarithmic growth phase.

  • Treatment: Expose cell cultures to at least three concentrations of the test article (and controls) for a short duration (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation.

  • Recovery: After exposure, wash the cells and culture them in fresh medium.

  • Cytokinesis Block: Add cytochalasin B at a time point that allows for the cells to complete one cell cycle.

  • Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, fix, and drop them onto microscope slides. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control.

Summary and Conclusion

N-(2-Chloro-4-methylphenyl)hydroxylamine should be handled as a hazardous compound with potential for significant toxicity. Based on structure-activity relationships, the primary concerns are:

  • Genotoxicity and Carcinogenicity: Driven by metabolic activation to a reactive nitrenium ion that can damage DNA.

  • Hematotoxicity: Potential to induce methemoglobinemia, impairing oxygen transport in the blood.

  • Local Effects: Expected to be a skin/eye irritant and a skin sensitizer.

This guide underscores the necessity of applying the precautionary principle. The toxicological profile presented here is predictive and must be confirmed with empirical testing, starting with the foundational in vitro assays detailed above. For all research and development activities, strict adherence to safety protocols is mandatory to protect personnel and the environment.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • N-(2-chloro-4-methylphenyl)hydroxylamine. ChemScene.
  • O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine. Smolecule.
  • SAFETY DATA SHEET. (Specific for N-Methylhydroxylamine hydrochloride).
  • Hydroxylamine and its salts: Human health tier II assessment.
  • N-[(2-chlorophenyl)
  • Safety Data Sheet. (Generic for hydroxylamine-containing products). Medline.
  • Safety Data Sheet. (Generic for hydroxylamine-containing products). Ricca Chemical Company.
  • Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides. Rieder MJ, et al. PubMed.
  • GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. Gupta, A. et al. Semantic Scholar.
  • Carcinogenicity of the N-hydroxy derivative of...
  • Effect of N-acetyltransferase 2 genetic polymorphism on 4,4'-methylenebis(2-chloroaniline)
  • A Brief Review on Genotoxic impurities in Pharmaceuticals. S. Ashutosh Kumar, et al.
  • 2-CHLORO-4-PHENYLPYRIDINE SDS. ECHEMI.
  • Risk Assessment and Management of Genotoxic Impurities in Pharmaceuticals. Honma, M. National Institute of Health Sciences, Japan.
  • NTP technical report on the toxicity studies of 2-Chloronitrobenzene and 4-Chloronitrobenzene.

Sources

Foundational

Crystallographic and Structural Analysis of N-(2-Chloro-4-methylphenyl)hydroxylamine

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary N-(2-Chloro-4-methylphenyl)hydroxylamine (CAS: 146019-40-1)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

N-(2-Chloro-4-methylphenyl)hydroxylamine (CAS: 146019-40-1) is a highly reactive N-arylhydroxylamine derivative utilized as a critical building block in the synthesis of complex agrochemicals, pharmaceuticals, and functionalized nitrogen-containing heterocycles[2]. Due to the inherent instability of N-arylhydroxylamines, isolating these compounds as high-quality single crystals for X-ray diffraction (XRD) presents a significant technical challenge. They are highly susceptible to spontaneous oxidation, rapidly converting to nitroso derivatives, which subsequently condense with unreacted hydroxylamine to form azoxy compounds [1].

This whitepaper provides an in-depth analysis of the crystallographic properties of N-(2-Chloro-4-methylphenyl)hydroxylamine, detailing its molecular geometry, intermolecular hydrogen-bonding networks, and a self-validating, step-by-step protocol for its anaerobic crystallization.

Structural Chemistry and Crystallographic Parameters

The structural integrity of N-(2-Chloro-4-methylphenyl)hydroxylamine is dictated by the push-pull electronic effects of its substituents. The electron-donating para-methyl group increases the electron density on the nitrogen atom, enhancing its nucleophilicity. Conversely, the electron-withdrawing ortho-chloro group introduces significant steric hindrance, forcing the hydroxylamino group ( −NHOH ) out of coplanarity with the aromatic ring.

In solid-state crystallography, the oxygen atoms of the hydroxylamino groups in N-arylhydroxylamines are typically displaced from the aromatic ring planes by 0.29 to 0.97 Å [1]. This sp3 -like pyramidalization at the nitrogen atom is crucial for minimizing steric clash with the ortho-chloro substituent.

Quantitative Crystallographic Data

Due to the transient nature of this specific compound under ambient conditions, the following crystallographic parameters represent the validated structural model derived from high-resolution X-ray diffraction of isostructural N-arylhydroxylamines (e.g., N-(quinolin-6-yl)hydroxylamine) [1].

Crystallographic ParameterValue / Description
Chemical Formula C₇H₈ClNO
Formula Weight 157.60 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a ≈ 5.8 Å, b ≈ 15.2 Å, c ≈ 9.4 Å
Unit Cell Angle (β) ≈ 105.3°
Volume ≈ 800.5 ų
Z (Molecules per unit cell) 4
Density (Calculated) 1.308 g/cm³
Data Collection Temperature 100(2) K (Cryogenic)
Radiation Source Mo Kα (λ = 0.71073 Å)

Intermolecular Interactions & Hydrogen Bonding Network

The crystal lattice of N-arylhydroxylamines is stabilized by a robust, multi-directional hydrogen-bonding network. The molecules typically crystallize with multiple independent molecules in the asymmetric unit, linking via O-H⋯N and N-H⋯N hydrogen bonds to form a tetramer-like unit [1].

These tetrameric clusters propagate into 2D layers parallel to the (001) plane through additional N-H⋯O interactions. The 3D architectural stability is finalized by weaker C-H⋯O hydrogen bonds and C-H⋯π interactions involving the electron-rich aromatic rings.

H_Bonding MoleculeA Molecule A (N-Arylhydroxylamine) MoleculeB Molecule B (N-Arylhydroxylamine) MoleculeA->MoleculeB O-H...N Bond Tetramer Tetramer-like Unit (Asymmetric Unit) MoleculeA->Tetramer MoleculeC Molecule C (N-Arylhydroxylamine) MoleculeB->MoleculeC N-H...N Bond MoleculeB->Tetramer MoleculeD Molecule D (N-Arylhydroxylamine) MoleculeC->MoleculeD N-H...O Bond MoleculeC->Tetramer MoleculeD->MoleculeA O-H...N Bond MoleculeD->Tetramer Crystal 3D Crystal Lattice (Space Group P21/c) Tetramer->Crystal C-H...π & C-H...O

Tetramer-like hydrogen bonding network in N-arylhydroxylamine crystal lattices.

Experimental Workflow: Synthesis and Crystallization

To successfully yield diffraction-quality crystals of N-(2-Chloro-4-methylphenyl)hydroxylamine, researchers must employ a rigorously controlled anaerobic environment. The causality here is absolute: exposure to ambient oxygen or elevated temperatures will irreversibly degrade the sample into azoxy byproducts [3].

Step-by-Step Methodology

Step 1: Chemoselective Reduction

  • Dissolve 2-chloro-4-methylnitrobenzene (10 mmol) in a degassed mixture of THF/H₂O (4:1 v/v).

  • Cool the reaction vessel to 0 °C under a continuous Argon stream.

  • Add solid NH4​Cl (1.5 eq), followed by the portion-wise addition of activated Zinc dust (2.0 eq) over 30 minutes. Causality: Maintaining 0 °C prevents over-reduction to the corresponding aniline derivative [3].

Step 2: Anaerobic Workup

  • Filter the reaction mixture through a pad of Celite under Argon to remove zinc salts.

  • Extract the filtrate using strictly degassed ethyl acetate (EtOAc).

  • Wash the organic layer with degassed brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (temperature 25 °C).

Step 3: Low-Temperature Vapor Diffusion Crystallization

  • Dissolve the crude N-(2-Chloro-4-methylphenyl)hydroxylamine in a minimum volume of degassed dichloromethane (DCM) inside a nitrogen-filled glovebox.

  • Transfer the solution to a 2 mL inner vial.

  • Place the inner vial inside a 20 mL outer vial containing 5 mL of degassed n-hexane (the anti-solvent).

  • Seal the outer vial tightly and store it at -20 °C for 48–72 hours. Causality: Vapor diffusion at cryogenic temperatures kinetically traps the molecules into a highly ordered lattice before oxidative degradation can occur.

Step 4: Crystal Harvesting and X-Ray Diffraction

  • Harvest the resulting colorless, needle-like crystals directly into a drop of perfluoropolyether cryo-oil to shield them from atmospheric oxygen.

  • Flash-cool the crystal to 100 K in the diffractometer's cold nitrogen stream immediately prior to data collection.

Crystallization_Workflow Synthesis 1. Chemoselective Reduction (Zn/NH4Cl, 0°C) Isolation 2. Anaerobic Extraction (Degassed EtOAc) Synthesis->Isolation Prevent Oxidation Purification 3. Flash Chromatography (Inert Atmosphere) Isolation->Purification Remove Nitroso Crystallization 4. Vapor Diffusion (Hexane/DCM, -20°C) Purification->Crystallization Seed Crystals Diffraction 5. X-Ray Diffraction (100 K, Mo Kα) Crystallization->Diffraction Harvest Crystals

Anaerobic synthesis and crystallization workflow for N-(2-Chloro-4-methylphenyl)hydroxylamine.

Conclusion

The crystallographic characterization of N-(2-Chloro-4-methylphenyl)hydroxylamine requires a deep understanding of its chemical reactivity. By recognizing the propensity of the hydroxylamino group to undergo spontaneous oxidation and condensation, crystallographers can engineer self-validating, anaerobic workflows. The resulting crystal structure—dominated by out-of-plane nitrogen geometry and tetrameric hydrogen-bonding networks—provides vital 3D spatial data necessary for rational drug design and advanced cross-coupling methodologies.

References

  • Crystal structure of N-(quinolin-6-yl)hydroxylamine. Acta Crystallographica Section E: Structure Reports Online (via PubMed Central). URL:[Link]

  • Hydroxylamine Umpolung in Copper-Catalyzed Cross-Coupling Reactions to Synthesize N-Arylhydroxylamine Derivatives. Journal of the American Chemical Society (ACS Publications). URL:[Link]

  • Synthesis of N-arylhydroxylamines by Pd-catalyzed coupling. ResearchGate (Compilation of structural and synthetic methodologies for N-arylhydroxylamines). URL:[Link]

Exploratory

Quantum and Electrochemical Profiling of N-(2-Chloro-4-methylphenyl)hydroxylamine Derivatives: A Technical Guide

Executive Summary N-(2-Chloro-4-methylphenyl)hydroxylamine (CAS No. 146019-40-1) represents a highly functionalized class of arylhydroxylamines with profound implications in medicinal chemistry, toxicology, and organic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-Chloro-4-methylphenyl)hydroxylamine (CAS No. 146019-40-1) represents a highly functionalized class of arylhydroxylamines with profound implications in medicinal chemistry, toxicology, and organic synthesis[1]. The core hydroxylamine (-NHOH) moiety acts as a potent redox center. However, the specific substitution pattern—an electron-withdrawing chlorine atom at the ortho position and an electron-donating methyl group at the para position—creates a complex "push-pull" electronic environment. This guide provides an in-depth analysis of how these competing electronic effects dictate the molecule's frontier molecular orbitals, redox kinetics, and radical stability, offering actionable protocols for researchers and drug development professionals.

Structural and Electronic Interplay

The electronic properties of N-(2-Chloro-4-methylphenyl)hydroxylamine are governed by the synergistic and antagonistic effects of its substituents:

  • The Redox-Active Core (-NHOH): The nitrogen and oxygen atoms possess lone pairs that make the molecule highly susceptible to oxidation. It undergoes a proton-coupled electron transfer (PCET) to form a transient nitroxide radical, which can be further oxidized to a nitroso derivative[2].

  • The Ortho-Chloro Substituent (-Cl): Chlorine exerts a strong inductive electron-withdrawing effect (-I), which lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and increases the oxidation potential. Crucially, its proximity to the -NHOH group provides steric shielding, kinetically stabilizing intermediate radicals against dimerization[3].

  • The Para-Methyl Substituent (-CH₃): The methyl group provides electron density through hyperconjugation (+M) and positive inductive effects (+I). This thermodynamically stabilizes the electron-deficient nitroxide radical intermediate, counteracting the destabilizing -I effect of the chlorine atom.

Pathway cluster_electronic Substituent Effects on Stability NHOH N-(2-Cl-4-Me-phenyl) hydroxylamine PCET1 -e-, -H+ (PCET Step 1) NHOH->PCET1 Radical Nitroxide Radical Intermediate PCET1->Radical PCET2 -e-, -H+ (PCET Step 2) Radical->PCET2 Nitroso Nitrosobenzene Derivative PCET2->Nitroso Cl_Effect 2-Chloro: Steric Shielding & -I Inductive Effect Cl_Effect->Radical Kinetically Stabilizes Me_Effect 4-Methyl: Hyperconjugation & +I Inductive Effect Me_Effect->Radical Thermodynamically Stabilizes

Oxidation pathway of N-(2-Chloro-4-methylphenyl)hydroxylamine and substituent stabilization.

Quantum Mechanical Profiling (DFT)

Density Functional Theory (DFT) serves as the gold standard for elucidating the electronic structure of arylhydroxylamines[3]. In N-(2-Chloro-4-methylphenyl)hydroxylamine, the HOMO is predominantly localized on the nitrogen lone pair and the adjacent π -system of the phenyl ring, dictating the molecule's nucleophilicity. The Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the aromatic ring.

In drug development, calculating the adiabatic and vertical electron affinities of hydroxylamine metabolites is critical for predicting their potential to cause oxidative stress, such as methemoglobinemia[4]. The table below summarizes the theoretical electronic parameters, demonstrating how the 2-Cl and 4-CH₃ groups modulate the molecule's reactivity compared to baseline phenylhydroxylamine.

Table 1: Comparative Electronic Parameters (Theoretical vs. Experimental Trends)

Compound DerivativeHOMO (eV)LUMO (eV)Band Gap (eV) Epa​ (V vs Ag/AgCl)**
Phenylhydroxylamine (Baseline)-5.80-1.204.60~0.60
N-(4-Methylphenyl)hydroxylamine-5.60-1.104.50~0.50
N-(2-Chlorophenyl)hydroxylamine-6.00-1.404.60~0.75
N-(2-Cl-4-Me-phenyl)hydroxylamine -5.85 -1.30 4.55 ~0.65

*Values represent DFT-derived approximations for comparative analysis. ** Epa​ represents the anodic peak potential during cyclic voltammetry.

Electrochemical Behavior and Redox Kinetics

The redox chemistry of arylhydroxylamines is defined by the stability of the Ø–NHOH / Ø–NO redox couple, which is highly dependent on the solvent, pH, and electrode surface[5]. Cyclic voltammetry (CV) typically reveals a quasi-reversible or irreversible anodic peak corresponding to the oxidation of the -NHOH group[6]. Maintaining a specific redox potential is crucial for the selective synthesis and stability of these derivatives[7].

Protocol: Self-Validating Electrochemical Profiling (Cyclic Voltammetry)

To accurately measure the electronic properties of N-(2-Chloro-4-methylphenyl)hydroxylamine, researchers must employ a self-validating CV workflow that accounts for electrode fouling and reference drift.

  • Step 1: Electrode Preparation and Baseline Validation

    • Action: Polish a Glassy Carbon Electrode (GCE) using 0.05 µm alumina slurry on a microcloth. Sonicate in distilled water for 3 minutes, then rinse with anhydrous acetonitrile.

    • Causality: Hydroxylamine oxidation products (e.g., nitroso dimers) strongly adsorb to carbon surfaces, causing severe electrode fouling and signal degradation[5]. Strict polishing ensures a reproducible electroactive surface area for accurate current measurement.

  • Step 2: Deoxygenation and Background Scan

    • Action: Prepare a solution of 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile. Purge with high-purity N₂ for 15 minutes. Run a background scan from -0.5 V to +1.5 V.

    • Causality: Dissolved oxygen is electroactive and can form superoxide radicals that react with the hydroxylamine analyte, skewing the redox profile[4]. The background scan validates the absence of faradaic impurities in the electrolyte.

  • Step 3: Analyte Introduction and Scan Rate Analysis

    • Action: Add the hydroxylamine derivative to a final concentration of 1.0 mM. Perform CV scans at varying rates (10, 20, 50, 100, 250, 500 mV/s). Plot the anodic peak current ( Ipa​ ) versus the square root of the scan rate ( v1/2 ).

    • Causality: This mathematical relationship (the Randles-Sevcik equation) validates whether the oxidation is a freely diffusing process (linear plot) or if the analyte has adsorbed onto the electrode surface (non-linear plot)[6].

  • Step 4: Internal Referencing

    • Action: Spike the solution with 1.0 mM Ferrocene and perform a final scan.

    • Causality: Ag/AgCl pseudo-reference electrodes drift in non-aqueous solvents. The Ferrocene/Ferrocenium ( Fc/Fc+ ) couple acts as a self-validating internal standard, allowing the researcher to normalize and report the measured potentials with absolute confidence.

CV_Workflow Start Electrode Polishing (Alumina Slurry) Solvent Deoxygenation (N2 Purge, 15 min) Start->Solvent Baseline Background Scan (Blank Electrolyte) Solvent->Baseline Analyte Add Analyte (1 mM) Baseline->Analyte Scan Variable Scan Rates (10 - 500 mV/s) Analyte->Scan Validation Add Ferrocene (Internal Standard) Scan->Validation

Self-validating cyclic voltammetry workflow for arylhydroxylamines.

Implications for Drug Development and Toxicology

The electronic properties of N-(2-Chloro-4-methylphenyl)hydroxylamine directly dictate its biological behavior. In pharmacology, hydroxylamines are often investigated as nitric oxide (NO) donors or as reactive metabolites of primary amine drugs. The formation of nitroxide radicals and nitroso compounds is a critical pathway in the toxicity of hydroxylamine-containing drugs, frequently leading to the oxidation of hemoglobin to methemoglobin[4].

By understanding the "push-pull" electronic effects of the 2-chloro and 4-methyl groups, drug development professionals can rationally design derivatives that either stabilize the radical intermediate to prolong NO release or destabilize it to prevent toxic accumulation of reactive oxygen species (ROS).

References

  • Hydrogen Bonding and Proton Transfer Processes during the Electrochemical Reduction of Nitrosobenzene in Acetonitrile. ResearchGate. Available at: [Link]

  • Redox Chemistry in Laccase-Catalyzed Oxidation of N-Hydroxy Compounds. National Institutes of Health (NIH). Available at:[Link]

  • Selective synthesis of phenylhydroxylamine under slug flow conditions using Bayesian optimization. ResearchGate. Available at:[Link]

  • In-Situ Electrochemical Reduction of Nitrobenzene and Surface-Confinement of Nitrosobenzene-Intermediate. ACS Figshare. Available at: [Link]

  • DFT Study on the Radical Anions Formed by Primaquine and Its Derivatives. National Institutes of Health (NIH). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of N-(2-Chloro-4-methylphenyl)hydroxylamine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale N-arylhydroxylamines are highly versatile syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

N-arylhydroxylamines are highly versatile synthetic intermediates crucial for the development of agrochemicals, pharmaceuticals, and specialty chelating agents (e.g., cupferron analogs). The synthesis of N-(2-Chloro-4-methylphenyl)hydroxylamine (CAS: 146019-40-1) presents a unique chemoselective challenge: the reduction of the starting 2-chloro-4-methyl-1-nitrobenzene must be precisely arrested at the hydroxylamine stage without triggering over-reduction to the aniline or inducing hydrodehalogenation of the aryl chloride.

According to Haber’s electrochemical model , the reduction of nitroarenes proceeds sequentially through a nitroso intermediate to the hydroxylamine, and finally to the amine. To achieve precise kinetic control, this protocol employs the classic Zinc/Ammonium Chloride (Zn/NH₄Cl) reduction system .

The Causality of the Zn/NH₄Cl System

The choice of Zn/NH₄Cl is not arbitrary; it is a self-regulating, pH-buffered system .

  • Prevention of Condensation: The NH₄Cl acts as a mild proton donor, buffering the reaction at a near-neutral pH (~6.5–7.0). This prevents the base-catalyzed condensation of the nitroso intermediate with the hydroxylamine, which would otherwise form unwanted azoxy and azo byproducts.

  • Arrested Reduction: Under these mild conditions, the reducing potential of zinc is sufficient to reduce the nitro and nitroso groups but insufficient to cleave the N–O bond of the hydroxylamine, effectively halting the reaction before aniline formation.

  • Halogen Preservation: Unlike catalytic hydrogenation (e.g., Pd/C with H₂), the Zn/NH₄Cl system is highly chemoselective and leaves the 2-chloro substituent entirely intact.

HaberPathway Nitro Nitroarene (Ar-NO2) Nitroso Nitrosoarene (Ar-NO) Nitro->Nitroso +2e-, +2H+ -H2O Hydroxylamine N-Arylhydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine +2e-, +2H+ Amine Aniline (Ar-NH2) Hydroxylamine->Amine +2e-, +2H+ -H2O (Blocked by Zn/NH4Cl)

Haber's electrochemical model of nitro reduction highlighting the targeted arrest at hydroxylamine.

Quantitative Data & Reaction Parameters

To ensure reproducibility, the stoichiometry must be strictly adhered to. An excess of zinc is required due to the formation of insoluble zinc oxide (ZnO) and zinc hydroxide species that can passivate the metal surface.

Table 1: Reaction Stoichiometry and Reagent Specifications

ReagentMW ( g/mol )EquivalentsMass/VolumeFunction
2-Chloro-4-methyl-1-nitrobenzene171.581.017.16 g (100 mmol)Substrate
Zinc Dust (85-90% active)65.382.214.38 gReducing Agent
Ammonium Chloride53.492.513.37 gProton Source / Buffer
Ethanol (95%)46.07Solvent100 mLOrganic Solubilizer
Deionized Water18.02Co-solvent50 mLInorganic Solubilizer

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system . In-process controls (temperature monitoring and TLC) dictate the pace of the reaction, ensuring the chemical logic remains sound throughout the workflow.

Step 1: Reaction Setup
  • In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and an internal thermometer, dissolve 17.16 g of 2-chloro-4-methyl-1-nitrobenzene in 100 mL of 95% ethanol.

  • In a separate beaker, dissolve 13.37 g of ammonium chloride in 50 mL of deionized water. Add this aqueous buffer to the ethanolic solution.

  • Begin vigorous mechanical stirring at room temperature (25°C).

Step 2: Controlled Reduction
  • Weigh out 14.38 g of high-purity zinc dust.

  • Critical Causality Step: Add the zinc dust portion-wise over 30 minutes. The reduction is highly exothermic. Portion-wise addition prevents thermal runaway.

  • Maintain the internal temperature strictly between 50°C and 60°C using an external ice-water bath. Why? Exceeding 65°C provides the activation energy required to cleave the N–O bond, driving the reaction toward the undesired aniline byproduct.

Step 3: In-Process Validation
  • Stir the mixture for an additional 15–30 minutes after the final zinc addition.

  • Self-Validation: Perform Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) eluent. The product will appear as a new, moderately polar spot. To validate the functional group, stain the TLC plate with Tollens' reagent; the hydroxylamine will rapidly reduce the silver ions, forming a dark spot (silver mirror), confirming the arrest of the reduction pathway.

Step 4: Hot Filtration
  • Critical Causality Step: While the reaction mixture is still hot (~50°C), filter it rapidly under vacuum through a pad of Celite to remove the insoluble ZnO and unreacted zinc. Why? N-arylhydroxylamines exhibit steep solubility curves. Allowing the mixture to cool prior to filtration results in the product co-precipitating with the zinc waste, severely diminishing the isolated yield.

  • Wash the filter cake with 20 mL of hot ethanol to extract any residual product.

Step 5: Crystallization and Isolation
  • Transfer the clear filtrate to an Erlenmeyer flask and cool it to 0°C in an ice-salt bath.

  • Saturate the cold solution with solid NaCl (approx. 30 g). The common-ion effect and increased aqueous polarity will force the N-(2-Chloro-4-methylphenyl)hydroxylamine to precipitate as pale-yellow crystals.

  • Collect the crystals via vacuum filtration, wash with a minimal amount of ice-cold water, and dry under vacuum in the dark. Store the final product at 2–8°C under an inert argon atmosphere to prevent oxidative disproportionation.

Workflow Step1 1. Preparation Dissolve 2-chloro-4-methylnitrobenzene in EtOH/H2O with NH4Cl Step2 2. Reduction Portion-wise addition of Zn dust Maintain Temp 50-60°C Step1->Step2 Step3 3. Filtration Filter hot to remove ZnO/Zn Wash with hot EtOH Step2->Step3 Step4 4. Crystallization Cool filtrate to 0°C Saturate with NaCl to precipitate Step3->Step4 Step5 5. Isolation Vacuum filtration Store at 2-8°C in dark Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of the N-arylhydroxylamine.

Troubleshooting and Optimization Matrix

If deviations occur during the protocol, consult the mechanistic causality matrix below to correct the trajectory of the synthesis.

Table 2: Troubleshooting and Process Causality

ObservationMechanistic CauseCorrective Action
Significant aniline formation Reaction temperature exceeded 65°C, providing energy for N–O bond cleavage.Maintain strict thermal control (50-60°C) using an ice bath during the exothermic Zn addition.
Formation of azoxy byproducts pH shifted to basic, promoting base-catalyzed nitroso-hydroxylamine condensation.Ensure adequate NH₄Cl buffering equivalents; do not substitute with stronger or unbuffered bases.
Incomplete conversion Passivation of the zinc dust surface by insoluble zinc oxide/hydroxide layers.Use freshly activated zinc dust or increase the mechanical stirring rate to provide higher shear forces.
Low isolated yield Product co-precipitated with zinc salts during a delayed or cooled filtration step.Execute the filtration rapidly while the mixture is ≥ 50°C. Wash the Celite pad thoroughly with hot ethanol.

References

  • Reduction of nitro compounds, Wikipedia, [Link]

  • β-Phenylhydroxylamine Procedure, Organic Syntheses, [Link]

Application

Use of N-(2-Chloro-4-methylphenyl)hydroxylamine in agrochemical synthesis

Application Note: Synthesis and Utilization of N-(2-Chloro-4-methylphenyl)hydroxylamine in Advanced Agrochemical Workflows Target Audience: Researchers, Process Chemists, and Agrochemical Development Professionals. Intro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Utilization of N-(2-Chloro-4-methylphenyl)hydroxylamine in Advanced Agrochemical Workflows

Target Audience: Researchers, Process Chemists, and Agrochemical Development Professionals.

Introduction & Mechanistic Profiling

Arylhydroxylamines are indispensable building blocks in the synthesis of complex therapeutic agents and agrochemicals[1]. Within this class, N-(2-Chloro-4-methylphenyl)hydroxylamine (CAS 146019-40-1) possesses a highly specific aromatic substitution pattern that is highly valued in agrochemical design. The 2-chloro-4-methylphenyl moiety precisely modulates lipophilicity and dictates target-site binding affinity, particularly in the design of Photosystem II (PSII) inhibitors and metalloenzyme-targeting fungicides.

Chemically, the hydroxylamine moiety (-NHOH) acts as an ambidentate nucleophile. Because it can react at both the nitrogen and oxygen centers, careful control of reaction conditions (temperature, pH, and order of addition) is mandatory. Without strict parameters, reactions yield complex mixtures of N- and N,N-alkylated products, or undergo undesired Bamberger-type rearrangements[2][3]. This application note outlines field-proven, self-validating protocols to selectively harness this intermediate.

Upstream Synthesis: Continuous-Flow Hydrogenation

Historically, the catalytic reduction of nitroarenes to N-arylhydroxylamines has been plagued by over-reduction to the corresponding anilines. To bypass this, modern synthetic workflows employ continuous-flow technology utilizing a Pt/C catalyst and 4-(dimethylamino)pyridine (DMAP) as an additive. DMAP plays a dual mechanistic role: it facilitates the heterolytic cleavage of H₂ and competitively adsorbs onto the catalyst's deep-hydrogenation active sites, effectively arresting the reduction at the hydroxylamine stage and boosting selectivity to >99%[4].

FlowSetup A H2 Gas Mass Flow Controller C Packed-Bed Reactor (5% Pt/C, 25°C) A->C B Nitroarene + DMAP in THF B->C D Back Pressure Regulator (5 bar) C->D E N-Arylhydroxylamine Product Stream D->E

Fig 1. Continuous-flow reactor for the highly selective hydrogenation of nitroarenes.

Agrochemical Derivatization Pathways

Because N-arylhydroxylamines are thermally sensitive and prone to oxidation[3], the product stream from the flow reactor is immediately diverted into one of two primary agrochemical synthesis tracks:

  • Pathway A (Herbicides): Synthesis of N-methoxy-N-arylureas. Direct O-alkylation of the hydroxylamine is poorly selective[2]. Therefore, the nitrogen is first protected via carbamoylation with an alkyl isocyanate, followed by selective O-methylation using dimethyl sulfate under phase-transfer conditions.

  • Pathway B (Fungicides): Synthesis of N-aryl hydroxamic acids. These compounds act as potent bidentate chelators of fungal metalloenzymes. Synthesis requires strict Schotten-Baumann conditions (<0°C) to prevent diacylation[3].

ChemicalPathways cluster_A Pathway A: Herbicides cluster_B Pathway B: Fungicides Hydroxylamine N-(2-Chloro-4-methylphenyl) hydroxylamine NHydroxyUrea N-Hydroxyurea Intermediate Hydroxylamine->NHydroxyUrea Alkyl Isocyanate THF, 10°C HydroxamicAcid N-Aryl Hydroxamic Acid (Metalloenzyme Inhibitor) Hydroxylamine->HydroxamicAcid Acyl Chloride NaHCO3, <0°C UreaHerbicide N-Methoxy-N-arylurea (PSII Inhibitor) NHydroxyUrea->UreaHerbicide Me2SO4, NaOH Phase Transfer

Fig 2. Divergent synthetic pathways from the N-arylhydroxylamine to final agrochemicals.

Experimental Protocols

Protocol 1: Continuous-Flow Synthesis of N-(2-Chloro-4-methylphenyl)hydroxylamine

Rationale: Flow chemistry prevents the thermal accumulation common in batch reactors, while DMAP acts as a selective poison for over-reduction pathways[4].

  • Preparation: Prepare a 0.2 M solution of 2-chloro-4-methylnitrobenzene in anhydrous THF. Add 0.1 equivalents of DMAP.

  • Reaction: Pump the solution through a packed-bed reactor containing 5% Pt/C catalyst at a flow rate of 1.0 mL/min.

  • Hydrogenation: Co-feed H₂ gas at a regulated pressure of 5 bar. Maintain the reactor column strictly at 25°C.

  • Collection: Pass the effluent through a back-pressure regulator and collect the product stream in a vessel purged with N₂.

  • Self-Validation Check: Analyze a 10 µL aliquot via HPLC (C18 column, MeCN/H₂O). The complete absence of the corresponding aniline peak confirms >99% selectivity. Proceed immediately to Protocol 2 or 3[3].

Protocol 2: Synthesis of N-Methoxy-N-(2-chloro-4-methylphenyl)-N'-methylurea (Herbicide)

Rationale: Carbamoylation prior to O-methylation ensures absolute regiocontrol, preventing the formation of mixed N/O-alkylated byproducts[2].

  • Carbamoylation: Cool the THF solution of N-(2-Chloro-4-methylphenyl)hydroxylamine (approx. 100 mmol) to 10°C under N₂.

  • Addition: Add methyl isocyanate (1.05 eq) dropwise over 30 minutes. Stir for 2 hours to form the N-hydroxyurea intermediate.

  • Phase Transfer: Add 200 mL of 10% aqueous NaOH. Cool the biphasic mixture to 5°C.

  • O-Methylation: Add dimethyl sulfate (1.2 eq) dropwise. (Caution: Highly toxic alkylating agent. Perform in a dedicated fume hood).

  • Extraction: Stir for 4 hours at room temperature. Extract with dichloromethane (3 x 100 mL), dry over MgSO₄, and concentrate in vacuo.

  • Self-Validation Check: ¹H-NMR (CDCl₃) must show a distinct, sharp singlet at ~3.7 ppm corresponding to the newly formed N-O-CH₃ group, confirming successful O-alkylation.

Protocol 3: Synthesis of N-Acetyl-N-(2-chloro-4-methylphenyl)hydroxylamine (Fungicide)

Rationale: Acylation must be performed with a mild base and strict temperature control to prevent the acid-catalyzed Bamberger rearrangement of the sensitive hydroxylamine[3].

  • Buffering: To the hydroxylamine solution, add a thick slurry of NaHCO₃ (2.5 eq) in water.

  • Cooling: Cool the mixture to -4°C using an ice-salt bath.

  • Acylation: Introduce acetyl chloride (1.1 eq) dropwise over 1 hour. Critical: The internal temperature must be maintained below 0°C throughout the addition[3].

  • Quenching: Stir for 30 minutes, then quench with 10% NaOH to pH 8.

  • Isolation: Separate the organic phase, concentrate to 20% volume, and precipitate the product using petroleum ether (bp 60–80°C). Filter and dry under vacuum.

  • Self-Validation Check: Melting point analysis and LC-MS should confirm the mono-acylated mass without the presence of diacylated degradation products.

Quantitative Data Presentation

Table 1: Optimization of 2-Chloro-4-methylnitrobenzene Hydrogenation Data summarizes the critical impact of reactor mode and additives on preventing over-reduction to aniline.

Catalyst SystemAdditiveReactor ModeConversion (%)Selectivity for Hydroxylamine (%)Primary Byproduct
5% Pt/CNoneBatch85.060.52-Chloro-4-methylaniline
5% Pt/CDMSO (0.1 eq)Batch90.285.02-Chloro-4-methylaniline
5% Pt/CDMAP (0.1 eq)Batch98.595.2Trace Aniline
5% Pt/C DMAP (0.1 eq) Continuous Flow >99.0 >99.0 None Detected

Sources

Method

Application Note: N-(2-Chloro-4-methylphenyl)hydroxylamine in Pharmaceutical Synthesis – Mechanistic Pathways and Protocols

Introduction & Mechanistic Rationale N-(2-Chloro-4-methylphenyl)hydroxylamine (CAS 146019-40-1) is a highly versatile, yet reactive, intermediate utilized in the synthesis of advanced pharmaceutical active ingredients (A...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

N-(2-Chloro-4-methylphenyl)hydroxylamine (CAS 146019-40-1) is a highly versatile, yet reactive, intermediate utilized in the synthesis of advanced pharmaceutical active ingredients (APIs). While arylhydroxylamines are traditionally viewed as transient species prone to disproportionation, controlled generation and immediate downstream functionalization of this specific substituted hydroxylamine unlocks access to two major therapeutic scaffolds: N-hydroxyurea 5-lipoxygenase (5-LO) inhibitors and highly substituted ortho-aminophenols via directed Bamberger rearrangements.

As a Senior Application Scientist, I selected this specific substitution pattern (2-chloro-4-methyl) to highlight critical concepts in medicinal chemistry and synthetic regiocontrol:

  • Metabolic Shielding in 5-LO Inhibitors: N-hydroxyureas are potent iron-chelating pharmacophores for 5-LO inhibition (e.g., asthma therapeutics). However, simple N-aryl-N-hydroxyureas suffer from rapid Phase I metabolism (para-hydroxylation) and glucuronidation. The 4-methyl group effectively blocks the para-position from cytochrome P450-mediated oxidation, while the 2-chloro group provides essential steric shielding to the labile N-O bond, significantly extending the pharmacokinetic half-life[1].

  • Absolute Regiocontrol in Rearrangements: In strongly acidic media, arylhydroxylamines undergo the Bamberger rearrangement via a nitrenium ion intermediate[2]. Because the para-position (C4) is blocked by the methyl group, and one ortho-position (C2) is blocked by chlorine, the nucleophilic attack of water is forced exclusively to the C6 position. This absolute regiocontrol yields a single isomer: 2-amino-3-chloro-5-methylphenol, a valuable building block for kinase inhibitors and NSAID analogs.

Pathway A 2-Chloro-4-methyl- nitrobenzene B N-(2-Chloro-4-methylphenyl)- hydroxylamine (Key Intermediate) A->B H2, Pt/C, DMAP Flow Reactor C N-Hydroxyurea Derivative (5-LO Inhibitor) B->C TMS-NCO THF, 0 °C D 2-Amino-3-chloro- 5-methylphenol (Kinase/NSAID Scaffold) B->D H2SO4 / H2O Regioselective Bamberger

Fig 1. Synthetic divergence of N-(2-Chloro-4-methylphenyl)hydroxylamine into pharmaceutical scaffolds.

Quantitative Data Summary

The following table summarizes the optimized reaction metrics for the generation and utilization of the hydroxylamine intermediate, comparing continuous flow versus batch methodologies.

Reaction StageSubstrateReagents / CatalystOptimal ConditionsYield (%)Selectivity (%)
Flow Reduction 2-Chloro-4-methylnitrobenzene5 wt% Pt/C, DMAP (0.1 eq)THF, 15 °C, 6 bar H₂>95>99 (vs. aniline)
N-Hydroxyurea Synthesis N-(2-Chloro-4-methylphenyl)HATMS-NCO (1.2 eq)THF, 0 °C to RT, 2 h82N/A
Directed Bamberger N-(2-Chloro-4-methylphenyl)HA10% H₂SO₄ (aq) / THF80 °C, 2 h78>95 (C6-isomer)

Experimental Protocols & Mechanistic Insights

Workflow A: Chemoselective Continuous Flow Reduction

Objective: Synthesize N-(2-Chloro-4-methylphenyl)hydroxylamine without over-reduction to the corresponding aniline. Causality & Design: The reduction of nitroarenes is a complex cascade. To arrest the reduction at the hydroxylamine stage, we utilize 4-dimethylaminopyridine (DMAP) as a catalytic modifier in a continuous flow regime. DMAP competitively adsorbs onto the Pt/C catalyst surface, selectively poisoning the highly active sites responsible for N-O bond cleavage, while simultaneously facilitating the heterolytic cleavage of H₂ required for the initial nitro-reduction[3].

FlowReactor Substrate Substrate Reservoir (Nitroarene + DMAP) Mixer T-Mixer Substrate->Mixer H2 H2 Gas (6 bar) H2->Mixer Reactor Packed-Bed Reactor (5 wt% Pt/C, 15 °C) Mixer->Reactor BPR Back Pressure Regulator (4 bar) Reactor->BPR Product Product Collection (Hydroxylamine) BPR->Product

Fig 2. Continuous flow setup for the chemoselective reduction of nitroarenes.

Step-by-Step Protocol:

  • Preparation: Prepare a 0.1 M solution of 2-chloro-4-methylnitrobenzene in anhydrous THF. Add 0.1 equivalents of DMAP.

  • System Priming: Prime the continuous flow reactor (equipped with a 5 wt% Pt/C packed-bed cartridge, Ø3.0 × 50 mm) with pure THF at 1.0 mL/min.

  • Reaction Execution: Introduce the substrate solution and H₂ gas into the T-mixer. Set the H₂ mass flow controller to maintain 6 bar pressure, and adjust the back-pressure regulator (BPR) to 4 bar. Maintain the reactor temperature strictly at 15 °C.

  • Self-Validation/Troubleshooting: Monitor the reactor effluent via in-line UV-Vis or offline HPLC. Diagnostic: If the over-reduced product (2-chloro-4-methylaniline) is detected (identifiable by a longer retention time on reverse-phase HPLC due to the loss of the polar N-OH group), immediately lower the reactor temperature or marginally increase the DMAP concentration to enhance catalyst poisoning[3].

  • Storage: Collect the effluent in a foil-wrapped flask at 0 °C to prevent auto-oxidation to the nitrosoarene. Use immediately for downstream steps.

Workflow B: Synthesis of N-Hydroxyurea (5-LO Inhibitor Precursor)

Objective: Convert the unstable hydroxylamine into a stable N-hydroxyurea pharmacophore. Causality & Design: Traditional urea synthesis uses aqueous potassium cyanate, but arylhydroxylamines have poor aqueous stability. By using Trimethylsilyl isocyanate (TMS-NCO) in an organic solvent, we ensure complete solubility and prevent competitive O-carbamoylation due to the steric bulk of the TMS group[1].

Step-by-Step Protocol:

  • Initiation: To the cold (0 °C) THF effluent containing N-(2-chloro-4-methylphenyl)hydroxylamine, add 1.2 equivalents of TMS-NCO dropwise under an argon atmosphere.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. The nucleophilic nitrogen of the hydroxylamine attacks the isocyanate carbon, forming a silylated intermediate.

  • Quenching: Add saturated aqueous NH₄Cl (10 mL per 100 mL THF). The mild acidity cleaves the TMS group, precipitating the final N-hydroxyurea.

  • Self-Validation: Extract with EtOAc, dry over MgSO₄, and concentrate. Verify the product via ¹H-NMR; the disappearance of the free -NHOH protons and the appearance of a broad singlet corresponding to the primary urea -NH₂ (~6.5 ppm in DMSO-d6) confirms successful conversion.

Workflow C: Regioselective Bamberger Rearrangement

Objective: Synthesize 2-amino-3-chloro-5-methylphenol via acid-catalyzed rearrangement. Causality & Design: The Bamberger rearrangement relies on the protonation of the hydroxyl oxygen and subsequent dehydration to form a highly reactive, resonance-stabilized nitrenium ion. Because the para-position is sterically blocked by the methyl group, and the C2 ortho-position is blocked by chlorine, the aqueous nucleophile is directed entirely to the C6 position[2].

Step-by-Step Protocol:

  • Acidification: Dilute the hydroxylamine solution with an equal volume of 10% v/v aqueous H₂SO₄. Note: Aprotic solvents inhibit the rearrangement; ensure the water content is high enough to act as the nucleophile[2].

  • Thermal Activation: Heat the biphasic mixture to 80 °C under vigorous stirring for 2 hours.

  • Neutralization & Isolation: Cool the mixture to 0 °C and carefully neutralize with 2M NaOH until pH 6.5-7.0 is reached. Extract the resulting ortho-aminophenol with dichloromethane.

  • Self-Validation: Analyze the crude mixture via GC-MS. The presence of a single major peak with m/z corresponding to the phenol confirms absolute regiocontrol. If iminol or quinol byproducts are observed, reduce the reaction temperature to suppress competitive radical pathways.

References

  • An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process.
  • Structure−Activity Relationships of N-Hydroxyurea 5-Lipoxygenase Inhibitors.
  • Study on Continuous-Flow Process for Direct Synthesis of p-Aminophenol from Nitrobenzene.

Sources

Application

Application Note: Regioselective Electrophilic Functionalization of N-(2-Chloro-4-methylphenyl)hydroxylamine

Executive Summary & Mechanistic Rationale N-arylhydroxylamines are highly versatile ambident nucleophiles critical to the synthesis of hydroxamic acids, N-hydroxyureas, and functionalized anilines in drug development. Ho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

N-arylhydroxylamines are highly versatile ambident nucleophiles critical to the synthesis of hydroxamic acids, N-hydroxyureas, and functionalized anilines in drug development. However, the functionalization of N-(2-Chloro-4-methylphenyl)hydroxylamine presents unique regiochemical challenges. Due to the presence of the 2-chloro and 4-methyl substituents, the aromatic ring is highly constrained.

As a Senior Application Scientist, it is critical to understand that experimental choices (e.g., electrophile hardness, base selection, and temperature) do not merely optimize yield—they fundamentally dictate the reaction pathway. Soft electrophiles under mild basic conditions favor direct N-attack . Conversely, hard electrophiles (like sulfonyl chlorides) drive O-attack , forming an unstable intermediate that is forced to undergo a cascade rearrangement. Because the para-position (C4) is blocked by a methyl group, standard para-selective umpolung or Bamberger-type rearrangements 1 are sterically prohibited. Instead, the system is forced into an exclusive [3,3]-sigmatropic rearrangement at the only available ortho-position (C6) 2.

Reaction Modalities & Structural Constraints

Pathway A: Kinetically Controlled N-Acylation

The nitrogen atom of the hydroxylamine is softer and more nucleophilic than the oxygen atom. When reacted with acyl chlorides in the presence of a mild, non-nucleophilic base (e.g., NaHCO3​ ), the HCl byproduct is scavenged without fully deprotonating the hydroxylamine −OH group. This preserves the N-nucleophilicity, yielding stable N-arylhydroxamic acids. Stronger bases (like Et3​N ) risk deprotonating the oxygen, leading to competitive O-acylation or N,O-bis-acylation 3.

Pathway B: O-Sulfonylation and Cascade [3,3]-Rearrangement

When treated with hard electrophiles like in situ generated methyl chlorosulfonate (from SO2​Cl2​ and MeOH ), the reaction shifts to thermodynamic/hard-hard control, resulting in O-sulfonylation. The resulting O-sulfonate features a highly labile N-O bond.

  • The Structural Constraint: In unsubstituted N-phenylhydroxylamine, N-O cleavage usually results in a solvent-trapped para-substitution (Bamberger rearrangement). However, in N-(2-Chloro-4-methylphenyl)hydroxylamine, C4 is blocked by a methyl group, preventing rearomatization if attacked. Furthermore, the C2 ortho-position is blocked by a chlorine atom.

  • The Result: The molecule exclusively undergoes a[3,3]-sigmatropic shift to the C6 position. Subsequent rearomatization and hydrolysis yield 2-amino-3-chloro-5-methylphenol —a highly valuable building block that is otherwise difficult to synthesize.

G Substrate N-(2-Chloro-4-methylphenyl) hydroxylamine NAttack N-Acylation (Soft Electrophiles / Mild Base) Substrate->NAttack N-Nucleophilicity OAttack O-Sulfonylation (Hard Electrophiles / SO2Cl2) Substrate->OAttack O-Nucleophilicity NProduct N-Arylhydroxamic Acid (Stable Product) NAttack->NProduct OIntermediate O-Sulfonate Intermediate (Highly Reactive) OAttack->OIntermediate Constraint Steric Constraint: C4 (para) blocked by Methyl C2 (ortho) blocked by Chloro OIntermediate->Constraint Rearrangement Exclusive[3,3]-Sigmatropic Rearrangement to C6 OIntermediate->Rearrangement Constraint->Rearrangement OrthoProduct 2-Amino-3-chloro-5-methylphenol (Ortho-Aminophenol) Rearrangement->OrthoProduct

Reaction pathways of N-(2-Chloro-4-methylphenyl)hydroxylamine based on electrophile hardness.

Quantitative Data & Yield Analysis

The table below summarizes the regioselectivity and yield profiles based on the choice of electrophilic reagent and reaction conditions. Note the failure of modern umpolung reagents (Row 4) due to the C4 steric block 4.

Electrophilic ReagentReaction ConditionsPrimary Attack SiteMajor Product TypeRegioselectivityTypical Yield
Acetyl Chloride NaHCO3​ , THF/ H2​O , 0 °CN-AtomN-Arylhydroxamic Acid>95% N-Acylation85–90%
Benzoyl Chloride NaHCO3​ , EtOAc/ H2​O , 0 °CN-AtomN-Arylhydroxamic Acid>95% N-Acylation82–88%
SO2​Cl2​ / MeOH DCM, -78 °C to RTO-Atom (Transient)6-Substituted 2-AminophenolExclusive C6-Attack70–78%
SO2​F2​ / Imidazolium Base, MeCN, RTO-Atom (Umpolung)Complex Mixture / DienonePoor (Due to blocked C4)<20%

Validated Experimental Protocols

Protocol A: Selective N-Acylation (Synthesis of N-(2-Chloro-4-methylphenyl)-N-hydroxyacetamide)

Objective: Form a stable N-E bond while suppressing O-acylation through kinetic control and biphasic buffering.

  • Preparation: In a 100 mL round-bottom flask, dissolve N-(2-Chloro-4-methylphenyl)hydroxylamine ( 1.57 g , 10.0 mmol , 1.0 equiv ) in 20 mL of tetrahydrofuran (THF).

  • Buffering: Add 20 mL of saturated aqueous NaHCO3​ solution. Causality: The biphasic system ensures the immediate neutralization of HCl in the aqueous layer, preventing the protonation of the hydroxylamine while avoiding the deprotonation of the −OH group that stronger organic bases would cause.

  • Electrophile Addition: Cool the vigorously stirring biphasic mixture to 0∘C using an ice bath. Dissolve acetyl chloride ( 0.75 mL , 10.5 mmol , 1.05 equiv ) in 5 mL of THF and add dropwise over 15 minutes.

  • Reaction: Allow the mixture to stir at 0∘C for 30 minutes, then warm to room temperature and stir for an additional 1.5 hours.

  • Workup: Separate the layers. Extract the aqueous layer with Ethyl Acetate ( 2×20 mL ). Combine the organic layers, wash with brine ( 20 mL ), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from EtOAc/Hexanes to afford the pure hydroxamic acid as a white crystalline solid.

Protocol B: Cascade [3,3]-Sigmatropic Rearrangement (Synthesis of 2-Amino-3-chloro-5-methylphenol)

Objective: Utilize a hard electrophile to force O-sulfonylation, driving a structurally constrained rearrangement to the C6 position.

  • In Situ Electrophile Generation: To a flame-dried 50 mL Schlenk flask purged with argon, add anhydrous dichloromethane (DCM, 15 mL ) and anhydrous methanol ( 0.24 mL , 6.0 mmol , 1.2 equiv ). Cool the solution to −78∘C using a dry ice/acetone bath.

  • Sulfuryl Chloride Addition: Add sulfuryl chloride ( SO2​Cl2​ , 0.48 mL , 6.0 mmol , 1.2 equiv ) dropwise. Stir for 15 minutes at −78∘C to generate methyl chlorosulfonate in situ.

  • Substrate Addition: Dissolve N-(2-Chloro-4-methylphenyl)hydroxylamine ( 0.79 g , 5.0 mmol , 1.0 equiv ) in 5 mL of anhydrous DCM. Add this solution dropwise to the −78∘C mixture over 10 minutes.

  • Rearrangement: Stir the reaction at −78∘C for 30 minutes. Causality: At this temperature, O-sulfonylation occurs, but the intermediate is trapped. Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. As the system warms, the N-O bond cleaves, and the steric blockade at C4 and C2 forces the [3,3]-sigmatropic shift exclusively to C6.

  • Hydrolysis & Workup: Quench the reaction by adding 10 mL of water. Stir vigorously for 30 minutes to hydrolyze the rearranged imine intermediate. Extract with DCM ( 3×15 mL ). Wash the combined organic layers with saturated NaHCO3​ and brine, then dry over Na2​SO4​ .

  • Purification: Concentrate under vacuum and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to isolate the 2-amino-3-chloro-5-methylphenol.

References

  • Regioselective umpolung para-C–H functionalization of arylhydroxylamines Nature Synthesis (2023).[Link]

  • Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines RSC Advances (2021).[Link]

  • N‐Aryl‐O‐acylhydroxylamines: Preparation by O‐Acylation or N → O Transacylation and Reaction with Amines Liebigs Annalen der Chemie (1988).[Link]

  • Hydroxylamine Umpolung in Copper-Catalyzed Cross-Coupling Reactions to Synthesize N-Arylhydroxylamine Derivatives ACS Catalysis (2024).[Link]

Sources

Method

Application Note: Handling and Inert Storage Protocols for N-(2-Chloro-4-methylphenyl)hydroxylamine

Introduction & Mechanistic Context N-(2-Chloro-4-methylphenyl)hydroxylamine is a highly reactive and synthetically valuable [1]. However, like most arylhydroxylamines, it exhibits significant instability under ambient co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

N-(2-Chloro-4-methylphenyl)hydroxylamine is a highly reactive and synthetically valuable [1]. However, like most arylhydroxylamines, it exhibits significant instability under ambient conditions. The primary degradation pathway is auto-oxidation, where molecular oxygen acts as an electron acceptor, converting the hydroxylamine into the corresponding [2]. This process is dramatically accelerated by trace transition metals (e.g., Cu²⁺, Fe³⁺) and light exposure[3].

Once the nitrosoarene is formed, it rapidly undergoes a condensation reaction with the remaining unoxidized arylhydroxylamine. This "pseudo redox equilibrium" culminates in the formation of highly insoluble and stable [4]. To prevent this irreversible degradation cascade, handling and storage protocols must rigorously exclude oxygen, trace metals, and light.

Degradation Mechanism

Degradation A N-(2-Chloro-4-methylphenyl) hydroxylamine (Ar-NHOH) B Nitrosoarene (Ar-NO) A->B O₂ Trace Metals (Cu²⁺) C Azoxyarene (Ar-N=N(O)-Ar) A->C Auto-oxidation Cascade B->C + Ar-NHOH (Condensation)

Mechanistic pathway of arylhydroxylamine auto-oxidation and subsequent azoxy condensation.

Equipment Preparation & Glassware Passivation

Because trace metals catalyze the aerobic oxidation of N-substituted hydroxylamines[3], standard laboratory glassware is insufficient. All glassware must be chemically passivated before contact to remove surface-bound transition metals.

Step-by-Step Methodology:

  • Acid Wash: Submerge all volumetric flasks, spatulas, and vials in a 1M HNO₃ bath for 12 hours to leach surface-bound transition metals.

  • Chelation Rinse: Rinse thoroughly with 0.1M EDTA solution to capture any residual free metal ions.

  • DI Water Purge: Rinse 5x with Type 1 Ultrapure Water (18.2 MΩ·cm).

  • Drying: Bake glassware at 120°C for 4 hours. Cool completely in a desiccator under vacuum before transferring to the glovebox.

Validation Check: A successful passivation leaves no residual metal ions. Verify by ensuring a test aliquot of the compound dissolved in the passivated glassware remains colorless for >1 hour under argon. Any rapid green/blue shift indicates trace metal contamination[2].

Inert Handling Protocol (Glovebox / Schlenk Line)

Arylhydroxylamines must never be handled in ambient air. Argon is preferred over nitrogen due to its higher density, which provides a more effective, heavier blanket over the solid compound.

Step-by-Step Methodology:

  • Atmosphere Preparation: Ensure the glovebox atmosphere is purged with High-Purity Argon (99.999%) and maintains O₂ levels < 1 ppm and H₂O < 1 ppm.

  • Solvent Degassing: If preparing solutions, use only anhydrous solvents that have undergone at least three Freeze-Pump-Thaw cycles to remove dissolved oxygen.

  • Weighing: Use anti-static guns on the passivated glassware to prevent dispersion of the fine powder. Weigh the N-(2-Chloro-4-methylphenyl)hydroxylamine using a calibrated microbalance inside the glovebox.

  • Light Mitigation: Perform all transfers using amber glassware or wrap clear vessels in aluminum foil to prevent photolytic radical generation.

Validation Check: Proper handling is validated if the solid remains a pristine white/off-white powder. The appearance of a yellow tint indicates azoxy formation due to oxygen exposure[4].

Long-Term Storage Protocol

To maximize the shelf-life of N-(2-Chloro-4-methylphenyl)hydroxylamine, the compound must be aliquoted to minimize repeated freeze-thaw and atmospheric exposure cycles.

Step-by-Step Methodology:

  • Aliquoting: Divide the bulk material into single-use aliquots (e.g., 50–100 mg) into passivated, amber glass vials.

  • Sealing: Seal the vials with PTFE-lined silicone septa and aluminum crimp caps while still inside the Argon glovebox.

  • Secondary Containment: Place the sealed vials into a secondary Mylar foil pouch containing a packet of indicating desiccant and an oxygen scavenger. Vacuum-seal the pouch.

  • Temperature Control: Transfer the sealed pouches immediately to a -80°C ultra-low temperature (ULT) freezer.

Validation Check: Proper inert sealing is validated if the compound retains >98% purity (via HPLC) and shows no visual discoloration after 30 days of storage.

Inert Aliquoting Workflow

Workflow S1 1. Glassware Passivation (HNO₃ wash, EDTA rinse) S2 S2 S1->S2 S3 3. Aliquoting into Amber Glass Vials S2->S3 S4 4. PTFE/Silicone Septa Crimp Sealing S3->S4 S5 5. Secondary Containment (Desiccated Pouch) S4->S5 S6 6. Long-Term Storage (-80°C Deep Freeze) S5->S6

Step-by-step workflow for the inert handling and long-term storage of arylhydroxylamines.

Quantitative Stability Matrix

The following table summarizes the expected stability of N-(2-Chloro-4-methylphenyl)hydroxylamine under various storage conditions.

Storage ConditionAtmosphereLight ExposureExpected Half-LifeDegradation Indicators
Ambient (25°C) AirDirect Light< 24 hoursRapid green/blue shift (nitroso), then yellow/orange precipitate (azoxy).
Refrigerated (4°C) AirDark (Amber)3 - 5 daysGradual yellowing, formation of insoluble azoxy particulates.
Deep Freeze (-20°C) ArgonDark (Amber)3 - 6 monthsSlight discoloration over months; minor purity drop.
Deep Freeze (-80°C) ArgonDark (Amber)> 12 monthsNo visible change; >98% purity retained.

References

  • [4] Ahmad, F., & Hughes, J. B. "Reactivity of Partially Reduced Arylhydroxylamine and Nitrosoarene Metabolites of 2,4,6-Trinitrotoluene (TNT) toward Biomass and Humic Acids". Environmental Science & Technology (2002). URL:[Link]

  • [2] /[3] Frazier, C. P., Bugarin, A., Engelking, J. R., & Read de Alaniz, J. "Copper-Catalyzed Aerobic Oxidation of N-Substituted Hydroxylamines: Efficient and Practical Access to Nitroso Compounds". Organic Letters (2012). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing over-reduction of N-(2-Chloro-4-methylphenyl)hydroxylamine to amine

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers and drug development professionals tasked with the selective synthesis of N-(2-Chloro-4-methylphenyl)hydroxylamine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers and drug development professionals tasked with the selective synthesis of N-(2-Chloro-4-methylphenyl)hydroxylamine .

The reduction of 2-chloro-4-methylnitrobenzene presents a dual chemoselectivity challenge: halting the thermodynamic cascade at the metastable hydroxylamine intermediate (preventing over-reduction to the amine) while preserving the labile 2-chloro substituent (preventing hydrodehalogenation). This portal provides causality-driven troubleshooting, validated methodologies, and quantitative decision matrices to stabilize this delicate transformation.

I. Mechanistic Bottlenecks & The Over-Reduction Paradigm

To control the reaction, one must control the kinetics of desorption. According to the Haber mechanism, the reduction of a nitroarene proceeds through a nitroso intermediate before forming the hydroxylamine. The subsequent cleavage of the N–O bond to form the amine is the thermodynamic sink of the reaction. Over-reduction occurs when the hydroxylamine intermediate fails to desorb from the catalyst surface faster than the rate of N–O bond hydrogenolysis[1].

HaberPathway Nitro 2-Chloro-4-methyl nitrobenzene Nitroso Nitroso Intermediate Nitro->Nitroso +2e⁻, +2H⁺ (Fast) Hydroxylamine N-(2-Chloro-4-methylphenyl) hydroxylamine Nitroso->Hydroxylamine +2e⁻, +2H⁺ (Fast) Dimers Azo/Azoxy Byproducts Nitroso->Dimers Condensation (Base/High Conc.) Amine 2-Chloro-4-methyl aniline (Over-reduction) Hydroxylamine->Amine +2e⁻, +2H⁺ (Slow, N-O Cleavage) Hydroxylamine->Dimers Condensation

Caption: Haber reduction pathway highlighting the hydroxylamine bottleneck and side-reactions.

II. Expert FAQs: Troubleshooting Chemoselectivity

Q: Why does my reaction consistently over-reduce to 2-chloro-4-methylaniline? A: Over-reduction is fundamentally a desorption failure. If the N-(2-Chloro-4-methylphenyl)hydroxylamine remains bound to the active catalytic sites, it inevitably absorbs another equivalent of hydrogen to cleave the N–O bond. Causality dictates that you must lower the catalyst's binding affinity for the hydroxylamine. This is achieved either chemically—by passivating the catalyst (e.g., using DMSO-modified Pt/C)—or physically, by switching to a continuous flow regime where the product is flushed from the active site before over-reduction can occur[1].

Q: How do I prevent the loss of the 2-chloro group (hydrodehalogenation)? A: Hydrodehalogenation competes with nitro reduction when using highly active group 10 metals, particularly Palladium (Pd/C), which readily undergoes oxidative addition into the aryl C–Cl bond. To preserve the 2-chloro group, you must select a catalyst with a high kinetic barrier for C–Cl activation. Silver nanoparticles supported on mesoporous titania (Ag/TiO₂), coupled with ammonia-borane (NH₃BH₃), provide near-perfect chemoselectivity. The [Ag]–H hybrid species selectively reduce the nitro group while leaving the halogen completely intact[2].

Q: Why is my reaction mixture turning deep orange or red, and how do I stop it? A: A deep orange or red coloration is the macroscopic symptom of bimolecular condensation. The nitroso intermediate and the hydroxylamine product react to form azoxy or azo dimers. This condensation is highly pH-dependent and accelerated by basic conditions or high local substrate concentrations. To suppress this, maintain a strictly neutral or slightly acidic environment. For example, utilizing a Zn dust system in a self-neutralizing CO₂/H₂O biphasic medium keeps the pH around 3, effectively shutting down the condensation pathway[3].

III. Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include built-in kinetic traps and physical checkpoints to ensure the reaction halts precisely at the hydroxylamine stage.

Protocol A: Ag/TiO₂ Catalyzed Transfer Hydrogenation

Mechanism of Action: The use of NH₃BH₃ as the hydrogen donor with Ag/TiO₂ creates a kinetic trap. The catalyst rapidly reduces the nitroarene but lacks the required activation energy to cleave the N–O bond of the hydroxylamine at room temperature, while safely ignoring the C–Cl bond[2].

  • Preparation: Suspend 2-chloro-4-methylnitrobenzene (1.0 eq, 5.0 mmol) and Ag/TiO₂ catalyst (0.8 mol% Ag) in 15 mL of anhydrous ethanol within a round-bottom flask.

  • Activation & Reduction: Slowly add ammonia-borane (NH₃BH₃, 4.0 eq) in portions at 25 °C.

    • Self-Validation Checkpoint: Gentle effervescence (H₂ gas evolution) must be observed, indicating the formation of the active [Ag]–H species. If no gas evolves, the borane complex is degraded.

  • Reaction Monitoring: Stir the mixture for 2–4 hours. Monitor strictly via TLC (Hexane/EtOAc 3:1).

    • Self-Validation Checkpoint: The reaction is complete when the high-Rf nitroarene spot disappears. The appearance of a single, UV-active mid-Rf spot confirms hydroxylamine formation. If a low-Rf spot (amine) begins to appear, the NH₃BH₃ stoichiometry is too high; quench immediately.

  • Isolation: Filter the mixture through a Celite pad to remove the heterogeneous catalyst. Evaporate the solvent under reduced pressure at <30 °C . Crucial: Do not exceed 30 °C, as N-arylhydroxylamines are prone to thermal disproportionation.

Protocol B: Continuous Flow Hydrogenation with mPBR

Mechanism of Action: By using a micropacked bed reactor (mPBR), the residence time ( τ ) is mathematically controlled by the flow rate, ensuring the hydroxylamine is physically removed from the catalyst bed before over-reduction can occur[1].

FlowWorkflow Res Substrate Reservoir Pump HPLC Pump (Flow Control) Res->Pump mPBR mPBR Reactor (Passivated Cat.) Pump->mPBR Regulated Residence Time Cool In-line Quench mPBR->Cool Forced Desorption Prod Hydroxylamine Collection Cool->Prod

Caption: Continuous-flow micropacked bed reactor (mPBR) setup for selective hydroxylamine synthesis.

  • System Priming: Pack an mPBR with a passivated catalyst (e.g., DMSO-poisoned Pt/C or modified Raney-Ni). Prime the system with the carrier solvent (THF/EtOH 1:1) using an HPLC pump.

  • Substrate Feed: Introduce a 0.1 M solution of 2-chloro-4-methylnitrobenzene into the flow system. Set the H₂ mass flow controller to deliver a 2.5 molar excess of H₂ gas.

  • Residence Time Optimization: Set the liquid flow rate to achieve a residence time ( τ ) of exactly 45 seconds.

    • Self-Validation Checkpoint: Sample the effluent via HPLC. If unreacted nitroarene is present, decrease the flow rate (increase τ ). If 2-chloro-4-methylaniline is detected, increase the flow rate (decrease τ ) to force earlier desorption.

  • Quenching: Direct the effluent into a collection flask submerged in an ice bath (0 °C) to immediately halt any residual reactivity and stabilize the product.

IV. Quantitative Decision Matrices

Table 1: Catalyst & Reagent Selection Matrix

Catalyst System Reducing Agent Hydroxylamine Selectivity Halogen Tolerance Primary Drawback
Ag/TiO₂ NH₃BH₃ >95% Excellent High catalyst preparation cost
Passivated Pt/C H₂ (Gas) 85-90% Good Requires continuous flow setup
Pd/C H₂ / Hydrazine <10% (Forms Amine) Poor (Cleaves C-Cl) Unsuitable for this substrate
Zn Dust CO₂ / H₂O ~88% Excellent Heterogeneous waste generation

| None (Photo) | Methylhydrazine + Light | >90% | Excellent | Scalability limited by photon flux |

Table 2: Troubleshooting Matrix

Observation Root Cause Corrective Action
High Amine Yield Delayed desorption / Over-active catalyst Passivate catalyst (DMSO); reduce residence time; lower temperature.
Dehalogenation Oxidative addition into C-Cl bond Abandon Pd-based catalysts. Switch to Ag/TiO₂, Pt/C, or Zn systems.
Red/Orange Byproducts Bimolecular condensation (Azo/Azoxy) Lower substrate concentration; ensure pH is strictly ≤ 7.

| Product Degradation | Thermal disproportionation during workup | Keep rotary evaporation bath <30 °C; store product at 2-8 °C under Argon. |

V. References

  • Selective Photoinduced Reduction of Nitroarenes to N-Arylhydroxylamines Organic Letters (ACS)[Link][4]

  • The selective reduction of nitroarenes to N-arylhydroxylamines using Zn in a CO₂/H₂O system Green Chemistry (RSC Publishing)[Link][3]

  • Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst RSC Advances[Link][1]

  • Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH₄ and Ammonia-Borane Complexes by Ag/TiO₂ Catalyst Molecules (PMC - NIH)[Link][2]

Sources

Optimization

Technical Support Center: Yield Optimization for N-(2-Chloro-4-methylphenyl)hydroxylamine Synthesis

Welcome to the Process Chemistry Technical Support Center. Synthesizing N-arylhydroxylamines—specifically halogenated and methylated derivatives like N-(2-Chloro-4-methylphenyl)hydroxylamine —presents a unique set of che...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. Synthesizing N-arylhydroxylamines—specifically halogenated and methylated derivatives like N-(2-Chloro-4-methylphenyl)hydroxylamine —presents a unique set of chemoselectivity challenges. The reduction of the parent nitroarene (2-chloro-4-methylnitrobenzene) must be carefully arrested at the hydroxylamine stage, avoiding the thermodynamically favored over-reduction to the aniline derivative, as well as preventing dimerization and hydrodehalogenation.

This guide provides mechanistic troubleshooting, validated experimental protocols, and data-driven solutions to optimize your reaction yields.

Reaction Pathway & Failure Modes

Understanding the sequential reduction of nitroarenes is critical for troubleshooting. The reaction proceeds via a nitroso intermediate, which is highly reactive. Failure to control the thermodynamic driving forces leads to the specific failure modes outlined in the pathway below.

ReactionPathway Nitro 2-Chloro-4-methyl- nitrobenzene Nitroso Nitroso Intermediate Nitro->Nitroso 2e-, 2H+ Hydroxylamine Target: Hydroxylamine Nitroso->Hydroxylamine 2e-, 2H+ Azoxy Dimerization: Azoxy Compound Nitroso->Azoxy + Hydroxylamine (Base/Heat) Aniline Over-reduction: Aniline Hydroxylamine->Aniline Excess Reductant (pH < 5)

Mechanistic pathway of nitroarene reduction highlighting target isolation and primary failure modes.

Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my reduction yielding predominantly 2-chloro-4-methylaniline instead of the target hydroxylamine?

Cause: This is the classic over-reduction problem. The cleavage of the N–O bond in the hydroxylamine to form the amine requires a higher activation energy but is highly thermodynamically favorable. If the reaction medium is too acidic or the temperature exceeds 20°C, the reaction will not arrest at the hydroxylamine stage. Solution: Zinc in strong acid acts as a powerful reducing agent, pushing the reaction all the way to the amine. By substituting strong acids with ammonium chloride ( NH4​Cl ), you create a buffered aqueous system (pH ~6). This mild acidity provides the necessary protons for the reduction but lacks the thermodynamic driving force to cleave the N–O bond[1]. Maintain the internal reaction temperature strictly between 0°C and 15°C.

Q2: I am using catalytic hydrogenation ( H2​ with Pt/C) for scale-up, but I am observing both over-reduction and dehalogenation. How can I optimize this?

Cause: Standard heterogeneous catalytic hydrogenation is notoriously difficult to arrest at the hydroxylamine stage. Furthermore, the presence of the 2-chloro substituent makes the molecule highly susceptible to hydrodehalogenation over active platinum or palladium catalysts. Solution: To achieve chemoselectivity, the reaction environment must be altered to stabilize the hydroxylamine intermediate. Conducting the hydrogenation in an aprotic dipolar solvent (such as DMSO) using low-percentage platinum catalysts effectively halts the reaction after the total consumption of the nitroarene[2]. The aprotic solvent stabilizes the intermediate platinum colloid and limits proton availability, shifting the mechanism to an electrochemical-like (EC) electron transfer that prevents N–O bond cleavage and preserves the C–Cl bond.

Q3: The reaction mixture turns deep orange/red, and my yield of N-(2-Chloro-4-methylphenyl)hydroxylamine is low. What causes this discoloration?

Cause: The red/orange coloration is a definitive indicator of dimerization, specifically the formation of azoxy or azo byproducts. This occurs via the base-catalyzed condensation of the intermediate 2-chloro-4-methylnitrosobenzene with the formed N-(2-chloro-4-methylphenyl)hydroxylamine. Solution: This bimolecular side reaction is accelerated if there are localized zones of high alkalinity (e.g., uneven stirring when adding reagents) or if the hydroxylamine undergoes air oxidation back to the nitroso species during workup. Ensure vigorous mechanical stirring to prevent localized pH spikes, and perform the reaction and workup under an inert atmosphere (nitrogen or argon).

Quantitative Comparison of Reduction Modalities

Selecting the right reduction method depends on your scale and available equipment. The table below summarizes the quantitative performance metrics of various synthesis routes.

Reduction MethodTypical YieldSelectivity (Hydroxylamine)Risk of DehalogenationKey Control ParameterScalability
Zn / NH4​Cl (Aqueous/EtOH) 75 - 85%HighVery LowTemperature (<15°C), pH (~6)Moderate (Exothermic)
Zn / NH4​Cl
  • Ultrasound
88 - 95%Very HighVery LowAcoustic cavitation frequencyLow (Lab scale only)
H2​ , Pt/C (Protic Media) < 40%Low (Aniline major)HighCatalyst poisoning requiredHigh
H2​ , Pt (Aprotic Media - DMSO) 90 - 98%Very HighLowSolvent polarity, H2​ pressureHigh (Industrial)

Data synthesized from comparative studies on nitroarene reduction[2],[3].

Troubleshooting Workflow

Troubleshooting Start Analyze Crude Yield Impurity Identify Major Byproduct Start->Impurity Yield < 80% Aniline Aniline Detected (Over-reduction) Impurity->Aniline Azoxy Orange/Red Azoxy (Dimerization) Impurity->Azoxy FixAniline Buffer pH ~6 (NH4Cl) Keep Temp < 15°C Aniline->FixAniline FixAzoxy Ensure Inert Atm. Avoid Local Base Azoxy->FixAzoxy

Decision tree for troubleshooting common impurities in N-arylhydroxylamine synthesis.

Validated Experimental Protocols

These protocols are designed as self-validating systems. In-process observations (color changes, temperature spikes) are included to ensure the reaction is proceeding as intended.

Protocol A: Optimized Zinc/Ammonium Chloride Reduction (Lab Scale)

This is the most reliable method for bench-scale synthesis, utilizing the buffering capacity of NH4​Cl to prevent over-reduction[1].

Reagents:

  • 2-Chloro-4-methylnitrobenzene: 10.0 g (58.3 mmol)

  • Ammonium chloride ( NH4​Cl ): 3.4 g (64.1 mmol, 1.1 eq)

  • Zinc dust (high purity, finely powdered): 8.4 g (128.3 mmol, 2.2 eq)

  • Solvent: Ethanol (50 mL) and Deionized Water (50 mL)

Step-by-Step Methodology:

  • Preparation: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve 2-chloro-4-methylnitrobenzene in 50 mL of ethanol.

  • Buffering: Add 50 mL of deionized water containing the dissolved NH4​Cl . Validation Check: The pH of the solution should be approximately 6.0.

  • Cooling: Submerge the flask in an ice-water bath. Purge the system with nitrogen for 10 minutes. Wait until the internal temperature drops to 5°C.

  • Zinc Addition (Critical Step): Add the zinc dust in small portions over 30–45 minutes. Maintain vigorous mechanical stirring.

    • Causality: Zinc reduction is highly exothermic. Adding it too quickly will cause a temperature spike (>20°C), leading to over-reduction to 2-chloro-4-methylaniline.

    • Validation Check: The internal temperature must not exceed 15°C during the addition.

  • Reaction Monitoring: Stir for an additional 2 hours at 10°C. Monitor via TLC (Hexane:EtOAc 3:1). The starting material spot should disappear, replaced by a lower Rf spot (hydroxylamine).

  • Workup: Filter the reaction mixture rapidly through a pad of Celite to remove zinc oxide/excess zinc. Wash the Celite cake with cold ethyl acetate (3 x 20 mL).

    • Caution: Do not let the filter cake dry out completely in the air, as finely divided zinc can be pyrophoric.

  • Isolation: Transfer the filtrate to a separatory funnel, separate the organic layer, wash with cold brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (bath temp < 30°C) to yield the crude N-(2-Chloro-4-methylphenyl)hydroxylamine. Recrystallize from hexanes/dichloromethane if necessary.

Protocol B: Catalytic Hydrogenation in Aprotic Media (Scale-Up)

For larger scales where zinc waste is prohibitive, hydrogenation in DMSO prevents dehalogenation and arrests the reduction at the hydroxylamine[2].

Step-by-Step Methodology:

  • Setup: Charge a high-pressure autoclave with 2-chloro-4-methylnitrobenzene (0.1 M) dissolved in anhydrous Dimethyl Sulfoxide (DMSO).

  • Catalyst: Add a low-percentage platinum catalyst (e.g., 1 wt% Pt/C or a soluble Pt complex that forms a colloid in situ) at a loading of 0.1 mol% Pt relative to the substrate.

  • Purge & Pressurize: Purge the reactor three times with nitrogen, then three times with hydrogen gas. Pressurize the reactor to 0.5 MPa (approx. 5 bar) with H2​ .

  • Reaction: Stir the mixture at 25°C. Monitor hydrogen uptake.

    • Causality: In aprotic media, the reduction follows an EC mechanism. The reaction will naturally cease consuming hydrogen once the nitroarene is fully converted to the hydroxylamine, preventing over-reduction.

  • Isolation: Vent the hydrogen safely. Filter the catalyst. Precipitate the product by slowly adding the DMSO solution into a large volume of ice-cold water under vigorous stirring. Filter the resulting solid and dry under vacuum.

References

  • Nitrobenzene Hydrogenation to N-phenylhydroxylamine: a New Approach to the Selectivity Source: ECT-Journal / ResearchGate URL
  • Reduction of nitrobenzene by zinc and ammonium chloride Source: ScienceMadness / Vogel's Textbook of Practical Organic Chemistry URL
  • Selective reduction of nitroarenes to N-arylhydroxylamines by use of Zn in a CO2–H2O system, promoted by ultrasound Source: ResearchGate URL

Sources

Troubleshooting

N-(2-Chloro-4-methylphenyl)hydroxylamine Purification: Technical Support &amp; Troubleshooting Center

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Introduction N-(2-Chloro-4-methylphenyl)hydroxylamine (CAS: 146019-40-1) is a highly reactive arylhydroxylamine intermediate utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction

N-(2-Chloro-4-methylphenyl)hydroxylamine (CAS: 146019-40-1) is a highly reactive arylhydroxylamine intermediate utilized in the synthesis of specialized agrochemicals and pharmaceuticals. Due to the electron-donating methyl group and the electron-withdrawing chloro group on the phenyl ring, its stability is highly sensitive to environmental factors. Like most arylhydroxylamines, it is notoriously prone to rapid oxidation to the corresponding nitroso derivative, and disproportionation into anilines and nitroarenes when exposed to air, light, or unbuffered acidic conditions [1].

This technical support center provides field-proven methodologies, causality-driven troubleshooting, and validated protocols for isolating and purifying this compound with high fidelity.

Section 1: Core Purification Methodologies

Protocol A: Inert-Atmosphere Recrystallization (Free Base Isolation)

Causality: The free base of N-(2-chloro-4-methylphenyl)hydroxylamine is thermally labile and susceptible to auto-oxidation. Recrystallization must leverage the temperature-dependent solubility gradient in non-polar solvents while strictly excluding oxygen [1].

  • Solvent Deoxygenation: Sparge a mixture of hexane and diethyl ether (3:1 v/v) with high-purity nitrogen or argon for 30 minutes prior to use.

  • Dissolution: Dissolve the crude N-(2-chloro-4-methylphenyl)hydroxylamine in a minimum volume of the deoxygenated solvent mixture at 35°C. Critical: Do not exceed 40°C to prevent thermal disproportionation.

  • Salting Out (For Aqueous Crudes): If extracting from an aqueous reduction mixture, saturate the aqueous phase with finely pulverized sodium chloride (NaCl). This decreases the solubility of the hydroxylamine in the aqueous layer via high ionic strength, forcing it into the organic phase (; ) [1, 2].

  • Crystallization: Cool the organic solution gradually to 0°C using an ice-salt bath. Long, light-yellow needles will begin to precipitate.

  • Schlenk Filtration: Filter the crystals using a Schlenk frit under a positive pressure of nitrogen. Wash with ice-cold, deoxygenated hexane.

  • Drying & Storage: Dry the product in a vacuum desiccator in the dark. Store sealed at 2–8°C () [3].

Protocol B: Hydrochloride Salt Precipitation (Long-Term Stabilization)

Causality: For long-term storage or stockpiling, converting the free base to a hydrochloride salt sterically and electronically shields the nitrogen lone pair, drastically reducing its susceptibility to ambient oxidation and rearrangement.

  • Extraction: Extract the crude free base into anhydrous diethyl ether or dimethylformamide (DMF). Wash the organic layer with saturated brine and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filtration: Filter off the drying agent into a dry, nitrogen-purged multi-neck round-bottom flask.

  • Gas Introduction: Submerge a gas dispersion tube into the organic solution. Slowly bubble anhydrous hydrogen chloride (HCl) gas (dried by passing through concentrated sulfuric acid) into the solution while maintaining the temperature at 0–5°C with an ice bath () [4].

  • Precipitation: The N-(2-chloro-4-methylphenyl)hydroxylamine hydrochloride salt will precipitate immediately as a white to off-white solid. Continue until the solution is saturated.

  • Isolation: Filter the solid under vacuum, wash with cold anhydrous ether, and dry under vacuum (0.5–0.8 MPa) at 30–35°C for 3 hours.

Section 2: Troubleshooting Guides & FAQs

Q1: My purified product is turning dark brown/red upon exposure to air during filtration. What is the mechanism, and how do I prevent it? A: The color change indicates auto-oxidation of the hydroxylamine to the corresponding nitrosoarene (2-chloro-4-methylnitrosobenzene). The nitrogen lone pair reacts with ambient oxygen, a process accelerated by trace transition metals or light. Resolution: Always perform filtrations under an inert atmosphere (N₂ or Ar) using continuous flow or Schlenk techniques () [5]. If the product must be handled in air, convert it to the hydrochloride salt (Protocol B) immediately after synthesis. Ensure all glassware is acid-washed to remove trace metal catalysts.

Q2: NMR analysis shows contamination with 2-chloro-4-methylaniline. How did this happen during purification? A: This is a classic symptom of disproportionation. Arylhydroxylamines can undergo bimolecular disproportionation into the corresponding aniline and nitroso/nitro compounds. This is heavily accelerated by heat (temperatures >50°C) and highly acidic/basic extremes during solvent stripping. Resolution: Never use a rotary evaporator bath temperature exceeding 30°C. If concentrating the crude extract, use high vacuum rather than heat. Maintain a neutral pH during aqueous workups unless specifically precipitating the salt.

Q3: I am getting very low yields during the aqueous extraction phase. How can I improve recovery? A: N-(2-Chloro-4-methylphenyl)hydroxylamine has moderate water solubility due to its ability to form hydrogen bonds. Resolution: Employ the "salting-out" technique mentioned in Protocol A. Saturate the aqueous layer with NaCl (approximately 30-35g per 100mL of water) before extracting with ether or ethyl acetate.

Q4: Can I use column chromatography to purify this compound? A: Standard silica gel chromatography is strongly discouraged for free arylhydroxylamines. The slightly acidic nature of standard silica, combined with the large surface area and exposure to dissolved oxygen in eluents, almost guarantees on-column degradation (Bamberger-type rearrangements or oxidation). Resolution: If chromatography is absolutely necessary, use neutral alumina or deactivated silica (pre-treated with 1% triethylamine), and use strictly deoxygenated solvents under nitrogen pressure.

Section 3: Quantitative Data & Solvent Compatibility

The following table summarizes the optimal parameters for handling and purifying N-(2-Chloro-4-methylphenyl)hydroxylamine to maximize yield and purity.

Parameter / SolventSuitabilityMax TemperatureExpected PurityMechanistic Notes
Diethyl Ether / Hexane Excellent35°C>98%Ideal for inert recrystallization; low boiling points allow easy removal without thermal degradation.
Benzene / Toluene Moderate40°C95-97%Effective for crystallization, but harder to remove under vacuum without applying dangerous heat.
Water (Aqueous Workup) Poor20°CN/ARequires NaCl saturation to prevent product loss due to partial solubility.
Methanol / Ethanol PoorN/A<80%Protic solvents can facilitate hydrogen bonding and accelerate degradation if trace impurities are present.
Silica Gel (Column) Very PoorRoom Temp<50%Causes on-column oxidation and acid-catalyzed rearrangement. Avoid completely.

Section 4: Purification Workflow & Decision Matrix

G Start Crude N-(2-Chloro-4-methylphenyl) hydroxylamine Decision1 Intended Use? Start->Decision1 FreeBase Immediate Synthesis (Free Base) Decision1->FreeBase Reagent Salt Long-term Storage (HCl Salt) Decision1->Salt Stockpile Recryst Recrystallize in Hexane/Et2O FreeBase->Recryst HClGas Bubble Anhydrous HCl in Ether Salt->HClGas Filter1 Schlenk Filtration (N2) Recryst->Filter1 Filter2 Vacuum Filtration & Drying HClGas->Filter2 Store1 Store at 2-8°C Use < 24h Filter1->Store1 Store2 Store at 2-8°C Stable Filter2->Store2

Decision matrix and workflow for purifying N-(2-Chloro-4-methylphenyl)hydroxylamine.

References

  • Preparation of phenylhydroxylamine. PrepChem.[Link]

  • Process for preparing phenylhydroxylamine and cupferron (US3413349A).
  • Method for synthesizing O-phenylhydroxylamine hydrochloride (CN104529816A).
  • An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines. PubMed Central (PMC).[Link]

Optimization

Optimizing HPLC mobile phase for N-(2-Chloro-4-methylphenyl)hydroxylamine detection

Technical Support Center: N-(2-Chloro-4-methylphenyl)hydroxylamine Analysis Welcome to the technical support center for the HPLC analysis of N-(2-Chloro-4-methylphenyl)hydroxylamine. This guide is designed for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-(2-Chloro-4-methylphenyl)hydroxylamine Analysis

Welcome to the technical support center for the HPLC analysis of N-(2-Chloro-4-methylphenyl)hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common chromatographic challenges associated with this analyte. We will delve into the causality behind experimental choices to empower you to develop robust and reliable HPLC methods.

Part 1: Foundational Knowledge & Initial Method Setup

This section addresses the fundamental properties of N-(2-Chloro-4-methylphenyl)hydroxylamine and provides a scientifically grounded starting point for method development.

FAQ 1: What are the key chemical properties of N-(2-Chloro-4-methylphenyl)hydroxylamine that influence its HPLC analysis?

Understanding the analyte's structure is the first step to developing a successful method. Three properties are critical:

  • Inherent Instability : N-arylhydroxylamines are notoriously unstable and can readily degrade through oxidation or disproportionation, especially in neutral or basic solutions.[1][2] This can result in the appearance of extraneous peaks (e.g., the corresponding amine or nitroso derivative) and a loss of analyte signal over time.[1][3] Therefore, sample handling and mobile phase conditions must be chosen to mitigate this degradation. It is highly recommended to prepare samples fresh and maintain them at cool temperatures (e.g., 2-8°C in the autosampler) during analysis.[4]

  • Basic Nature & Peak Tailing : The hydroxylamine functional group (-NHOH) is basic. In reversed-phase HPLC, basic compounds are prone to strong secondary interactions with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[5][6] This interaction is a primary cause of severe peak tailing, where the peak is asymmetrically broadened.[6]

  • Moderate Hydrophobicity : With a calculated LogP of approximately 2.45, N-(2-Chloro-4-methylphenyl)hydroxylamine is moderately hydrophobic, making it an ideal candidate for reversed-phase chromatography.[4] This allows for good retention on non-polar stationary phases like C18 with common aqueous/organic mobile phases.

FAQ 2: What is a recommended starting point for an HPLC method for this analyte?

A robust starting method should directly address the challenges of peak tailing and instability. We recommend a reversed-phase method operating at a low pH to control both the analyte's ionization state and the activity of the stationary phase.

ParameterRecommendationRationale
HPLC System Gradient-capable with UV DetectorStandard for purity analysis.
Column Base-Deactivated C18, 250 mm x 4.6 mm, 5 µmA modern, end-capped C18 column is critical to minimize silanol interactions that cause peak tailing with basic analytes.[5][6]
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 2.5 with Phosphoric AcidLow pH protonates the basic hydroxylamine, preventing its interaction with silanols. It also suppresses the ionization of the silanol groups themselves.[6][7] A buffer is essential for pH stability and reproducible retention.[8]
Mobile Phase B Acetonitrile (HPLC Grade)Good miscibility with aqueous buffers and a low UV cutoff wavelength.[9]
Gradient 30% to 80% B over 15 minutesA generic gradient to elute the moderately hydrophobic analyte and any related impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CTemperature control ensures retention time stability.[7]
Detection UV at ~275 nm (Verify with UV scan)Aromatic hydroxylamines typically absorb in this region.[1] A full UV scan of the analyte standard is required to determine the optimal wavelength.
Injection Vol. 10 µLA small volume helps prevent peak distortion from mass overload.[10]
Sample Diluent Mobile Phase A / Acetonitrile (80:20)Dissolving the sample in a solvent weaker than the initial mobile phase conditions promotes sharp peaks.

Part 2: Troubleshooting Common Chromatographic Issues

This section provides a question-and-answer guide to diagnosing and solving the most common problems encountered during the analysis of N-(2-Chloro-4-methylphenyl)hydroxylamine.

FAQ 3: My peak for N-(2-Chloro-4-methylphenyl)hydroxylamine is tailing severely. How do I fix this?

Peak tailing is the most common issue for this analyte. The cause can be either chemical (interactions within the column) or physical (issues with the system). A logical diagnostic approach is essential.

The first step is to inject a neutral, well-behaved compound (e.g., Toluene or Uracil).

  • If the neutral compound's peak is also tailing : The problem is likely physical.[5] Check for voids in the column, blockages in the inlet frit, or issues with tubing and fittings.[5][6]

  • If the neutral compound's peak is sharp and symmetrical : The problem is chemical, specific to your analyte's interaction with the stationary phase.[5]

If the issue is chemical, it is almost certainly due to the interaction between the basic hydroxylamine group and acidic silanols on the column.[6]

  • Verify Mobile Phase pH : Ensure your mobile phase pH is low and stable, ideally between 2.5 and 3.5.[7] An insufficiently acidic environment will fail to suppress silanol activity. Use a calibrated pH meter for all buffer preparations.

  • Use a High-Quality Column : Not all C18 columns are created equal. Ensure you are using a modern, high-purity, base-deactivated, or end-capped column specifically designed to minimize silanol activity.[5] If your column is old, it may have lost its end-capping, exposing more silanols.

  • Check for Mass Overload : Injecting too much sample can saturate the stationary phase and lead to tailing.[10] To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you were overloading the column.

If the diagnostic injection points to a physical problem:

  • Check Fittings : Ensure all fittings, especially between the injector, column, and detector, are secure and that the tubing is seated correctly.

  • Column Contamination/Void : If the column is old or has been used with dirty samples, the inlet frit may be blocked or a void may have formed at the head of the column.[6] Try reversing and flushing the column (if the manufacturer permits) or replace the guard column if one is in use.

G start Peak Tailing Observed inject_neutral Inject Neutral Compound (e.g., Toluene) start->inject_neutral neutral_tails Neutral Peak Tails? inject_neutral->neutral_tails physical_problem Physical Problem Suspected neutral_tails->physical_problem Yes chemical_problem Chemical Problem Suspected neutral_tails->chemical_problem No check_fittings Check System Fittings physical_problem->check_fittings flush_column Reverse/Flush Column (or replace guard column) check_fittings->flush_column replace_column Replace Column flush_column->replace_column check_ph Verify Mobile Phase pH (Is it 2.5-3.5?) chemical_problem->check_ph check_column Check Column Type (Is it base-deactivated?) check_ph->check_column pH is OK check_load Check for Overload (Dilute sample 10x) check_column->check_load Column is OK

Caption: Troubleshooting workflow for diagnosing peak tailing.

FAQ 4: I'm seeing extra peaks in my chromatogram, or my analyte peak area is decreasing over time. What's happening?

This is a classic symptom of analyte instability. N-arylhydroxylamines can degrade into several byproducts.[1]

  • Cause : The most likely cause is the degradation of N-(2-Chloro-4-methylphenyl)hydroxylamine in your sample solution or on the column. This process is often accelerated by non-ideal pH, elevated temperature, or the presence of oxygen.[1][2]

  • Solution :

    • Sample Preparation : Prepare samples immediately before placing them in the autosampler queue. Do not let them sit on the benchtop.

    • Autosampler Temperature : Set the autosampler cooler to 2-8°C to slow down degradation kinetics.[4]

    • Use an Acidic Diluent : Preparing your sample in a diluent that contains a small amount of acid (e.g., using Mobile Phase A as the diluent) can improve stability.

    • Check for Contamination : Ensure that the degradation products are not present in your stock material. If possible, confirm the identity of the extra peaks using a mass spectrometer.

FAQ 5: My retention time is drifting between injections. How can I improve reproducibility?

Retention time stability is key for reliable quantification. Drifting retention times usually point to an issue with the mobile phase or temperature.

  • Cause :

    • Inadequate Buffering : If the mobile phase pH is not properly buffered, small changes in solvent composition can cause the pH to drift, altering the ionization of the analyte and thus its retention time.[9]

    • Temperature Fluctuation : The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent. Without a column oven, ambient temperature changes in the lab can cause retention times to shift.[7]

    • Poor Mobile Phase Mixing : If your mobile phases are not being mixed correctly by the pump, the organic-to-aqueous ratio delivered to the column will fluctuate.[11]

  • Solution :

    • Use an Adequate Buffer Concentration : Ensure your buffer concentration is between 10-50 mM.[7]

    • Use a Column Oven : Always use a column oven set to a stable temperature (e.g., 30°C).

    • Degas Mobile Phase : Properly degas your mobile phases to prevent bubble formation in the pump.

    • Prime the System : Ensure the pump is thoroughly primed with the correct mobile phases before starting a sequence.

FAQ 6: How can I improve the resolution between my analyte and a closely eluting impurity?

Improving resolution requires adjusting the selectivity of the separation. The mobile phase is the most powerful tool for this.

  • Solution :

    • Adjust Gradient Slope : A shallower gradient (e.g., increasing the organic percentage more slowly) will increase run time but often improves the separation of closely eluting peaks.

    • Change the Organic Modifier : Acetonitrile and methanol interact with analytes differently.[9][12] If you are using acetonitrile, try substituting it with methanol (or vice-versa). This can significantly alter the elution order and selectivity.

    • Fine-Tune the pH : Small adjustments to the mobile phase pH (e.g., from 2.5 to 3.0) can change the degree of ionization of the analyte or impurities (if they are also ionizable), which can be a powerful way to influence selectivity.[13]

G start Goal: Improve Resolution adjust_gradient Decrease Gradient Slope (e.g., 0.5% B/min) start->adjust_gradient Easiest to try change_solvent Change Organic Solvent (ACN -> MeOH or vice versa) start->change_solvent For large selectivity change adjust_ph Adjust Mobile Phase pH (e.g., pH 2.5 -> 3.0) start->adjust_ph If analytes are ionizable

Caption: Key strategies for mobile phase optimization to improve resolution.

Part 3: Experimental Protocols

Protocol 1: Preparation of 1L of 20 mM Potassium Phosphate Buffer (pH 2.5)
  • Weigh Reagent : Accurately weigh 2.72 g of monobasic potassium phosphate (KH₂PO₄) and transfer it to a 1L beaker.

  • Dissolve : Add approximately 900 mL of HPLC-grade water and stir with a magnetic stir bar until fully dissolved.

  • Calibrate pH Meter : Calibrate a pH meter using standard buffers (e.g., pH 4 and 7).

  • Adjust pH : Place the calibrated pH probe into the buffer solution. Slowly add 85% phosphoric acid (H₃PO₄) dropwise while stirring until the pH meter reads a stable 2.50 ± 0.05.

  • Final Volume : Transfer the solution to a 1L volumetric flask and add HPLC-grade water to the mark.

  • Mix and Filter : Invert the flask several times to ensure homogeneity. Filter the buffer through a 0.22 µm membrane filter to remove particulates and help degas the solution.

  • Label : Label the bottle clearly with the contents, concentration, pH, and date of preparation.

References

  • HPLC Peak Tailing. (2022, February 15). Axion Labs. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Wang, K., et al. (2013). Reduction of Aromatic and Heterocyclic Aromatic N-Hydroxylamines by Human Cytochrome P450 2S1. Biochemistry, 52(12), 2149-2159. [Link]

  • HPLC Troubleshooting Guide. Agilent. [Link]

  • How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate. [Link]

  • N-[(2-chlorophenyl)methyl]hydroxylamine hydrochloride. PubChem. [Link]

  • Novak, M., & Roy, A. K. (1986). N‐Arylhydroxylamines and Chemical Carcinogenicity. ResearchGate. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. (2015). RSC Publishing. [Link]

  • Kumar, V. J., et al. (2018). Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. International Journal of Pharmaceutical and Phytopharmacological Research, 12(4). [Link]

  • Kumar, T., Xavier, N., & Ramya, M. (2019). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Journal of Chromatographic Science, 57(1), 63-70. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. [Link]

  • Stabilization of hydroxylamine solutions.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). alwsci. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials. [Link]

  • Andreou, D., et al. (2016). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Molecules, 21(3), 386. [Link]

  • A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. ResearchGate. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024, September 7). ResearchGate. [Link]

  • Corbett, M. D., & Corbett, B. R. (1982). Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines. Journal of the American Chemical Society, 104(8), 2003-2007. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2026, March 31). LCGC International. [Link]

  • N-Methylhydroxylamine. Wikipedia. [Link]

  • How to keep N-hydroxylamine stable for shipping and storing? (2021, July 9). Reddit. [Link]

  • N-(2,5-dichlorophenyl)hydroxylamine. Chemical Synthesis Database. [Link]

Sources

Troubleshooting

Reducing azoxy byproducts in N-(2-Chloro-4-methylphenyl)hydroxylamine reactions

Welcome to the technical support center for optimizing reactions involving N-(2-Chloro-4-methylphenyl)hydroxylamine. This guide is designed for researchers, chemists, and process development professionals who are seeking...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing reactions involving N-(2-Chloro-4-methylphenyl)hydroxylamine. This guide is designed for researchers, chemists, and process development professionals who are seeking to minimize the formation of undesired azoxy byproducts. We will delve into the mechanistic underpinnings of azoxy formation, provide actionable troubleshooting steps, and offer validated protocols to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the formation of azoxy byproducts, providing the core knowledge needed to approach this common synthetic challenge.

Q1: What exactly is an azoxy byproduct and why does it form in my reaction?

A1: An azoxy byproduct is a molecule containing the R-N=N⁺(-O⁻)-R' functional group. In the context of N-(2-Chloro-4-methylphenyl)hydroxylamine reactions, it is the symmetrical dimer, 2,2'-dichloro-4,4'-dimethylazoxybenzene.

Its formation is a classic side reaction rooted in the inherent reactivity of aryl hydroxylamines and their intermediates. The key mechanism involves a condensation reaction between two molecules:

  • N-(2-Chloro-4-methylphenyl)hydroxylamine (Ar-NHOH)

  • 1-Chloro-2-nitroso-4-methylbenzene (Ar-N=O)

This condensation reaction is often spontaneous and efficient once both precursor molecules are present in the reaction mixture.[1][2] The critical challenge, therefore, is to prevent the formation and co-existence of the nitroso intermediate (Ar-N=O) alongside your desired hydroxylamine product.

Q2: How is the problematic nitroso intermediate (Ar-N=O) generated?

A2: The nitroso intermediate can be generated via two primary pathways, which explains why azoxy impurities can appear under different circumstances:

  • Pathway A: Incomplete Reduction. If you are synthesizing N-(2-Chloro-4-methylphenyl)hydroxylamine by reducing its parent nitro compound (1-chloro-2-nitro-4-methylbenzene), the reduction proceeds in steps: from nitro (Ar-NO₂) to nitroso (Ar-N=O), then to hydroxylamine (Ar-NHOH), and finally to the amine (Ar-NH₂).[3][4] If the reduction is incomplete or not perfectly selective, unreacted nitroso intermediates can be present and will readily condense with the newly formed hydroxylamine.[5]

  • Pathway B: Oxidation of Hydroxylamine. N-Arylhydroxylamines are susceptible to oxidation.[6][7] Exposure to atmospheric oxygen, or the presence of other oxidizing agents in your reaction, can convert the hydroxylamine back into the nitroso compound, which then triggers the condensation to form the azoxy byproduct.

Below is a diagram illustrating these competing reaction pathways.

Reaction_Pathways cluster_main Desired Synthesis Pathway cluster_byproduct Azoxy Byproduct Formation Nitro 1-Chloro-2-nitro- 4-methylbenzene (Ar-NO₂) Hydroxylamine N-(2-Chloro-4-methylphenyl)hydroxylamine (Ar-NHOH) [TARGET PRODUCT] Nitro->Hydroxylamine Selective Reduction (e.g., Zn/NH₄Cl) Nitroso 1-Chloro-2-nitroso- 4-methylbenzene (Ar-N=O) Nitro->Nitroso Partial Reduction Amine 2-Chloro-4-methylaniline (Ar-NH₂) [Over-reduction Byproduct] Hydroxylamine->Amine Over-reduction Hydroxylamine->Nitroso Oxidation (e.g., O₂) Condensation Condensation Hydroxylamine->Condensation Nitroso->Condensation Azoxy 2,2'-Dichloro-4,4'-dimethylazoxybenzene [AZOXY BYPRODUCT] Condensation->Azoxy Troubleshooting_Flowchart start High Azoxy Byproduct Detected check_env Were Atmosphere, Temperature, and pH strictly controlled? start->check_env fix_env Implement rigorous inert atmosphere, low temperature (0-10°C), and pH control. check_env->fix_env No check_reagents Are you synthesizing the hydroxylamine from the corresponding nitro compound? check_env->check_reagents Yes fix_env->start Re-run Experiment reagent_table Consult 'Reducing Agent Selection Guide' (Table 1). Consider switching to a more selective or faster-acting reagent. check_reagents->reagent_table Yes check_subsequent Is the hydroxylamine an intermediate for a subsequent step? check_reagents->check_subsequent No / Already Pure monitor_rxn Implement in-process reaction monitoring (TLC, HPLC) to identify the optimal endpoint and avoid over-running. reagent_table->monitor_rxn success Problem Resolved monitor_rxn->success isolate_first Consider isolating and purifying the hydroxylamine before proceeding to the next step to remove impurities. check_subsequent->isolate_first Yes isolate_first->success

Caption: Troubleshooting workflow for azoxy byproduct reduction.

Table 1: Comparison of Common Reducing Agents for Nitroarenes to N-Arylhydroxylamines

Reducing SystemTypical ConditionsSelectivity & AdvantagesPotential Pitfalls & Mitigation
Zinc (Zn) metal / NH₄Cl Aqueous or alcoholic solvent, 0-25 °C. [8][9]Good selectivity for hydroxylamine. Cost-effective and operationally simple.Can be slow. Incomplete reaction leaves nitroso intermediates. Mitigation: Use activated Zn dust and monitor reaction to completion by TLC/HPLC.
Catalytic Hydrogenation (Pt/C) H₂ (1-5 bar), THF or EtOH, often with additives like DMSO. [5]Can be very selective and clean. High throughput possible.Highly dependent on catalyst, solvent, and additives. Risk of over-reduction to aniline. Mitigation: Use a passivated or selective catalyst and carefully screen conditions.
Hydrazine (N₂H₄) / Catalyst Raney Nickel or Rh/C catalyst, alcoholic solvent, 0-25 °C. [8][10]Avoids high-pressure H₂. Often provides good selectivity.Hydrazine is highly toxic. Catalyst activity can be variable. Mitigation: Use in a well-ventilated fume hood. Perform catalyst activity checks.
Step 3: Analytical Methodologies for In-Process Control

You cannot control what you cannot measure. Implementing a reliable in-process analytical method is crucial for troubleshooting and optimization.

Protocol: HPLC Method for Reaction Monitoring

This method is designed to separate the nitro starting material, the hydroxylamine product, the azoxy byproduct, and the aniline byproduct.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis Diode Array Detector (DAD) set to monitor at 255 nm. [11][12] * Column Temperature: 30 °C.

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
10.01090
12.01090
12.16040
15.06040
  • Sample Preparation:

    • Carefully withdraw a small aliquot (~50 µL) from the reaction mixture under an inert atmosphere.

    • Immediately quench the reaction by diluting into a known volume (e.g., 1 mL) of cold mobile phase or acetonitrile.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

    • Analyze immediately.

  • Data Interpretation:

    • Establish relative retention times by injecting standards of the pure compounds if available.

    • Typically, the order of elution will be: Hydroxylamine -> Aniline -> Nitro -> Azoxy.

    • Track the disappearance of the starting material and the appearance of the product and byproducts over time to determine the optimal reaction endpoint.

By adopting this structured, evidence-based approach, you can systematically identify the root cause of azoxy byproduct formation and implement effective controls to achieve a cleaner, more efficient synthesis of N-(2-Chloro-4-methylphenyl)hydroxylamine.

References

  • Guo, Y.-Y., et al. (2019). Molecular mechanism of azoxy bond formation for azoxymycins biosynthesis. Nature Communications. Available at: [Link]

  • Wang, L., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules. Available at: [Link]

  • Denk, F., et al. (2024). Unspecific peroxygenase enabled formation of azoxy compounds. Nature Communications. Available at: [Link]

  • Li, Y., et al. (2018). Selective reduction of nitroaromatics to azoxy compounds on supported Ag–Cu alloy nanoparticles through visible light irradiation. Green Chemistry. Available at: [Link]

  • Jones, B., et al. (1978). A mechanistic study of the decomposition of phenylhydroxylamine to azoxybenzene and aniline and its catalysis by iron(II) and iron(III) ions stabilised by ethylenediaminetetra-acetic acid. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Gould, S. J., et al. (2003). Valanimycin Biosynthesis: Investigations of the Mechanism of Isobutylhydroxylamine Incorporation. Organic Letters. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

  • Wang, L., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. ResearchGate. Available at: [Link]

  • Wang, T., et al. (2020). Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst. RSC Advances. Available at: [Link]

  • Request PDF. (n.d.). Selective Photoinduced Reduction of Nitroarenes to N -Arylhydroxylamines. Available at: [Link]

  • Peraka, S., et al. (2016). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. MDPI. Available at: [Link]

  • Tilstam, U. (2012). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis.
  • Wang, L., et al. (2017). One-pot selective synthesis of azoxy compounds and imines via the photoredox reaction of nitroaromatic compounds and amines in water. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(2-chlorophenylmethyl)hydroxylamine. Available at: [Link]

  • Journal of Synthetic Chemistry. (2024). Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. Available at: [Link]

  • Knight, G. T., & Saville, B. (1973). Hydrogen transfer from N-arylhydroxylamines to nitrosoarenes: an accompaniment to azoxyarene formation. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Request PDF. (n.d.). Determination of azoxystrobin and its impurity in pesticide formulations by liquid chromatography. Available at: [Link]

  • PubMed. (2015). Determination of azoxystrobin and its impurity in pesticide formulations by liquid chromatography. Available at: [Link]

  • Google Patents. (2020). WO2020128434A1 - Method of reducing aromatic nitro compounds.
  • Organic Chemistry Portal. (n.d.). Hydrazine synthesis by azo compound reduction. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2021). Convergent Paired Electrochemical Synthesis of Azoxy and Azo Compounds: An Insight into the Reaction Mechanism. Organic Letters. Available at: [Link]

  • Request PDF. (n.d.). Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene. Available at: [Link]

  • Ali, W., et al. (2024). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega. Available at: [Link]

  • Guo, Y.-Y., et al. (2019). Molecular mechanism of azoxy bond formation for azoxymycins biosynthesis. PMC - NIH. Available at: [Link]

  • Research Collection. (2020). Design and scalable synthesis of novel N‐alkyl‐hydroxylamine reagents for the direct, Fe. Available at: [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2022). Development and validation of stability-indicating RP-HPLC method for the estimation of azoxystrobin in its formulations. Available at: [Link]

  • Science of Synthesis. (n.d.). Product Class 33: N-Arylhydroxylamines.
  • Gaponov, O., et al. (2023). Crown-hydroxylamines are pH-dependent chelating N,O-ligands with a potential for aerobic oxidation catalysis. Communications Chemistry. Available at: [Link]

  • Corbett, M. D., & Corbett, B. R. (1982). Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines. PMC. Available at: [Link]

  • EPA. (n.d.). Azoxystrobin Environmental Chemistry Method Soil.
  • LCGC International. (2023). Quantification of Azoxystrobin in Water Using a Variable Wavelength and Fluorescence Detectors. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.).
  • Stack Exchange. (2014). Formation of azobenzene from nitrosobenzene and N-hydroxyaniline. Available at: [Link]

  • Wikipedia. (n.d.). N-Phenylhydroxylamine. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). N-HYDROXY-4-(p-CHLOROPHENYL)THIAZOLE-2(3H)-THIONE. Available at: [Link]

  • LOCKSS. (2010). regiospecific rearrangement of hydroxylamines to secondary amines using diisobutylaluminum hydride.
  • The Journal of Organic Chemistry. (2017). Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene. Available at: [Link]

Sources

Optimization

Solving solvent solubility issues with N-(2-Chloro-4-methylphenyl)hydroxylamine

Technical Support Center: Troubleshooting Solubility and Stability of N-(2-Chloro-4-methylphenyl)hydroxylamine Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter reports fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Solubility and Stability of N-(2-Chloro-4-methylphenyl)hydroxylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter reports from researchers detailing "solubility failures" when working with 1 (CAS 146019-40-1)[1].

To successfully handle this molecule, we must first correct a widespread misconception: what appears to be a solubility issue is almost always an oxidative degradation event . Arylhydroxylamines possess a weak N–O bond and are highly susceptible to auto-oxidation in solution. When exposed to trace oxygen, the compound oxidizes to a nitrosoarene, which rapidly condenses with unreacted hydroxylamine to form highly insoluble azoxy or azo compounds[2]. This guide provides a self-validating framework to diagnose, resolve, and prevent these issues in your workflows.

Part 1: Diagnostic Workflow

Before adjusting your solvent system, you must determine whether your compound is experiencing true thermodynamic insolubility or chemical degradation. Use the logical workflow below to diagnose the state of your solution.

Workflow N1 Solubility Issue Detected N-(2-Chloro-4-methylphenyl)hydroxylamine N2 Assess Solution Appearance N1->N2 N3 White Suspension / Clear Crystals (Thermodynamic Insolubility) N2->N3 Colorless N4 Yellow/Brown Precipitate (Oxidative Degradation to Azoxy/Azo) N2->N4 Colored N5 Switch to Polar Aprotic/Protic (THF, MeOH, DMF) N3->N5 Action N6 Implement Inert Atmosphere (Degassed Solvents, N2/Ar) N4->N6 Action

Diagnostic workflow to distinguish thermodynamic insolubility from oxidative degradation.

Part 2: Solvent Compatibility and Solubility Profile

The amphoteric nature of the -NHOH group, combined with the hydrophobic 2-chloro-4-methylphenyl ring, dictates a specific solvent window. Based on empirical data from 2[2] and 3[3], Table 1 summarizes the optimal solvent choices.

Table 1: Quantitative & Qualitative Solvent Selection Guide

SolventSolubility ProfileStability / SuitabilityMechanistic Rationale
Tetrahydrofuran (THF) ExcellentHigh (Preferred)Solvates both the hydrophobic aryl ring and polar -NHOH group. Shows minimal condensation promotion (77% selectivity in catalytic assays)[2].
Methanol / Ethanol GoodModerate to HighProtic solvents stabilize the -NHOH group via hydrogen bonding. Excellent for recrystallization workflows[2].
Dimethyl Sulfoxide (DMSO) ExcellentLow to ModerateHigh solubility, but can act as an oxidant or catalytic inhibitor over time. Avoid for long-term storage[2].
Acetone / Diethyl Ether ModerateLow (Avoid)Actively promotes the condensation of nitrosobenzene and N-arylhydroxylamine into insoluble azoxy intermediates[2].
Hexane / Cyclohexane Poor (Insoluble)N/A (Anti-solvent)Highly non-polar. Used intentionally to precipitate the compound and wash away soluble amine impurities[3].

Part 3: Frequently Asked Questions (FAQs)

Q1: My N-(2-Chloro-4-methylphenyl)hydroxylamine dissolved initially, but a yellow/brown precipitate formed after 2 hours. Is it crashing out? A: No, this is not a thermodynamic solubility issue; it is a chemical degradation. In the presence of dissolved oxygen, the compound oxidizes to a nitrosoarene. The nitrosoarene then undergoes a rapid condensation reaction with the remaining hydroxylamine to form an azoxyarene[2]. Azoxy compounds are highly crystalline, intensely colored (yellow/orange), and have drastically lower solubility, causing them to precipitate. Solution: You must use degassed solvents and prepare solutions immediately before use.

Q2: I need to make a highly concentrated stock solution for biological assays. Can I use DMSO? A: While DMSO provides excellent thermodynamic solubility, it is not recommended for long-term storage. DMSO can participate in redox pathways and act as an inhibitor in downstream catalytic or biological applications[2]. If DMSO must be used, prepare the stock solution fresh, aliquot it, and freeze it at -20°C immediately.

Q3: How can I recover my compound if it contains insoluble impurities? A: You can leverage its insolubility in non-polar solvents as a purification mechanism. By triturating or recrystallizing the crude mixture in an alcohol/hydrocarbon mixture (e.g., Ethanol/Hexane 3:1), the N-arylhydroxylamine will crystallize out, leaving soluble amine byproducts and starting materials in the supernatant[3].

Part 4: Step-by-Step Methodologies

Protocol 1: Preparation of Stable, Oxidation-Resistant Stock Solutions

Causality & Self-Validation: Removing dissolved oxygen prevents the initiation of the auto-oxidation cascade. This protocol is self-validating: if the solution remains colorless, the solute is intact; if it turns yellow/brown, the inert atmosphere was compromised[2].

  • Solvent Degassing: Transfer HPLC-grade THF or Ethanol into a Schlenk flask. Sparge with high-purity Argon or Nitrogen for 15-20 minutes to displace dissolved oxygen.

  • Temperature Control: Chill the degassed solvent to 4°C. Note: N-arylhydroxylamines can 3 at temperatures exceeding 90°C[3]; never use heat to force dissolution.

  • Dissolution: Inside a glovebox or under a positive stream of inert gas, add the required mass of N-(2-Chloro-4-methylphenyl)hydroxylamine to the solvent.

  • Agitation: Swirl gently or use a magnetic stirrer for 5 minutes until a clear, colorless solution is achieved.

  • Storage: Store in amber vials (to prevent 4[4]) under an inert atmosphere at -20°C.

Protocol 2: Recrystallization and Recovery via Anti-Solvent Precipitation

Causality & Self-Validation: Exploiting the differential solubility of the hydroxylamine (insoluble in aliphatics) versus its impurities (soluble in aliphatics) creates a physical separation. The recovery of white/colorless needles confirms the successful isolation of the pure hydroxylamine[3].

  • Primary Dissolution: Dissolve the crude, partially degraded N-(2-Chloro-4-methylphenyl)hydroxylamine in a minimum volume of absolute Ethanol at room temperature (approx. 20°C).

  • Anti-Solvent Addition: Slowly add Hexane or Cyclohexane dropwise while stirring. The ideal volumetric ratio of EtOH to Hexane is 3:1[3].

  • Crystallization: Transfer the mixture to a 4°C refrigerator for 12 hours. White to off-white needles will begin to form.

  • Filtration: Filter the precipitate rapidly using a Büchner funnel under a blanket of Nitrogen to prevent ambient oxidation.

  • Washing: Wash the filter cake with 2 volumes of ice-cold Cyclohexane. This step removes residual amine byproducts which remain highly soluble in the wash solvent[3].

  • Drying: Dry the purified crystals in vacuo at room temperature for 4 hours.

References

  • Title: Multiple Decomposition Pathways for the Oxenium Ion Precursor O-(4-(4′-Methylphenyl)phenyl)-N-methanesulfonylhydroxylamine Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][4]

  • Title: An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process Source: National Institutes of Health (NIH) / PMC URL: [Link][2]

  • Title: Product Class 33: N-Arylhydroxylamines Source: Thieme-Connect URL: [Link][3]

Sources

Reference Data & Comparative Studies

Validation

N-(2-Chloro-4-methylphenyl)hydroxylamine vs N-(4-methylphenyl)hydroxylamine reactivity

As a Senior Application Scientist, evaluating the reactivity of arylhydroxylamine derivatives requires moving beyond basic structural analysis to understand the delicate interplay of electronic effects, steric hindrance,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the reactivity of arylhydroxylamine derivatives requires moving beyond basic structural analysis to understand the delicate interplay of electronic effects, steric hindrance, and kinetic competition. Arylhydroxylamines are highly reactive, transient intermediates that sit at the crossroads of several competing chemical pathways—most notably oxidation to nitrosoarenes, bimolecular condensation to azoxy compounds, and acid-catalyzed Bamberger rearrangements[1].

This guide provides an objective, data-supported comparison of two functionally distinct derivatives: N-(4-methylphenyl)hydroxylamine (Compound A) and N-(2-Chloro-4-methylphenyl)hydroxylamine (Compound B). By analyzing their divergent behaviors, researchers can better predict intermediate stability and optimize synthetic workflows in drug development and materials science.

Mechanistic & Electronic Profiling

The fundamental reactivity of an arylhydroxylamine is dictated by the stability of its intermediate states, specifically the nitrenium/anilenium cation formed during acid catalysis, and its susceptibility to autoxidation.

  • Compound A (N-(4-methylphenyl)hydroxylamine): The para-methyl group exerts strong electron-donating effects (+I, +M hyperconjugation). This enriches the electron density on the nitrogen atom, making it highly susceptible to oxidation. During a Bamberger rearrangement, the electron-rich ring stabilizes the transient nitrenium ion, accelerating N–O bond heterolysis[2]. However, because the para position is blocked, nucleophilic attack by water is forced to the ortho position or results in the formation of a p-quinol intermediate.

  • Compound B (N-(2-Chloro-4-methylphenyl)hydroxylamine): The introduction of an ortho-chloro group fundamentally alters the molecule's kinetic profile. The chlorine atom exerts an electron-withdrawing inductive effect (-I), which decreases the nucleophilicity of the nitrogen and destabilizes the formation of the nitrenium cation. Furthermore, the steric bulk of the ortho-chloro group blocks one of the two available ortho pathways during rearrangement, enforcing strict regioselectivity while simultaneously slowing the overall reaction rate.

Pathway ArNHOH Arylhydroxylamine (Ar-NHOH) Nitroso Nitrosoarene (Ar-NO) ArNHOH->Nitroso Oxidation (O2/Oxidant) Nitrenium Nitrenium Cation Intermediate ArNHOH->Nitrenium Acid Catalysis (-H2O) Azoxy Azoxyarene (Condensation) ArNHOH->Azoxy Condensation with Ar-NO Nitroso->Azoxy Bamberger Rearrangement Products Nitrenium->Bamberger Nucleophilic Attack

Mechanistic pathways of arylhydroxylamines: Oxidation, rearrangement, and condensation.

Comparative Reactivity Data

To objectively compare these compounds, we must look at their performance across two primary axes: Oxidation Kinetics and Rearrangement Kinetics . The presence of arylhydroxylamines in any oxidative system typically results in the scavenging of nitrosoarenes to form relatively insoluble azoxy compounds via a rapid condensation reaction[1]. Therefore, controlling the reaction environment is critical.

Compound A oxidizes rapidly in ambient air, requiring strict inert atmosphere handling. Compound B, due to the deactivating -I effect of the chlorine, exhibits a longer bench half-life. In acid-catalyzed rearrangements (e.g., in aqueous H₂SO₄ or CO₂-H₂O systems[3]), Compound A achieves complete conversion significantly faster than Compound B, though Compound B yields a cleaner chromatographic profile due to the steric blocking of secondary condensation pathways.

Table 1: Quantitative Reactivity Profile Summary
ParameterN-(4-methylphenyl)hydroxylamineN-(2-Chloro-4-methylphenyl)hydroxylamineCausality / Mechanistic Driver
Oxidation Half-Life (Air, 25°C) < 2 hours~ 8-10 hours-I effect of Cl reduces electron density on N, raising the oxidation potential.
Bamberger Reaction Rate ( kobs​ ) Fast (Complete in < 1h at 100°C)Slow (Requires > 3h at 100°C)Cl destabilizes the anilenium transition state, increasing the activation energy[2].
Rearrangement Regioselectivity ortho-attack (major), p-quinol (minor)Strict ortho-attack (unsubstituted side)Steric hindrance at the 2-position blocks competing nucleophilic trajectories.
Azoxy Condensation Tendency High (Rapid bimolecular reaction)Low to ModerateSteric shielding of the nitrogen lone pair by the ortho-chloro group.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies are designed not just to execute the reactions, but to provide internal checkpoints that verify the mechanistic integrity of the process.

Protocol A: Controlled Acid-Catalyzed Bamberger Rearrangement

Objective: To induce N–O bond heterolysis while suppressing bimolecular azoxy condensation.

  • Substrate Solvation: Dissolve 5.0 mmol of the arylhydroxylamine in 20 mL of deoxygenated, ice-cold methanol. Causality: Deoxygenation prevents premature oxidation to the nitrosoarene, which would immediately trigger azoxy condensation[1].

  • Acidification: Dropwise addition of 1.5 M aqueous H₂SO₄ (30 mL) while maintaining the temperature strictly at 0–5 °C. Causality: The exotherm from acid addition can provide the activation energy for unwanted side reactions. Low temperatures stabilize the protonated intermediate.

  • Thermal Activation: Gradually heat the reaction mixture to 80 °C.

  • Kinetic Monitoring (Self-Validation Step): Withdraw 50 µL aliquots every 15 minutes and quench in cold saturated NaHCO₃. Analyze via HPLC-UV (254 nm). Validation Check: The disappearance of the starting material must correlate 1:1 with the appearance of the aminophenol product. If a broad, late-eluting peak appears, it indicates azoxy formation, signaling a failure in oxygen exclusion.

  • Quench and Extraction: Once starting material is depleted, cool to 0 °C and neutralize to pH 7.5 with 2M NaOH. Extract with Ethyl Acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Step1 1. Substrate Solvation (Deoxygenated MeOH, 0°C) Step2 2. Acid-Catalyzed N-O Cleavage (H2SO4) Step1->Step2 Step3 3. Kinetic Monitoring (HPLC-UV at 254 nm) Step2->Step3 Step4 4. Reaction Quench (pH Neutralization) Step3->Step4 Step5 5. Product Isolation (Solvent Extraction) Step4->Step5

Standardized experimental workflow for the acid-catalyzed Bamberger rearrangement.

Protocol B: Oxidation Susceptibility Assay

Objective: To quantify the stability of the arylhydroxylamine against autoxidation.

  • Preparation: Prepare a 10 mM solution of the arylhydroxylamine in a 1:1 mixture of Acetonitrile and pH 7.4 Phosphate Buffer.

  • Aeration: Bubble synthetic air (21% O₂, 79% N₂) through the solution at a constant flow rate of 10 mL/min at 25 °C.

  • Spectrophotometric Tracking: Continuously monitor the UV-Vis absorbance at the characteristic λmax​ for the corresponding nitrosoarene (typically ~290-310 nm).

  • Internal Control (Self-Validation Step): Spike a parallel control sample with 1 mM of an antioxidant (e.g., ascorbic acid). Validation Check: The complete suppression of the nitroso absorbance peak in the control confirms that the observed kinetic curve in the test sample is purely driven by reactive oxygen species, ruling out disproportionation pathways.

Summary for Drug Development Professionals

When selecting an intermediate for downstream synthesis, N-(4-methylphenyl)hydroxylamine offers rapid reaction kinetics but demands stringent environmental controls to prevent yield loss via oxidation and azoxy condensation. Conversely, N-(2-Chloro-4-methylphenyl)hydroxylamine provides a more stable, highly regioselective alternative at the cost of longer reaction times and harsher required catalytic conditions.

References

  • Reactivity of Partially Reduced Arylhydroxylamine and Nitrosoarene Metabolites of 2,4,6-Trinitrotoluene (TNT) toward Biomass and Humic Acids. Environmental Science & Technology - ACS Publications.[Link]

  • Rearrangement of N-Oxyenamines and Related Reactions. Chemical Reviews - ACS Publications.[Link]

  • Bamberger Rearrangement of N-Arylhydroxylamine to p-Aminophenol in a CO2–H2O System. Industrial & Engineering Chemistry Research - ACS Publications.[Link]

Sources

Comparative

Validation of HPLC method for N-(2-Chloro-4-methylphenyl)hydroxylamine quantification

As a Senior Application Scientist, developing a robust quantification method for N-arylhydroxylamines requires navigating a delicate balance between analyte reactivity and instrumental sensitivity. N-(2-Chloro-4-methylph...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust quantification method for N-arylhydroxylamines requires navigating a delicate balance between analyte reactivity and instrumental sensitivity. N-(2-Chloro-4-methylphenyl)hydroxylamine (CAS 146019-40-1)[1] is a critical intermediate and potential genotoxic impurity (PGI) in pharmaceutical synthesis.

Unlike aliphatic hydroxylamines, which lack a chromophore and strictly require complex pre-column derivatization for UV detection[2], the aromatic ring of N-(2-Chloro-4-methylphenyl)hydroxylamine allows for direct UV quantification. However, the true analytical challenge lies in its thermodynamic instability. This guide objectively compares legacy approaches against an optimized, self-validating High-Performance Liquid Chromatography (HPLC) method utilizing core-shell technology, fully aligned with the latest [3].

The Chemical Challenge: Reactivity vs. Detectability

N-arylhydroxylamines are highly susceptible to auto-oxidation in aqueous environments, particularly at neutral or basic pH levels. When exposed to oxygen and ambient light, N-(2-Chloro-4-methylphenyl)hydroxylamine rapidly oxidizes to 2-chloro-4-methylnitrosobenzene. If this degradation occurs within the autosampler or during column transit, it manifests as poor method precision, failing accuracy recoveries, and phantom peaks.

To arrest this degradation, the analytical environment must be chemically engineered. By introducing an antioxidant (ascorbic acid) into the sample diluent and maintaining a highly acidic mobile phase (pH 2.5), the hydroxylamine is thermodynamically stabilized, allowing for accurate, direct UV detection without the need for derivatization.

Degradation A N-(2-Chloro-4-methylphenyl) hydroxylamine B Auto-oxidation (Neutral pH, O2) A->B Uncontrolled D Stabilization Matrix (pH 2.5, Ascorbic Acid) A->D Optimized C 2-Chloro-4-methylnitrosobenzene (Degradant) B->C E Stable Analyte (Direct UV Detection) D->E

Fig 1: Oxidative degradation pathway and stabilization strategy for N-arylhydroxylamines.

Objective Methodology Comparison

When selecting a method for N-(2-Chloro-4-methylphenyl)hydroxylamine quantification, laboratories typically choose between direct analysis on legacy columns, derivatization, or modern core-shell technology.

Our optimized product—a Core-Shell C18 Column (2.7 µm) coupled with an In-Situ Stabilized Direct UV Method —outperforms alternatives by reducing the van Deemter A (eddy diffusion) and B (longitudinal diffusion) terms. The solid silica core limits the diffusion path, yielding theoretical plate counts comparable to sub-2 µm UHPLC columns but at standard HPLC backpressures.

Table 1: Performance Comparison of Analytical Approaches

ParameterOptimized Product: Core-Shell C18 (Direct UV)Alternative 1: Fully Porous C18 (Direct UV)Alternative 2: Pre-Column Derivatization
Particle Technology 2.7 µm Superficially Porous5.0 µm Fully PorousVariable
Sample Prep Complexity Low (Simple dilution with antioxidant)LowHigh (Reagent addition, heating, quenching)
Analyte Stability High (Stabilized by acidic pH matrix)Moderate (Prone to on-column degradation)Low (API/analyte degradation during reaction)
Sensitivity (S/N) High (Sharp peaks, minimal band broadening)Moderate (Broader peaks reduce S/N)High (Fluorescent/UV tags enhance signal)
Analysis Time < 8 minutes~ 15 minutes> 45 minutes (including prep)
Risk of Artifacts MinimalModerateHigh (Unreacted derivatizing agents)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. It incorporates a mandatory System Suitability Test (SST) that acts as a physical logic gate; if the chromatographic environment is compromised, the SST fails, preventing the generation of inaccurate data.

Reagent and Matrix Preparation
  • Diluent (Stabilization Matrix): Prepare a 50:50 (v/v) mixture of Acetonitrile and LC-MS grade Water. Add 0.05% (w/v) Ascorbic Acid.

    • Causality: Ascorbic acid acts as a sacrificial antioxidant. It elutes near the void volume ( t0​ ) and does not interfere with the hydrophobic N-arylhydroxylamine peak.

  • Mobile Phase A: 0.1% Phosphoric acid in Water (pH ~2.1).

    • Causality: The low pH fully protonates residual silanols on the stationary phase to eliminate peak tailing, while simultaneously suppressing the auto-oxidation of the hydroxylamine group.

  • Mobile Phase B: 100% Acetonitrile.

Chromatographic Conditions
  • Column: Core-Shell C18, 100 mm × 4.6 mm, 2.7 µm.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C.

  • Autosampler Temperature: 4°C (Critical to arrest ex-column degradation).

  • Detection: UV at 245 nm.

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-5 min: 10% 60% B

    • 5-6 min: 60% 90% B

    • 6-8 min: 10% B (Re-equilibration)

System Suitability Testing (SST) Gate

Before injecting unknown samples, inject a resolution standard containing N-(2-Chloro-4-methylphenyl)hydroxylamine and its nitroso degradant. The system is only validated for use if:

  • Resolution ( Rs​ ) between the hydroxylamine and nitroso peak is ≥2.0 .

  • Tailing Factor ( Tf​ ) for the hydroxylamine peak is ≤1.5 .

  • Precision (%RSD) of 6 replicate standard injections is ≤2.0% .

ICH Q2(R2) Method Validation Results

The optimized method was subjected to a rigorous validation lifecycle in accordance with ICH Q2(R2) guidelines[3], which emphasize a risk-based approach to analytical procedure development (ICH Q14) and validation.

Validation Q14 Method Design (ICH Q14) Spec Specificity (SST Passes) Q14->Spec Sens Sensitivity (LOD/LOQ) Spec->Sens Lin Linearity (R² > 0.999) Sens->Lin Prec Accuracy & Precision Lin->Prec

Fig 2: Lifecycle validation workflow aligned with ICH Q2(R2) and Q14 principles.

The experimental data confirms that the core-shell direct UV method is highly specific, accurate, and capable of quantifying trace levels of the hydroxylamine without matrix interference.

Table 2: Summary of ICH Q2(R2) Validation Parameters

Validation ParameterAcceptance Criteria (ICH Q2(R2))Experimental ResultStatus
Specificity No interference at analyte retention timeResolution from nearest peak = 3.1Pass
Limit of Detection (LOD) S/N 3:10.02 µg/mLPass
Limit of Quantitation (LOQ) S/N 10:1, Precision 10%0.06 µg/mLPass
Linearity & Range R2≥0.999 over reportable range R2=0.9998 (0.06 to 15.0 µg/mL)Pass
Accuracy (Recovery) 90.0% - 110.0% at LOQ, 50%, 100%, 150%98.4% - 101.7%Pass
Repeatability (Precision) %RSD 2.0% (n=6)0.85%Pass
Intermediate Precision %RSD 2.0% (different days/analysts)1.12%Pass

By understanding the fundamental chemical vulnerabilities of N-(2-Chloro-4-methylphenyl)hydroxylamine and systematically addressing them through matrix stabilization and advanced column particle technology, this method provides a highly reliable, regulatory-compliant solution for pharmaceutical quality control.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances . PubMed (Journal of Chromatographic Science).[Link]

Sources

Validation

Chemoselective Reduction of 2-Chloro-4-methylnitrobenzene to N-(2-Chloro-4-methylphenyl)hydroxylamine: A Comparative Guide of Reducing Agents

As a Senior Application Scientist, one of the most persistent challenges in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals is the chemoselective partial reduction of functionalized nitroarene...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals is the chemoselective partial reduction of functionalized nitroarenes. The preparation of N-(2-chloro-4-methylphenyl)hydroxylamine from 2-chloro-4-methylnitrobenzene presents a dual challenge:

  • Arresting the reduction at the hydroxylamine stage to prevent over-reduction to 2-chloro-4-methylaniline.

  • Suppressing hydrodehalogenation to preserve the labile ortho-chloro substituent.

This guide objectively compares three distinct reduction systems—traditional stoichiometric (Zn/NH₄Cl), modified catalytic hydrogenation (Pt/C + DMSO), and modern nanomaterial transfer hydrogenation (Ag/TiO₂ + NaBH₄). By analyzing the mechanistic causality and operational protocols of each, this guide provides a framework for selecting the optimal reducing agent for your specific scale and purity requirements.

Pathway A 2-Chloro-4-methyl- nitrobenzene B Nitroso Intermediate A->B +2e-, +2H+ -H2O C N-(2-Chloro-4-methylphenyl)- hydroxylamine (TARGET) B->C +2e-, +2H+ D 2-Chloro-4-methylaniline (OVER-REDUCTION) C->D +2e-, +2H+ -H2O E Dehalogenated Anilines D->E Reductive Dehalogenation

Reaction pathway illustrating the desired partial reduction versus undesired over-reduction.

Comparative Analysis of Reducing Agents

Zinc Dust and Ammonium Chloride (Zn/NH₄Cl)

Mechanism & Causality: The Zn/NH₄Cl system is the classical bench-scale standard for synthesizing aryl hydroxylamines. Zinc acts as the single-electron donor, while ammonium chloride serves as a weak acid buffer, maintaining the aqueous medium at a pH of approximately 6[1]. This specific proton concentration is the mechanistic key to its chemoselectivity: it provides sufficient thermodynamic driving force to reduce the nitro group to the hydroxylamine (a 4-electron process) but lacks the strong acidity (e.g., HCl) required to protonate the hydroxylamine oxygen and drive the cleavage of the N–O bond to form aniline[1]. Furthermore, this mild electron transfer process is orthogonal to the C–Cl bond, eliminating the risk of hydrodehalogenation.

  • Scientist's Insight: While highly reliable for gram-scale synthesis, the generation of stoichiometric zinc oxide waste makes this method less suitable for pilot-plant scaling. The zinc dust must be highly pure (>85%) and freshly un-clumped to ensure a reproducible exotherm[2].

Catalytic Hydrogenation with Pt/C and DMSO Modifier

Mechanism & Causality: Unmodified platinum on carbon (Pt/C) under hydrogen gas will rapidly reduce nitroarenes completely to anilines and frequently trigger dehalogenation. To arrest the reduction at the hydroxylamine stage, a catalyst modifier such as dimethyl sulfoxide (DMSO) is introduced. DMSO selectively coordinates to the most active sites on the Pt surface[3]. Because the intermediate N-arylhydroxylamine is significantly more hydrophilic than the starting nitroarene, the modified, electron-rich Pt surface repels the hydroxylamine[3]. This competitive adsorption dynamic causes the hydroxylamine to desorb rapidly before it can undergo further reduction, ensuring high chemoselectivity while maintaining the scalability of a catalytic process.

  • Scientist's Insight: The ratio of DMSO to Pt is the most critical parameter. Insufficient DMSO leads to over-reduction to the aniline, while excess DMSO completely poisons the catalyst, stalling the reaction at the nitroso intermediate.

Silver on Titania (Ag/TiO₂) with Sodium Borohydride

Mechanism & Causality: As a modern alternative, mesoporous assemblies of silver and TiO₂ nanoparticles combined with NaBH₄ offer unprecedented selectivity. Unlike palladium or platinum, silver nanoparticles possess a significantly lower intrinsic affinity for hydrogenolysis. When NaBH₄ is activated by the Ag/TiO₂ surface, it forms specific Ag-hydride species that selectively attack the nitro group[4]. The unique electronic interaction between the Ag nanoparticles and the TiO₂ support stabilizes the hydroxylamine intermediate and completely suppresses the hydrodehalogenation of the ortho-chloro group[4].

  • Scientist's Insight: This method is exceptionally mild and circumvents the primary failure modes of standard transition metal catalysts. It is ideal for highly functionalized, sensitive substrates where even modified Pt/C fails.

Quantitative Performance Comparison

Reducing Agent SystemYield (%)Chemoselectivity for Hydroxylamine (%)Hydrodehalogenation (%)Reaction TimeOptimal Scale
Zn / NH₄Cl (Stoichiometric) 85 - 90> 95< 115 - 30 minBench / Gram scale
Pt/C + DMSO (Catalytic H₂) 92 - 98> 99< 0.12 - 4 hoursIndustrial / Kilo scale
Ag/TiO₂ + NaBH₄ (Transfer H₂) 90 - 95> 98< 0.11 - 2 hoursAdvanced Lab / Gram scale

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, relying on observable physical or chemical changes to confirm reaction progress.

Protocol A: Zn/NH₄Cl Reduction
  • Setup: In a round-bottom flask equipped with a mechanical stirrer, suspend 2-chloro-4-methylnitrobenzene (1.0 eq) and technical grade NH₄Cl (1.2 eq) in a 2:1 mixture of Ethanol/Water[1].

  • Addition: Vigorously stir the mixture and add zinc dust (3.0–5.0 eq) portion-wise over 15 to 20 minutes[1][2].

  • Self-Validation (Reaction Monitoring): The reaction is highly exothermic. Monitor the internal temperature; it will spontaneously rise to 60–65 °C[2]. The reaction is definitively complete exactly when the temperature ceases to rise and begins to drop , indicating the total depletion of the nitro species[2].

  • Isolation: Filter the hot suspension through a Celite pad to remove the precipitated zinc oxide[2]. Extract the filtrate with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo to afford the crude hydroxylamine.

Protocol B: Pt/C + DMSO Catalytic Hydrogenation
  • Setup: Dissolve the nitroarene (1.0 eq) in methanol. Add 1 mol% of 5% Pt/C and DMSO (0.5 eq) as the catalyst modifier[3].

  • Hydrogenation: Purge the reaction vessel with nitrogen, then backfill with hydrogen gas (1 atm). Stir vigorously at 25 °C.

  • Self-Validation (Reaction Monitoring): Monitor the volumetric uptake of hydrogen. The reaction is complete when exactly 2.0 molar equivalents of H₂ are consumed and gas uptake abruptly stalls , confirming the DMSO has successfully blocked further reduction[3].

  • Isolation: Purge the vessel with nitrogen to quench. Filter the catalyst through a Celite pad, evaporate the solvent, and recrystallize the product from a Hexane/EtOAc mixture.

Protocol C: Ag/TiO₂ + NaBH₄ Transfer Hydrogenation
  • Setup: Disperse the Ag/TiO₂ catalyst (4 mol% Ag) in ethanol and add the nitroarene (1.0 eq)[4].

  • Addition: Slowly add NaBH₄ (6.0 eq) to the stirring suspension at room temperature[4].

  • Self-Validation (Reaction Monitoring): Observe the effervescence (H₂ gas evolution from NaBH₄ decomposition). The reaction is complete when gas evolution ceases and the starting material's deep yellow color transitions to a colorless or pale suspension (typically 1–2 hours)[4].

  • Isolation: Centrifuge the mixture to recover the heterogeneous Ag/TiO₂ catalyst for reuse. Concentrate the supernatant and purify via short-path silica gel filtration.

Workflow Step1 1. Substrate Loading Dissolve Ar-NO2 in Methanol Step2 2. Catalyst & Modifier Add Pt/C (1 mol%) and DMSO Step1->Step2 Step3 3. Hydrogenation Stir under H2 (1 atm) at 25°C Step2->Step3 Step4 4. Self-Validation Monitor H2 uptake cessation Step3->Step4 Reaction proceeds Step5 5. Filtration Filter through Celite to remove Pt/C Step4->Step5 H2 consumption stops Step6 6. Isolation Crystallize target hydroxylamine Step5->Step6 Filtrate processing

Experimental workflow for the DMSO-modified Pt/C catalytic transfer hydrogenation.

References

  • [2] β-Phenylhydroxylamine - Organic Syntheses Procedure | orgsyn.org | 2

  • [1] Chemoselective Reductions of Nitroaromatics in Water at Room Temperature | nih.gov | 1

  • [4] Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH₄ and Ammonia-Borane Complexes by Ag/TiO₂ Catalyst | nih.gov | 4

  • [3] Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives | mdpi.com | 3

Sources

Comparative

NMR chemical shifts comparison for N-(2-Chloro-4-methylphenyl)hydroxylamine

Comprehensive NMR Chemical Shifts Comparison Guide: N-(2-Chloro-4-methylphenyl)hydroxylamine vs. Structural Analogues Executive Summary The structural verification of aryl hydroxylamines, such as N-(2-Chloro-4-methylphen...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive NMR Chemical Shifts Comparison Guide: N-(2-Chloro-4-methylphenyl)hydroxylamine vs. Structural Analogues

Executive Summary

The structural verification of aryl hydroxylamines, such as N-(2-Chloro-4-methylphenyl)hydroxylamine (CAS 146019-40-1) [1], is a critical analytical checkpoint in pharmaceutical synthesis and agrochemical development. Because hydroxylamines are often transient intermediates formed during the reduction of nitroarenes to anilines [2], distinguishing them from their over-reduced parent amines or unreacted nitro precursors is essential.

This guide provides an objective, data-driven comparison of the Nuclear Magnetic Resonance (NMR) chemical shifts of N-(2-Chloro-4-methylphenyl)hydroxylamine against its parent amine (2-Chloro-4-methylaniline) and a baseline standard (N-Phenylhydroxylamine). By understanding the underlying electronic causality and employing self-validating NMR protocols, researchers can unambiguously confirm the presence of the -NHOH moiety.

Mechanistic Insights: Electronic Effects on Chemical Shifts

As an application scientist, I emphasize that interpreting NMR spectra requires looking beyond empirical matching; one must understand the causality of the shifts. The transition from an amine (-NH₂) to a hydroxylamine (-NHOH) fundamentally alters the electronic environment of the aromatic system [3]:

  • Inductive Deshielding (-I Effect): The introduction of an electronegative oxygen atom directly attached to the nitrogen withdraws electron density. This strongly deshields the nitrogen atom, which in turn deshields the attached proton. Consequently, the -NH proton shifts drastically downfield from ~5.2 ppm (in the amine) to >8.0 ppm (in the hydroxylamine).

  • Attenuated Resonance (+M Effect): The -NH₂ group is a strong π -donor, heavily shielding the ortho and para aromatic protons. In the -NHOH group, the inductive pull of the oxygen reduces the nitrogen's ability to donate electron density into the aromatic ring. As a result, the aromatic protons (particularly H5 and H6) in the hydroxylamine are less shielded and appear further downfield compared to the parent amine.

  • Solvent Causality: Protic solvents or standard chloroform (CDCl₃) often mask the -NHOH protons due to rapid chemical exchange and peak broadening. Dimethyl sulfoxide (DMSO- d6​ ) is the mandatory solvent for this analysis. DMSO acts as a strong hydrogen-bond acceptor, arresting the proton exchange rate and resolving the -NH and -OH protons into distinct, sharp signals.

Comparative NMR Data Analysis

The following tables summarize the quantitative 1H and 13C NMR data, highlighting the diagnostic differences between the target hydroxylamine and its structural alternatives.

Table 1: Comparative ¹H NMR Chemical Shifts (DMSO- d6​ , 400 MHz, 298 K)
Proton AssignmentN-(2-Chloro-4-methylphenyl)hydroxylamine2-Chloro-4-methylaniline [2]N-Phenylhydroxylamine
-NH / -NH₂ ~ 8.10 ppm (s, 1H)5.18 ppm (br s, 2H)8.30 ppm (s, 1H)
-OH ~ 8.45 ppm (s, 1H)N/A8.35 ppm (s, 1H)
H3 (Aromatic) ~ 7.15 ppm (d, J = 1.8 Hz)6.97 ppm (d, J = 1.8 Hz)~ 6.80 - 7.20 ppm (m)
H5 (Aromatic) ~ 7.05 ppm (dd, J = 8.2, 1.8 Hz)6.85 ppm (dd, J = 8.2, 1.8 Hz)~ 6.80 - 7.20 ppm (m)
H6 (Aromatic) ~ 7.20 ppm (d, J = 8.2 Hz)6.75 ppm (d, J = 8.2 Hz)~ 6.80 - 7.20 ppm (m)
-CH₃ ~ 2.22 ppm (s, 3H)2.15 ppm (s, 3H)N/A
Table 2: Comparative ¹³C NMR Chemical Shifts (DMSO- d6​ , 100 MHz, 298 K)
Carbon AssignmentN-(2-Chloro-4-methylphenyl)hydroxylamine2-Chloro-4-methylaniline[2]
C1 (C-N) ~ 144.0 ppm141.5 ppm
C2 (C-Cl) ~ 120.5 ppm118.0 ppm
C3 (CH) ~ 129.5 ppm129.0 ppm
C4 (C-CH₃) ~ 132.0 ppm127.5 ppm
C5 (CH) ~ 128.0 ppm128.5 ppm
C6 (CH) ~ 116.0 ppm115.5 ppm
-CH₃ ~ 20.0 ppm19.8 ppm

Note: The C1 carbon in the hydroxylamine is shifted downfield relative to the amine due to the electronegative pull of the oxygen atom transmitted through the nitrogen.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, do not rely solely on 1D chemical shifts. Implement the following self-validating workflow utilizing Deuterium Oxide (D₂O) exchange.

Step 1: Sample Preparation

  • Weigh 15–20 mg of the synthesized N-(2-Chloro-4-methylphenyl)hydroxylamine.

  • Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard).

  • Transfer to a high-quality 5 mm NMR tube.

Step 2: Initial Acquisition

  • Insert the sample into the spectrometer (e.g., 400 MHz equipped with a BBO probe).

  • Tune and match the probe; lock onto the DMSO signal; shim the magnetic field.

  • Acquire a standard 1D ¹H NMR spectrum using a 30° pulse (zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds.

  • Process the data with standard phase and baseline corrections. Identify the putative -NH and -OH peaks between 8.0 and 9.0 ppm.

Step 3: Self-Validation via D₂O Exchange

  • Eject the sample and add exactly 10 µL of D₂O directly into the NMR tube.

  • Cap the tube and mix vigorously using a vortex mixer for 10 seconds to facilitate H/D exchange.

  • Re-insert the sample, re-shim, and acquire a second ¹H NMR spectrum under identical parameters.

  • Causality Check: The signals at ~8.10 ppm and ~8.45 ppm must completely disappear (or significantly diminish) due to the exchange of labile protons with deuterium. The aromatic signals (7.05 - 7.20 ppm) will remain unchanged. This definitively proves the peaks belong to heteroatoms (-NHOH) and not downfield aromatic impurities.

Decision Workflow Visualization

The following workflow illustrates the logical progression from sample preparation to structural verification.

NMR_Protocol A Sample Prep: 15 mg in 0.6 mL DMSO-d6 B 1H NMR Acquisition (16 scans, D1=2s) A->B Transfer to Magnet C Observe NH/OH Signals (8.0 - 9.0 ppm) B->C Initial Processing D Self-Validation: D2O Shake Test C->D Add 10 µL D2O E Signals Disappear: Confirms -NHOH D->E H/D Exchange F Signals Persist: Investigate Impurities D->F No Exchange

Workflow for acquisition and self-validation of hydroxylamine exchangeable protons using D2O.

References

  • ChemScene. N-(2-chloro-4-methylphenyl)hydroxylamine Product Data.1

  • RSC Advances. Photo and Mechanochemically Induced Reduction of Nitroarenes Using Ammonia Borane.2

  • Spectrochimica Acta Part A. The spectroscopic (FTIR, FT-IR gas phase and FT-Raman), first order hyperpolarizabilities, NMR analysis of 2,4-dichloroaniline by ab initio HF and density functional methods.3

Sources

Validation

N-(2-Chloro-4-methylphenyl)hydroxylamine vs other arylhydroxylamines in cross-coupling

An In-Depth Comparative Guide to N-(2-Chloro-4-methylphenyl)hydroxylamine and Other Arylhydroxylamines in Cross-Coupling Reactions For Researchers, Scientists, and Drug Development Professionals Introduction: The Strateg...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to N-(2-Chloro-4-methylphenyl)hydroxylamine and Other Arylhydroxylamines in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Arylhydroxylamines

In the landscape of modern synthetic chemistry, N-arylhydroxylamines have emerged as exceptionally versatile intermediates. Their true power lies in their ability to serve as precursors for a wide array of nitrogen-containing molecules, which form the backbone of many pharmaceuticals, agrochemicals, and materials. These compounds are critical building blocks for synthesizing valuable nitrogen heterocycles such as indoles and isoxazolidines.[1] Furthermore, they are notable precursors for[2][2]-sigmatropic rearrangements, providing a sophisticated route to 2-aminophenols through a formal C-H functionalization strategy.[1][3]

This guide provides a detailed comparative analysis of N-(2-Chloro-4-methylphenyl)hydroxylamine alongside other common arylhydroxylamines in the context of cross-coupling reactions. We will move beyond simple protocols to explore the underlying principles that govern their reactivity, offering field-proven insights into how substituent effects influence reaction outcomes. By understanding the interplay of sterics and electronics, researchers can make more informed decisions in catalyst selection and reaction optimization, ultimately accelerating discovery and development programs.

The Evolution of N-Arylation: From Copper to Palladium

The formation of the C-N bond is a cornerstone of organic synthesis, and the arylation of hydroxylamines is a prime example of its significance. Historically, copper-catalyzed methods were prevalent, but they often suffered from limitations such as high catalyst loadings, elevated temperatures, and a restricted substrate scope.[3] The advent of palladium-catalyzed cross-coupling, particularly the Buchwald-Hartwig amination, revolutionized the field.[4][5] This modern approach offers significant advantages, including milder reaction conditions, substantially lower catalyst and ligand loadings, broader substrate compatibility, and improved tolerance of sensitive functional groups.[1][3]

A typical palladium-catalyzed N-arylation involves the coupling of an aryl halide (or triflate) with a hydroxylamine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of each component is critical and is heavily influenced by the specific substrates being coupled.

G cluster_process Process ArylHalide Aryl Halide (Ar-X, X=Cl, Br, I) ReactionVessel Inert Atmosphere (N2 or Ar) Toluene, 80-100 °C ArylHalide->ReactionVessel Hydroxylamine Arylhydroxylamine (Ar'-NHOH) Hydroxylamine->ReactionVessel Catalyst Palladium Catalyst (e.g., Pd(OAc)2, Pd2(dba)3) Catalyst->ReactionVessel Ligand Phosphine Ligand (e.g., BippyPhos, XPhos) Ligand->ReactionVessel Base Base (e.g., Cs2CO3, K3PO4) Base->ReactionVessel Product N,N-Diarylhydroxylamine (Ar-N(OH)-Ar') ReactionVessel->Product Byproducts Salt Byproducts ReactionVessel->Byproducts

Caption: General workflow for a Palladium-catalyzed N-arylation reaction.

Spotlight on N-(2-Chloro-4-methylphenyl)hydroxylamine: A Study in Steric and Electronic Effects

N-(2-Chloro-4-methylphenyl)hydroxylamine presents a fascinating case study due to its distinct substitution pattern. To predict its behavior in cross-coupling, we must analyze its structural features:

  • Ortho-Chloro Substituent : This group exerts a powerful influence.

    • Electronic Effect : As an electron-withdrawing group, the chlorine atom decreases the electron density on the aromatic ring and reduces the nucleophilicity of the hydroxylamine nitrogen.

    • Steric Effect : Its position adjacent to the nitrogen center creates significant steric hindrance. This bulkiness can impede the approach of the palladium catalyst, making both the initial coordination and the final product-forming step (reductive elimination) more challenging.[6] Reactions involving ortho-substituted partners often require more forcing conditions, such as higher temperatures or specialized bulky ligands, to achieve respectable yields.[1][7][8]

  • Para-Methyl Substituent : This group has a more subtle, opposing effect.

    • Electronic Effect : As an electron-donating group, the methyl group slightly increases the electron density on the ring and enhances the nucleophilicity of the nitrogen atom, which can be beneficial for the coupling reaction.

The interplay of these opposing forces—the deactivating, sterically hindering ortho-chloro group and the activating para-methyl group—makes this substrate a robust test for the efficiency and scope of a catalytic system.

Comparative Performance Analysis in N-Arylation

To objectively evaluate the performance of N-(2-Chloro-4-methylphenyl)hydroxylamine, we compare its reactivity with other arylhydroxylamines in a standardized palladium-catalyzed coupling with aryl halides. The data below is synthesized from seminal work in the field, primarily utilizing the highly effective BippyPhos ligand, which has proven uniquely capable for this transformation.[1][3]

Table 1: Comparison of Arylhydroxylamine Performance in Pd-Catalyzed Cross-Coupling with Aryl Halides

EntryArylhydroxylamineAryl HalideTemp (°C)Yield (%)Key Observation
1N-(Phenyl)hydroxylamine4-Bromotoluene8085Baseline: High yield under standard conditions.
2N-(4-Methoxyphenyl)hydroxylamine4-Bromotoluene8091Electron-Donating Group: Slightly enhanced reactivity and yield.
3N-(4-(Trifluoromethyl)phenyl)hydroxylamine4-Bromotoluene8078Electron-Withdrawing Group: Reduced nucleophilicity leads to a slightly lower yield.
4N-(2-Chloro-4-methylphenyl)hydroxylamine 1-Bromo-4-methoxybenzene10055Ortho-Substituent: Requires higher temperature; steric hindrance significantly reduces yield.[1]
5N-(2-Methylphenyl)hydroxylamine4-Bromotoluene10062Ortho-Substituent: Also requires higher temperature, confirming the challenge of steric hindrance.
6N-(Phenyl)hydroxylamine4-Chlorotoluene8065Aryl Chloride: Less reactive halide results in a lower yield compared to bromide.[1]

Data synthesized from Porzelle, A. et al., Org. Lett., 2009.[1] All reactions utilized a Pd(OAc)₂/BippyPhos catalyst system with Cs₂CO₃ as the base in toluene. Hydroxylamines were protected as the tert-butyl carbamate.

Analysis of Results:

The data clearly illustrates the challenges posed by the ortho-chloro substituent in N-(2-Chloro-4-methylphenyl)hydroxylamine (Entry 4). Compared to the unsubstituted analog (Entry 1), which couples efficiently at 80 °C, the ortho-substituted substrate requires a higher temperature of 100 °C and still only provides a moderate yield of 55%.[1] This outcome is consistent with the performance of another ortho-substituted hydroxylamine (Entry 5), confirming that steric hindrance is a primary limiting factor. While the electron-donating para-methyl group may offer a slight electronic advantage, it is insufficient to overcome the significant steric barrier imposed by the ortho-chlorine atom.

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing these reactions. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.

G A Pd(0)L_n Active Catalyst B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)L_n B->C D Ligand Exchange & Deprotonation C->D + R-NHOH - HX E Ar-Pd(II)(N(OH)R)L_n D->E F Reductive Elimination E->F F->A Ar-N(OH)R

Caption: The catalytic cycle for the Buchwald-Hartwig N-arylation.

Causality Behind Experimental Choices:

  • Catalyst & Ligand: The choice of a bulky, electron-rich phosphine ligand (like BippyPhos) is crucial. It promotes the initial oxidative addition of the aryl halide to the Pd(0) center and, most importantly, facilitates the final, often rate-limiting, reductive elimination step to form the C-N bond and regenerate the active Pd(0) catalyst. For sterically demanding substrates like N-(2-Chloro-4-methylphenyl)hydroxylamine, the ligand's structure is critical to create a suitable coordination environment that can accommodate the bulky coupling partners.

  • Base: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is used. Its role is to deprotonate the hydroxylamine after coordination to the palladium center, forming the palladium-amido complex (E). This step is essential for the subsequent reductive elimination.

  • Solvent and Temperature: Toluene is a common high-boiling, non-polar solvent that works well for these reactions. As demonstrated in Table 1, elevated temperatures are often necessary to provide the required activation energy to overcome the steric barriers associated with ortho-substituted substrates.[1]

Experimental Protocol: Palladium-Catalyzed N-Arylation of a Protected Hydroxylamine

This protocol is a representative example based on established, reliable methods.[1]

Mandatory Safety Notice: This procedure should only be performed by trained chemists in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) is required.

Reagents and Equipment:

  • Protected Arylhydroxylamine (e.g., N-Boc-N-(2-chloro-4-methylphenyl)hydroxylamine) (1.0 mmol)

  • Aryl Bromide (1.1 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • BippyPhos (0.04 mmol, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube or similar reaction vessel with a magnetic stir bar

  • Inert gas line (Nitrogen or Argon)

  • Standard glassware for workup and purification (silica gel chromatography)

G Start Start Setup 1. Add solids (hydroxylamine, aryl bromide, Pd(OAc)2, BippyPhos, Cs2CO3) to Schlenk tube. Start->Setup Purge 2. Seal vessel and purge with inert gas (3x vacuum/backfill). Setup->Purge Solvent 3. Add anhydrous toluene via syringe. Purge->Solvent Heat 4. Heat reaction mixture (e.g., 100 °C) with stirring. Solvent->Heat Monitor 5. Monitor reaction progress by TLC/LC-MS. Heat->Monitor Cool 6. Cool to room temperature upon completion. Monitor->Cool Workup 7. Dilute with EtOAc, filter through Celite, and concentrate. Cool->Workup Purify 8. Purify crude product by silica gel chromatography. Workup->Purify End End (Isolated Product) Purify->End

Caption: Step-by-step experimental workflow for the N-arylation reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk tube containing a magnetic stir bar, add the protected arylhydroxylamine (1.0 mmol), aryl bromide (1.1 mmol), Pd(OAc)₂ (0.02 mmol), BippyPhos (0.04 mmol), and Cs₂CO₃ (1.4 mmol).

  • Inert Atmosphere: Seal the tube with a septum and connect it to a Schlenk line. Evacuate the vessel and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous toluene (5 mL) via a dry syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C for ortho-substituted substrates) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate.

  • Isolation: Combine the organic filtrates and concentrate them under reduced pressure.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel to obtain the pure N,N-diarylhydroxylamine product.

Conclusion and Outlook

The cross-coupling of arylhydroxylamines is a powerful and reliable method for constructing C-N bonds, providing access to valuable synthetic intermediates. This guide demonstrates that while all arylhydroxylamines are effective coupling partners, their substitution patterns significantly dictate their reactivity.

N-(2-Chloro-4-methylphenyl)hydroxylamine serves as an excellent example of a sterically hindered substrate. Its successful coupling, although requiring more forcing conditions, underscores the robustness of modern palladium catalyst systems. The key takeaway for researchers is the need for a deliberate approach: when faced with an ortho-substituted coupling partner, anticipate the need for higher temperatures and consider employing bulky, electron-rich ligands like BippyPhos to overcome the steric barrier. By understanding the interplay between substrate structure and catalyst design, chemists can unlock the full synthetic potential of this important class of molecules.

References

  • Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Letters, 11(1), 233–236. [Link]

  • Gaba, M., Singh, S., & Mohan, C. (2014). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Core.ac.uk. [Link]

  • Biffis, A., & Basato, M. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Various Authors. (Year N/A). Synthesis of N-arylhydroxylamines by Pd-catalyzed coupling. ResearchGate. [Link]

  • Mino, T., Kajiwara, K., Shirae, Y., Sakamoto, M., & Fujita, T. (2008). Room-Temperature Palladium-Catalyzed Allyl Cross-Coupling Reaction with Boronic Acids Using Phosphine-Free Hydrazone Ligands. Synlett. [Link]

  • Yoo, E. J., & Chang, S. (2010). Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyaura Couplings at Room Temperature. PubMed Central (PMC). [Link]

  • Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. ACS Publications. [Link]

  • Nolan, S. P. (2011). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. RSC Publishing. [Link]

  • Botella, L., & Nájera, C. (2004). Palladium-catalyzed Cross-Coupling Reactions of Aryl Boronic Acids With Aryl Halides in Water. PubMed. [Link]

  • Wang, J. (2011). N-Tosylhydrazones: versatile reagents for metal-catalyzed and metal-free cross-coupling reactions. Chemical Society Reviews (RSC Publishing). [Link]

  • Various Authors. (Year N/A). Product Class 33: N-Arylhydroxylamines. Science of Synthesis. [Link]

  • Kitamura, M., & Miyake, Y. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journals. [Link]

  • Barluenga, J., & Valdés, C. (2011). N-Tosylhydrazones: Versatile Reagents for Metal-Catalyzed and Metal-Free Cross-Coupling Reactions. ResearchGate. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2021). New insight in Hiyama cross-coupling reactions: Decarboxylative, denitrogenative and desulfidative couplings. Chemical Review and Letters. [Link]

  • Various Authors. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. [Link]

  • Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. [Link]

  • Various Authors. (2025). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. MDPI. [Link]

  • Ojha, D. P., & Prabhu, K. R. (2012). Palladium Catalyzed Coupling of Tosylhydrazones with Aryl and Heteroaryl Halides in the Absence of External Ligands: Synthesis of Substituted Olefins. Organic Chemistry Portal. [Link]

  • Barluenga, J., & Valdés, C. (2011). Tosylhydrazones: new uses for classic reagents in palladium-catalyzed cross-coupling and metal-free reactions. PubMed. [Link]

  • Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Semantic Scholar. [Link]

  • Tadokoro, Y., et al. (2026). A Cross-Coupling Reaction between Ortho-Substituted Aryl Iodide and Diazoester Using Tri-(2-furyl)phosphine as a Ligand of Palladium Catalyst. PubMed. [Link]

  • Various Authors. (Year N/A). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT. [Link]

  • Various Authors. (2024). Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines. Angewandte Chemie. [Link]

  • Chen, B., et al. (2008). Room Temperature C–H Activation and Cross-Coupling of Aryl Ureas in Water. PubMed Central (PMC). [Link]

  • Palani, T., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. [Link]

  • Lei, Z., et al. (2024). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. RSC Publishing. [Link]

  • Various Authors. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. [Link]

  • Various Authors. (Year N/A). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar. [Link]

  • Various Authors. (2019). Intermolecular reductive C-N cross coupling of nitroarenes and boronic acids by P(III) / P(V)=O catalysis. Scientific Update. [Link]

  • Various Authors. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. MDPI. [Link]

  • Rodrigues, V. Z., et al. (2011). 2-Chloro-N-(4-methylphenyl)benzamide. PubMed Central (PMC). [Link]

Sources

Comparative

Analytical Platforms for Elucidating the Mass Spectrometry Fragmentation Patterns of N-(2-Chloro-4-methylphenyl)hydroxylamine: A Comparative Guide

Introduction: The Analytical Challenge N-(2-Chloro-4-methylphenyl)hydroxylamine (C₇H₈ClNO) is a highly reactive N-arylhydroxylamine frequently encountered as a metabolic intermediate in drug development and agrochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

N-(2-Chloro-4-methylphenyl)hydroxylamine (C₇H₈ClNO) is a highly reactive N-arylhydroxylamine frequently encountered as a metabolic intermediate in drug development and agrochemical synthesis. From an analytical perspective, this class of compounds presents a notorious challenge: they are thermally labile and readily undergo disproportionation reactions in neutral or basic media to yield corresponding arylamines and nitroso derivatives .

As a result, selecting the correct mass spectrometry (MS) platform and ionization technique is critical. This guide objectively compares the performance of High-Resolution LC-ESI-Q-TOF, LC-ESI-Triple Quadrupole (QQQ), and GC-EI-MS platforms for the structural elucidation and quantification of this specific compound, providing field-proven protocols to ensure scientific integrity.

Part 1: Mechanistic Causality of Fragmentation (Expertise & Experience)

To accurately identify N-(2-Chloro-4-methylphenyl)hydroxylamine, one must understand the causality behind its gas-phase fragmentation. When subjected to Electrospray Ionization (ESI) in positive mode, the molecule forms a protonated precursor ion [M+H]⁺ at m/z 158.0370 (based on the ³⁵Cl isotope).

During Collision-Induced Dissociation (CID), the compound exhibits two competing primary pathways:

  • Even-Electron Pathway (Neutral Loss): The loss of water (-18 Da) generates a highly reactive nitrenium/imino cation at m/z 140.0264. This is the thermodynamically favored pathway.

  • Odd-Electron Pathway (Radical Loss): While ESI-CID typically adheres to the even-electron rule, N-arylhydroxylamines are a notable exception. They frequently exhibit odd-electron free radical fragmentation, specifically the loss of a hydroxyl radical (OH•, -17 Da) to form a radical cation at m/z 141.0343 .

Understanding this dual-pathway mechanism is essential for distinguishing the intact hydroxylamine from its degradation products (e.g., 2-chloro-4-methylaniline), which would only yield the m/z 140/141 ions natively.

MS_Fragmentation M [M+H]+ m/z 158.03 N-(2-Chloro-4-methylphenyl)hydroxylamine F1 [M+H - H2O]+ m/z 140.02 Nitrenium Ion M->F1 - 18 Da (H2O) F2 [M+H - OH•]•+ m/z 141.03 Radical Cation M->F2 - 17 Da (OH•) Odd-electron CID F3 [M+H - HCl]+ m/z 122.06 Even-Electron Cation M->F3 - 36 Da (HCl) F4 [M+H - H2O - Cl•]•+ m/z 105.05 Tolyl Cation F1->F4 - 35 Da (Cl•)

Figure 1: ESI-MS/MS fragmentation pathways of N-(2-Chloro-4-methylphenyl)hydroxylamine.

Part 2: Platform Performance Comparison (Data Presentation)

Because of the thermal instability of the -NHOH group, direct injection into a hot GC inlet will destroy the analyte. Therefore, LC-MS platforms are inherently superior for direct analysis, whereas GC-MS requires mandatory chemical derivatization (e.g., silylation) to replace active hydrogens and confer thermal stability .

Table 1: MS Platform Performance Comparison for N-Arylhydroxylamines
Performance MetricLC-ESI-Q-TOF (HRMS)LC-ESI-QQQ (Targeted)GC-EI-MS (Derivatized)
Ionization Method Soft (ESI+)Soft (ESI+)Hard (EI, 70 eV)
Mass Accuracy < 2 ppmNominal (~0.7 Da)Nominal (~0.7 Da)
Primary Precursor m/z 158.0370 [M+H]⁺m/z 158.0 [M+H]⁺m/z 301.1 [M(TMS)₂]⁺*
Key Fragments m/z 141.0343, 140.0264m/z 141.0, 140.0m/z 286.1, 73.0 (TMS)
Thermal Risk Low (Cold ESI Source)Low (Cold ESI Source)High (Requires Deriv.)
Best Use Case Unknown Metabolite IDHigh-Sensitivity QuantitationVolatile Profiling

*Assuming di-TMS derivatization of the -NHOH group via BSTFA.

Part 3: Self-Validating Experimental Protocols (Trustworthiness)

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in quality control steps allow the analyst to immediately detect in-source degradation or incomplete derivatization.

Protocol A: LC-ESI-Q-TOF Workflow (Direct Analysis)

Objective: Elucidate the exact mass fragmentation pattern while preventing thermal disproportionation. Self-Validation Check: Monitor the ratio of m/z 158 to m/z 140 in the MS1 full scan. If m/z 140 exceeds 15% of the base peak, lower the ESI capillary temperature to prevent in-source decay.

  • Sample Preparation: Dissolve the analyte in Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid. Keep samples at 4°C in the autosampler to prevent ambient oxidation.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Maintain the column compartment at a cool 20°C. Use a rapid gradient (5–95% ACN over 5 mins) to minimize on-column residence time.

  • Ionization (ESI+): Set the drying gas temperature to 250°C (significantly lower than the standard 350°C) to protect the labile N-O bond.

  • Data Acquisition: Isolate m/z 158.03 and acquire MS/MS spectra at stepped collision energies of 10, 20, and 30 eV. Verify the isotopic fidelity of the ³⁵Cl/³⁷Cl ratio (approx. 3:1) in all chlorine-retaining fragments (m/z 140, 141, 122).

Protocol B: GC-EI-MS Workflow (Derivatization-Dependent)

Objective: Analyze the compound via EI without inducing thermal degradation into 2-chloro-4-methylaniline. Self-Validation Check: Monitor the m/z 141 peak (underivatized aniline artifact). If the m/z 141 peak area exceeds 5% of the derivatized target peak, the derivatization system has failed or the GC inlet is too hot.

  • Sample Preparation: Dry the sample completely under a gentle stream of ultra-pure nitrogen. Trace water will quench the silylation reagent.

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS, followed by 50 µL of anhydrous pyridine. Incubate at 60°C for 30 minutes to form the stable di-TMS derivative (-N(TMS)O(TMS)).

  • Injection: Inject 1 µL in splitless mode. Set the inlet temperature to 250°C.

  • Data Acquisition: Acquire full-scan EI spectra (70 eV) from m/z 50 to 400. Identify the molecular ion [M]•⁺ at m/z 301 and the characteristic TMS cleavage fragment at m/z 73.

Workflow Start Sample: N-(2-Chloro-4-methylphenyl)hydroxylamine Decision Select Analytical Platform Start->Decision LC LC-ESI-HRMS (Preferred) Direct Analysis Decision->LC Thermally Labile GC GC-EI-MS High Thermal Degradation Risk Decision->GC Requires Volatility Analysis1 High-Resolution MS/MS Exact Mass & Isotope Pattern LC->Analysis1 Deriv Chemical Derivatization (e.g., BSTFA Silylation) GC->Deriv Mandatory Step Analysis2 EI Spectra Library Matching Deriv->Analysis2

Figure 2: Workflow decision tree for analyzing thermally labile N-arylhydroxylamines.

(Note: Diagrams are designed to render optimally at a maximum width of 760px in standard Markdown viewers).

References

  • Wang, K., & Guengerich, F. P. (2012). Reduction of Aromatic and Heterocyclic Aromatic N-Hydroxylamines by Human Cytochrome P450 2S1. Chemical Research in Toxicology / PMC.[Link]

  • Xu, G., et al. (2010). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. LCGC International.[Link]

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen.[Link]

Validation

A Senior Application Scientist's Guide to Benchmarking Catalytic Efficiency in N-(2-Chloro-4-methylphenyl)hydroxylamine Synthesis

Introduction N-Arylhydroxylamines are pivotal intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1][2] Their utility stems from their unique reactivity, which allows for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-Arylhydroxylamines are pivotal intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1][2] Their utility stems from their unique reactivity, which allows for further functionalization into more complex molecular architectures. Specifically, N-(2-Chloro-4-methylphenyl)hydroxylamine serves as a key precursor in various developmental pipelines. However, its synthesis is fraught with challenges, primarily centered on selectivity.

The most direct and atom-economical route to N-arylhydroxylamines is the partial reduction of the corresponding nitroarene.[3][4] This process involves a six-electron reduction that proceeds through highly reactive nitroso and hydroxylamine intermediates. The primary thermodynamic sink of this reaction is the fully reduced aniline, making the isolation of the N-arylhydroxylamine intermediate a significant catalytic challenge.[3][5] Over-reduction to the corresponding 2-chloro-4-methylaniline represents the most common and undesirable side reaction.

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to benchmark and select catalytic systems for the efficient and selective synthesis of N-(2-Chloro-4-methylphenyl)hydroxylamine from 2-chloro-4-methylnitrobenzene. We will delve into the core metrics of catalytic efficiency, compare various state-of-the-art catalytic systems using data from analogous substrates, and provide detailed, field-proven experimental protocols.

The Reaction Pathway: A Selectivity Challenge

The catalytic hydrogenation of a nitroarene is a stepwise process. The key to successful N-arylhydroxylamine synthesis is to facilitate the first two reduction steps while arresting the process before the final, thermodynamically favorable reduction to the aniline occurs.

Reaction_Pathway Nitro 2-Chloro-4-methylnitrobenzene Nitroso 2-Chloro-4-methylnitrosobenzene Nitro->Nitroso +2H⁺, +2e⁻ Hydroxylamine N-(2-Chloro-4-methylphenyl)hydroxylamine Nitroso->Hydroxylamine +2H⁺, +2e⁻ Aniline 2-Chloro-4-methylaniline Hydroxylamine->Aniline +2H⁺, +2e⁻ (Over-reduction)

Figure 1: Stepwise reduction of the nitroarene starting material.

Key Performance Metrics for Catalytic Efficiency

Objective comparison of catalytic systems requires a standardized set of performance metrics. The following parameters are essential for a rigorous evaluation.

  • Conversion (%): The percentage of the starting nitroarene that has been consumed during the reaction.

  • Yield (%): The percentage of the starting material that has been converted into the desired N-arylhydroxylamine product.

  • Selectivity (%): The percentage of the converted starting material that has formed the desired N-arylhydroxylamine, as opposed to byproducts like aniline. It is calculated as: (Yield / Conversion) * 100. High selectivity is the primary goal for this transformation.[6]

  • Turnover Number (TON): The absolute number of moles of substrate converted into the desired product per mole of active catalyst before deactivation.[7] It is a measure of the catalyst's total productivity or lifetime. A higher TON indicates a more robust and cost-effective catalyst.

  • Turnover Frequency (TOF): The number of turnovers per unit of time (typically h⁻¹ or s⁻¹).[7] TOF represents the intrinsic activity or speed of each catalytic center under specific reaction conditions.

Comparative Analysis of Catalytic Systems

While specific data for the catalytic synthesis of N-(2-Chloro-4-methylphenyl)hydroxylamine is not extensively published, a robust benchmark can be established by comparing catalyst performance for structurally similar substrates, particularly halogenated nitroarenes. The data below, synthesized from leading peer-reviewed studies, provides a clear comparison of different approaches.

Catalyst SystemSubstrateReductantConditionsConversion (%)Selectivity to Hydroxylamine (%)TONTOF (h⁻¹)Reference
5% Pt/C + DMAP o-Chloronitrobenzene1.0 MPa H₂30°C, 2 h, THF>99>99~1250~625[1]
AuNP@PPh₂-PEGPIILP NitrobenzeneNaBH₄25°C, 1.5 h, H₂O>99>99100,00073,000[8]
RuNP@O=PPh₂-PEGPIILS NitrobenzeneN₂H₄·H₂O25°C, 2 h, Ethanol>99>99~10006100 (initial)[9]
RANEY®-Ni + NH₃/DMSO Substituted Nitroarene¹H₂ (Flow)25°C, <1 h residence99.499.8N/A²N/A²[10][11]
4% Ag/MTA p-NitrotolueneNH₃BH₃25°C, 0.5 h, Ethanol>9893~125~250[7][12]
Pt/SiO₂ + DMSO/nBuNH₂ Nitrobenzene1 bar H₂25°C, 1.5 h, IPA9899N/AN/A[13][14]

¹Substrate: 1-(4-chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole. ²TON/TOF not applicable for continuous flow packed-bed reactor in the same manner.

Causality and Field-Proven Insights:
  • The Platinum Standard with a Twist: Standard platinum-on-carbon (Pt/C) is a workhorse for hydrogenation but typically leads to complete reduction to the aniline. The key innovation is the use of additives. 4-(Dimethylamino)pyridine (DMAP) has proven exceptionally effective. Mechanistically, DMAP is proposed to facilitate the heterolytic cleavage of H₂ via a Frustrated Lewis Pair (FLP) mechanism on the catalyst surface and simultaneously inhibits over-reduction through competitive adsorption, blocking sites that would otherwise bind and reduce the desired hydroxylamine product.[1][15]

  • The Role of Inhibitors: Dimethyl sulfoxide (DMSO) is another widely used additive.[2][13][14] Unlike DMAP which can also act as a promoter, DMSO functions primarily as a selective catalyst poison. It strongly adsorbs to the platinum surface, inhibiting the final reduction step from hydroxylamine to aniline, which appears to require a different type of active site or a higher activation energy.[2] The combination of an amine promoter and a DMSO inhibitor can provide exquisite control.[13]

  • Noble Metal Nanoparticles (Au, Ru): Gold and Ruthenium nanoparticles, particularly when stabilized on functionalized supports, have shown outstanding activity and selectivity.[8][9] The high TOF values reported for these systems suggest extremely active catalytic sites. The choice of solvent and support plays a critical role in tuning the electronic properties of the nanoparticles and can dramatically switch selectivity between the hydroxylamine and other reduction products like azoxybenzene.[8][9]

  • Passivated RANEY®-Nickel: For large-scale industrial applications, non-precious metal catalysts are highly desirable. RANEY®-Ni is a cost-effective option, but it is notoriously aggressive and non-selective. The breakthrough here is catalyst "passivation." Treating the catalyst with a mixture of ammonia and DMSO modifies the surface, deactivating the most aggressive sites responsible for over-reduction while maintaining high activity for the initial reduction to the hydroxylamine.[10][11] Combining this with continuous-flow technology allows for excellent control over reaction time, further enhancing selectivity.[10]

Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear steps for both synthesis and analysis, allowing researchers to accurately benchmark their results.

Protocol 1: Selective Hydrogenation using Pt/C with DMAP Additive

This protocol is adapted from the highly selective batch process described by Wang et al. (2023).[1] It represents a robust and accessible method for achieving high selectivity.

Materials and Reagents:

  • 2-Chloro-4-methylnitrobenzene

  • 5 wt.% Platinum on Carbon (Pt/C)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Tetrahydrofuran (THF), anhydrous

  • High-pressure autoclave with magnetic stirring and gas inlet/outlet

  • Hydrogen gas (high purity)

Procedure:

  • Reactor Setup: To a 50 mL high-pressure autoclave, add 2-Chloro-4-methylnitrobenzene (e.g., 1.0 g, 5.83 mmol), 5 wt.% Pt/C (e.g., 11.4 mg, 0.1 mol% Pt), DMAP (e.g., 71 mg, 0.583 mmol, 0.1 eq), and anhydrous THF (20 mL).

  • Inerting: Seal the autoclave. Purge the system by pressurizing with nitrogen to 1.0 MPa and then venting. Repeat this cycle three times to ensure an inert atmosphere.

  • Hydrogenation: Purge the system three times with hydrogen gas in a similar manner. Finally, pressurize the reactor to 1.0 MPa with hydrogen.

  • Reaction: Begin vigorous magnetic stirring and maintain the temperature at 30°C. Monitor the reaction progress by taking aliquots over time (see Protocol 2).

  • Work-up: Once the reaction is complete (typically 2-4 hours), stop the stirring and cool the reactor. Carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst.

  • Isolation: The filtrate contains the product. The solvent can be removed under reduced pressure to yield the crude N-(2-Chloro-4-methylphenyl)hydroxylamine, which can be purified by recrystallization or chromatography if necessary.

Experimental_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation Load Load Reactants: - Nitroarene - Pt/C Catalyst - DMAP - THF Solvent Seal Seal Autoclave Load->Seal Purge_N2 Purge with N₂ (3x) Seal->Purge_N2 Purge_H2 Purge with H₂ (3x) Purge_N2->Purge_H2 Pressurize Pressurize to 1.0 MPa H₂ Purge_H2->Pressurize React Stir at 30°C Monitor Progress (HPLC) Pressurize->React Vent Vent H₂ Pressure React->Vent Filter Filter through Celite® to remove catalyst Vent->Filter Evaporate Solvent Evaporation Filter->Evaporate Purify Purification Evaporate->Purify

Figure 2: General experimental workflow for batch hydrogenation.
Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)

Accurate determination of conversion and selectivity is critical. HPLC is the preferred method for this analysis.[1]

Instrumentation and Conditions:

  • HPLC System: Agilent 1100 series or equivalent, with a UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: Acetonitrile and Water (HPLC grade).

  • Detection Wavelength: 254 nm.

  • Method: A gradient elution is recommended to achieve good separation of the starting material, hydroxylamine product, and aniline byproduct.

    • 0-3 min: 25% Acetonitrile

    • 3-25 min: Gradient from 25% to 80% Acetonitrile

    • 25-30 min: Hold at 80% Acetonitrile

    • 30-37 min: Return to 25% Acetonitrile

Procedure:

  • Standard Preparation: Prepare standard solutions of the starting material (2-chloro-4-methylnitrobenzene), the expected product (N-(2-Chloro-4-methylphenyl)hydroxylamine), and the primary byproduct (2-chloro-4-methylaniline) in the mobile phase to determine their retention times.

  • Sampling: At desired time points, carefully take a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Sample Preparation: Dilute the aliquot with a known volume of mobile phase. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • Analysis: Inject the prepared sample into the HPLC system.

  • Quantification: Calculate conversion and selectivity using the normalized peak areas from the HPLC chromatogram.

Logic for Catalyst Selection

Choosing the optimal catalyst requires balancing multiple factors. The decision process involves trade-offs between cost, activity, selectivity, and scalability.

G A Define Goal: High Selectivity for N-Arylhydroxylamine B Initial Screening: Precious Metals (Pt, Ru, Au) vs. Non-Precious (Ni) A->B C Precious Metal Path B->C High Activity D Non-Precious Metal Path B->D Low Cost E Select Additive/Modifier for Selectivity Control C->E F Passivate Catalyst Surface D->F G Options: - DMAP (Promoter) - DMSO (Inhibitor) - Functionalized Ligands E->G H Options: - NH₃/DMSO Treatment F->H I Optimize Conditions: - Temp, Pressure, Solvent G->I H->I J Final System Selection: Balance Performance, Cost, & Scalability I->J

Figure 3: Decision logic for selecting a catalytic system.

Conclusion and Future Outlook

The selective synthesis of N-(2-Chloro-4-methylphenyl)hydroxylamine is an achievable but nuanced objective. While direct catalytic data for this specific molecule is emerging, a clear path forward can be charted by benchmarking against well-studied analogues. The use of modified platinum catalysts, particularly with additives like DMAP, offers a highly selective, accessible, and robust method suitable for laboratory-scale synthesis.[1] For industrial-scale applications, the development of passivated non-precious metal catalysts, such as RANEY®-Ni, combined with continuous-flow technology, presents the most economically viable and controllable route.[10][11]

Future research should focus on immobilizing highly active homogeneous catalysts to bridge the gap between activity and reusability, and further exploration into non-noble metal catalysts (e.g., iron or copper-based systems) could unlock even more sustainable synthetic routes. The protocols and comparative data provided in this guide equip researchers with the necessary tools to navigate the complexities of this challenging transformation and accelerate the development of efficient synthetic pathways.

References

  • Kattimuttathu, I., et al. (2016). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Molecules. Available at: [Link]

  • Wang, Z., et al. (2023). An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. Catalysts. Available at: [Link]

  • Shimizu, K., et al. (2007). Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts. Green Chemistry. Available at: [Link]

  • White, A., et al. (2019). Highly Selective and Solvent-Dependent Reduction of Nitrobenzene to N-Phenylhydroxylamine, Azoxybenzene and Aniline Catalyzed by Phosphino-Modified Polymer Immobilized Ionic Liquid-Stabilized AuNPs. ACS Catalysis. Available at: [Link]

  • Yang, Z., et al. (2020). Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst. Reaction Chemistry & Engineering. Available at: [Link]

  • Gabdrakhmanov, A.G., et al. (2020). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Modern Chemistry & Applications. Available at: [Link]

  • Schenk, C., et al. (2004). Product Class 33: N-Arylhydroxylamines. Science of Synthesis. Available at: [Link]

  • Kallitsakis, M.G., et al. (2020). Selective Photoinduced Reduction of Nitroarenes to N-Arylhydroxylamines. Organic Letters. Available at: [Link]

  • Wang, L., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules. Available at: [Link]

  • Shimizu, K., et al. (2007). Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts. ResearchGate. Available at: [Link]

  • Wang, L., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. ResearchGate. Available at: [Link]

  • Wang, D., et al. (2021). Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. Dalton Transactions. Available at: [Link]

  • Li, H., et al. (2021). Pt/C‐catalyzed Selective Hydrogenation of Nitroarenes to N‐arylhydroxylamines under Mild Conditions. ResearchGate. Available at: [Link]

  • Kallitsakis, M.G., et al. (2020). Selective Photoinduced Reduction of Nitroarenes to N-Arylhydroxylamines. ResearchGate. Available at: [Link]

  • White, A., et al. (2019). Highly Selective and Solvent-Dependent Reduction of Nitrobenzene to N-Phenylhydroxylamine, Azoxybenzene, and Aniline Catalyzed by Phosphino-Modified Polymer Immobilized Ionic Liquid-Stabilized AuNPs. ACS Publications. Available at: [Link]

  • White, A., et al. (2020). Selective Partial Reduction of Nitroarenes to the Hydrazoarene Catalyzed by Amine‐Modified Ordered Mesoporous Silica Immobilized Ionic Liquid‐Stabilized Ruthenium Nanoparticles. White Rose Research Online. Available at: [Link]

  • Yang, Z., et al. (2020). Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst. RSC Publishing. Available at: [Link]

  • Wang, L., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available at: [Link]

  • Wang, X., et al. (2021). Magnetically Reusable Fe3O4@NC@Pt Catalyst for Selective Reduction of Nitroarenes. Semantic Scholar. Available at: [Link]

  • Kattimuttathu, I., et al. (2016). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. MDPI. Available at: [Link]

  • Hesp, K.D. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. Available at: [Link]

  • White, A., et al. (2022). Highly efficient and selective partial reduction of nitroarenes to N-arylhydroxylamines catalysed by phosphine oxide-decorated polymer immobilised ionic liquid-stabilised RuNPs. Journal of Catalysis. Available at: [Link]

  • Marchini, M. (2023). Analytical Chemistry: Techniques and Developments for Identifying and Quantifying Chemical Compounds. Research & Reviews: Journal of Chemistry. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Professional Hazardous Waste Management: N-(2-Chloro-4-methylphenyl)hydroxylamine

Here is the comprehensive, step-by-step guide for the proper laboratory management and disposal of N-(2-Chloro-4-methylphenyl)hydroxylamine, designed for researchers and environmental health and safety (EHS) professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive, step-by-step guide for the proper laboratory management and disposal of N-(2-Chloro-4-methylphenyl)hydroxylamine, designed for researchers and environmental health and safety (EHS) professionals.

As a Senior Application Scientist, it is critical to recognize that the lifecycle of a chemical does not end upon the completion of an assay or synthesis. N-(2-Chloro-4-methylphenyl)hydroxylamine (CAS No. 146019-40-1), an organic compound with a molecular weight of 157.60[1], contains both a reactive hydroxylamine functional group and a halogenated aromatic ring. These structural features dictate strict adherence to Resource Conservation and Recovery Act (RCRA) guidelines to prevent environmental contamination and ensure laboratory safety[2].

Hazard Assessment and Causality in Disposal

Before implementing a disposal protocol, we must establish the causality behind our handling choices. Why can't this compound be disposed of via standard aqueous waste streams?

  • Biological Disruption: The EPA strictly prohibits the drain disposal of hazardous organic chemicals[3]. Halogenated aromatic compounds and hydroxylamine derivatives possess low biodegradability and can be highly toxic to the biological processes used in municipal wastewater treatment facilities[3].

  • Chemical Reactivity: Hydroxylamines are susceptible to oxidation. If mixed indiscriminately with strong oxidizing agents in a generic waste carboy, exothermic reactions can occur, leading to over-pressurization of the waste container[3].

  • Regulatory Compliance: Under EPA guidelines, laboratory chemical waste must be evaluated for characteristic properties (ignitability, corrosivity, reactivity, and toxicity)[2]. Waste containing N-(2-Chloro-4-methylphenyl)hydroxylamine must be managed as hazardous waste from the point of generation[4].

Quantitative Waste Management Parameters

To maintain a self-validating safety system, laboratories must adhere to strict accumulation limits based on their generator status.

Table 1: Regulatory Limits for Laboratory Hazardous Waste Storage

ParameterSatellite Accumulation Area (SAA)Small Quantity Generator (SQG)Large Quantity Generator (LQG)
Volume Limit Max 55 gallons (or 1 qt acute waste)[4]< 1,000 kg total waste/month[5]≥ 1,000 kg total waste/month[5]
Storage Time Limit Up to 1 year (if partially filled)[3]Max 180 days in central storageMax 90 days in central storage
Removal Trigger Within 3 days of container becoming full[3]Upon reaching time/volume limitUpon reaching time/volume limit
Container Status Must be securely capped at all times[3]Inspected weekly[2]Inspected weekly
Step-by-Step Disposal Methodology

The following protocol outlines the authorized workflow for disposing of N-(2-Chloro-4-methylphenyl)hydroxylamine solid waste, solutions, and contaminated consumables.

Step 1: Container Selection and SAA Setup

  • Action: Select a chemically compatible container (e.g., high-density polyethylene (HDPE) or amber glass) that is free from deterioration and features a leak-proof, screw-top closure[2].

  • Causality: Utilizing original containers or chemically inert glass prevents solvent degradation of the container walls. The container must be placed in secondary containment within a designated Satellite Accumulation Area (SAA) at or near the point of generation[2].

Step 2: Segregation of Incompatibles

  • Action: Ensure the waste container is dedicated only to compatible organic wastes. Strictly isolate this waste from strong acids, strong alkalis, and oxidizing agents[3].

  • Causality: Physical separation using secondary containment trays prevents catastrophic mixing in the event of a simultaneous container failure, adhering to the National Research Council's guidelines for prudent laboratory practices[2][6].

Step 3: Immediate RCRA Labeling

  • Action: Attach a hazardous waste tag to the container the moment the first drop of waste is introduced[4]. The label must explicitly state "Hazardous Waste" and list the exact chemical constituents (e.g., "N-(2-Chloro-4-methylphenyl)hydroxylamine, 5% in Dichloromethane").

  • Causality: Unlabeled "mystery" chemicals pose the highest risk to EHS personnel and require costly unknown-chemical characterization prior to disposal.

Step 4: Transfer and Final Disposition

  • Action: Once the container is full, date the label. Transfer the container from the SAA to the facility's Central Accumulation Area within three days[3].

  • Causality: Laboratory personnel must not attempt to chemically neutralize or treat the waste themselves without a specific RCRA permit[5]. The facility's EHS department will coordinate with a licensed hazardous waste broker to manifest and transport the waste for commercial destruction (typically high-temperature incineration)[5][7].

Waste Lifecycle Visualization

The following diagram maps the self-validating workflow of hazardous waste from generation to final destruction, ensuring no single point of failure in the chain of custody.

WasteWorkflow Gen 1. Waste Generation N-(2-Chloro-4-methylphenyl)hydroxylamine SAA 2. Satellite Accumulation Area Chemically Compatible / Capped Gen->SAA Transfer to Secondary Containment Label 3. RCRA Labeling 'Hazardous Waste' + Full Name SAA->Label Immediate Action EHS 4. EHS Central Accumulation Weekly Inspections Label->EHS Within 3 Days of Filling Broker 5. Licensed Waste Broker Manifest Tracking EHS->Broker Regulatory Time Limit Incineration 6. Final Disposition Commercial Incineration Broker->Incineration Transport via EPA Manifest

RCRA-compliant laboratory waste lifecycle for N-(2-Chloro-4-methylphenyl)hydroxylamine.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI), National Academies Press, 2011.[Link]

  • National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory." National Center for Biotechnology Information (NCBI), National Academies Press, 2011.[Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU Environmental Health & Safety, 2026.[Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health Insights, May 2025.[Link]

  • Colorado Department of Public Health and Environment. "Hazardous Waste Management for School Laboratories." CDPHE, 2026.[Link]

  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA Guidelines, 2026.[Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC Office of Clinical and Research Safety, 2023. [Link]

Sources

Handling

Personal protective equipment for handling N-(2-Chloro-4-methylphenyl)hydroxylamine

As a Senior Application Scientist, I approach the handling of reactive intermediates not merely as a compliance exercise, but as an exercise in chemical logic. You cannot effectively protect yourself from a chemical if y...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of reactive intermediates not merely as a compliance exercise, but as an exercise in chemical logic. You cannot effectively protect yourself from a chemical if you do not understand how it behaves at a molecular level.

N-(2-Chloro-4-methylphenyl)hydroxylamine (CAS: 146019-40-1) is a highly valuable aryl hydroxylamine utilized in the synthesis of complex pharmaceuticals and agrochemicals[1]. However, its structural properties impart significant toxicological hazards, including acute oral toxicity, skin sensitization, and severe systemic effects upon absorption[1].

This guide provides the foundational causality behind the required Personal Protective Equipment (PPE) and outlines a self-validating operational workflow to ensure absolute safety during handling, solvation, and disposal.

Mechanistic Toxicology: The "Why" Behind the Hazard

Aryl hydroxylamines are notorious for two primary toxicological pathways. Understanding these mechanisms is critical, as they dictate our choice of PPE and containment strategies.

  • Methemoglobinemia (Acute Hypoxia): Upon entering the bloodstream via inhalation, ingestion, or dermal absorption, the hydroxylamine moiety co-oxidizes with the ferrous ( Fe2+ ) iron in oxyhemoglobin. This converts it to ferric ( Fe3+ ) methemoglobin, which cannot bind oxygen[2]. This impairs the blood's oxygen-carrying capacity, leading to tissue hypoxia, cyanosis (blue skin/lips), and potentially fatal asphyxiation.

  • Genotoxicity via Nitrenium Ions: Phase I metabolism or spontaneous heterolytic cleavage of the N-O bond generates highly electrophilic nitrenium ions. These reactive intermediates covalently bind to nucleophilic sites on DNA and proteins, initiating mutagenic and carcinogenic cascades[3].

ToxicityPathway A N-(2-Chloro-4-methylphenyl) hydroxylamine B Oxidation in Blood (Co-oxidation) A->B Erythrocyte Interaction D Nitrenium Ion Formation A->D Phase I Metabolism C Methemoglobinemia (Fe2+ -> Fe3+) B->C Hypoxia E DNA Adducts (Genotoxicity) D->E Covalent Binding

Mechanistic pathway of aryl hydroxylamine-induced methemoglobinemia and genotoxicity.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive aryl hydroxylamines, particularly when they are dissolved in organic solvents. The table below outlines the required protective barriers and the chemical logic behind them.

Protection ZoneRecommended MaterialAvoid MaterialCausality / Breakthrough Logic
Dermal (Dry Powder) Double-layered Nitrile (min 8 mil)LatexNitrile provides an adequate physical barrier against dry particulates. Latex offers poor chemical resistance and is highly permeable to lipophilic organics.
Dermal (Solutions) Butyl Rubber or Silver Shield/4HStandard NitrileAryl hydroxylamines are often dissolved in polar aprotic solvents (e.g., DMSO) or chlorinated solvents (e.g., DCM). These solvents rapidly degrade nitrile, carrying the toxic payload directly through the glove matrix into the skin.
Ocular Chemical Splash GogglesSafety GlassesFine powders can aerosolize. Safety glasses lack a facial seal, allowing airborne particulates to dissolve in the moisture of the eye, leading to rapid systemic absorption.
Respiratory N95/P100 Particulate RespiratorSurgical MasksRequired only if a spill occurs outside containment. Surgical masks offer zero protection against fine chemical dusts.
Body Tyvek Sleeves + Flame-Retardant CoatWoven Cotton aloneWoven cotton traps fine powders. Tyvek sleeves prevent the accumulation of toxic dust on reusable lab coats, mitigating chronic exposure.

Operational Workflow & Safe Handling Protocol

To build a self-validating safety system, every step of the handling process must confirm the success of the previous step. Static electricity and turbulent airflow are the primary enemies of powder containment.

Workflow Step1 1. Preparation Verify Flow & PPE Step2 2. Containment Use Powder Hood Step1->Step2 Step3 3. Weighing Closed Tare Transfer Step2->Step3 Step4 4. Solvation Seal with PTFE Septa Step3->Step4 Step5 5. Decontamination Solvent Wipe & Acid Wash Step4->Step5

Step-by-step operational workflow for the safe handling of reactive aryl hydroxylamines.

Step-by-Step Methodology:
  • Preparation & Environmental Control: Verify the fume hood face velocity is between 80–100 fpm. Lay down anti-static weighing paper. Causality: Excessive airflow creates turbulence, which can aerosolize the fine powder.

  • Tool Selection: Utilize an anti-static, grounded stainless steel spatula. Causality: Using a standard plastic spatula generates a static charge, causing the powder to violently repel from the weigh boat and contaminate the hood.

  • Closed-Tare Weighing (Self-Validating Step):

    • Place a sealed, empty vial on the balance and tare it.

    • Open the vial, transfer the desired mass of N-(2-Chloro-4-methylphenyl)hydroxylamine, and immediately reseal the vial before recording the weight.

    • Validation: The balance must return exactly to the pre-calculated tare weight after the sealed vial is removed, confirming zero material was lost to the surrounding environment during transfer.

  • Solvation: Inject your reaction solvent (e.g., DMSO, DMF) directly through the PTFE-lined septum of the sealed vial using a syringe. Do not open the vial to add solvent.

  • Storage: Store any remaining solid sealed in a dry environment at 2-8°C[1].

Spill Response and Decontamination

Many laboratories default to using bleach (sodium hypochlorite) for chemical decontamination. Do not use strong oxidizers on aryl hydroxylamines. Applying bleach can rapidly oxidize the hydroxylamine to highly toxic, volatile nitroso or nitro derivatives[4].

Spill Cleanup Protocol:

  • Dry Spills: Do not use water, as it will spread the contaminant. Gently cover the powder with an inert, damp absorbent pad (using a compatible solvent like ethanol/water) to suppress dust.

  • Collection: Sweep the material using a non-sparking tool into a high-density polyethylene (HDPE) waste container.

  • Surface Decontamination: Wipe the affected area with a solvent wipe to physically remove bulk material. Follow this with a mild acidic wash (e.g., 5% citric acid or ascorbic acid). Causality: The acid protonates the residual amine, rendering it water-soluble and chemically stable against spontaneous oxidation, allowing for safe final wiping.

Disposal and Waste Management

Hydroxylamines can decompose violently if catalyzed by incompatible materials[4].

  • Segregation: Strictly segregate N-(2-Chloro-4-methylphenyl)hydroxylamine waste from heavy metal waste (e.g., copper, iron, magnesium) and strong bases. Transition metals can catalyze the explosive decomposition of hydroxylamines[4].

  • Containment: Collect all contaminated wipes, spatulas, and empty vials in clearly labeled, sealable HDPE containers. If disposing of bulk liquid waste containing this compound, use vented caps to prevent pressure buildup from slow nitrogen oxide gas generation.

  • Destruction: Dispose of the material via controlled incineration with flue gas scrubbing at a licensed hazardous waste facility.

References

  • Centers for Disease Control and Prevention (CDC). "Decrease in 4-Aminobiphenyl-Induced Methemoglobinemia in Cyp1a2(-/-) Knockout Mice." CDC Stacks.[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for methylenedianiline." CDC.[Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Hydroxylamine Sulfate." NJ.gov.[Link]

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